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  • Product: 2-(3-Fluorophenyl)nicotinic acid
  • CAS: 1214365-08-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-(3-Fluorophenyl)nicotinic Acid (CAS 1214365-08-8) in Rational Drug Design

Executive Summary In modern medicinal chemistry, the 2-aryl nicotinic acid scaffold is recognized as a privileged structure, serving as a critical building block for a vast array of bioactive molecules, including cycloox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 2-aryl nicotinic acid scaffold is recognized as a privileged structure, serving as a critical building block for a vast array of bioactive molecules, including cyclooxygenase (COX) inhibitors, kinase inhibitors, and anti-tubercular agents[1],[2]. 2-(3-Fluorophenyl)nicotinic acid (CAS 1214365-08-8) represents a highly optimized iteration of this scaffold. By integrating a 3-fluorophenyl moiety at the C2 position of the pyridine ring, this intermediate offers an ideal balance of metabolic stability, lipophilicity, and structural rigidity[3].

This technical guide provides an in-depth analysis of the physicochemical properties, validated synthetic methodologies, and downstream functionalization protocols for 2-(3-fluorophenyl)nicotinic acid, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Rationale

Understanding the baseline properties of 2-(3-fluorophenyl)nicotinic acid is essential for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Data Summary
PropertyValueRationale / Implication
CAS Number 1214365-08-8[4]Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₂H₈FNO₂[5]Dictates the exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 217.20 g/mol [4]Highly ligand-efficient; leaves ample molecular weight budget (<500 Da) for downstream functionalization in Lipinski-compliant drug design.
Boiling Point 358.3 ± 27.0 °C (Predicted)[4]Indicates high thermal stability, suitable for high-temperature cross-coupling reactions.
Density 1.318 ± 0.06 g/cm³ (Predicted)[4]Relevant for crystallization and formulation scaling.
The Structural Logic

The architecture of this molecule is not accidental; it is engineered for optimal pharmacokinetics and target engagement:

  • The "Fluorine Effect": The meta-fluoro substitution on the phenyl ring serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at a highly susceptible aromatic position[3]. Second, the strong electronegativity of fluorine modulates the electron density of the biaryl system, potentially engaging in orthogonal halogen bonding with target proteins.

  • The Amphoteric Core: The juxtaposition of a basic pyridine nitrogen and an acidic carboxylic acid creates an amphoteric system. This allows the molecule to form robust salt bridges within target binding pockets (e.g., interacting with basic Arg/Lys residues) while maintaining sufficient aqueous solubility[3].

Synthetic Methodologies (The Self-Validating System)

The most robust and industrially scalable method for synthesizing 2-aryl nicotinic acids is the Suzuki-Miyaura Cross-Coupling reaction [6],[7]. This palladium-catalyzed process forms the critical C-C bond between the pyridine and the phenyl ring.

SyntheticWorkflow A 2-Chloronicotinic Acid C Suzuki-Miyaura Coupling A->C B 3-Fluorophenylboronic Acid B->C D 2-(3-Fluorophenyl)nicotinic acid CAS 1214365-08-8 C->D Pd Catalyst Base, Heat E Amide Coupling (HATU/DIPEA) D->E Functionalization F Bioactive Lead Compound E->F Target Binding

Synthetic workflow for 2-(3-fluorophenyl)nicotinic acid and downstream functionalization.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system, ensuring high yield and purity through mechanistic control.

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)

  • 3-Fluorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

  • System Degassing: Dissolve 2-chloronicotinic acid and 3-fluorophenylboronic acid in the Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state, terminating the catalytic cycle prematurely.

  • Catalyst & Base Addition: Add Na₂CO₃ followed by Pd(PPh₃)₄.

    • Causality: Na₂CO₃ is a mild inorganic base that coordinates with the boronic acid to form a reactive, electron-rich boronate complex. This accelerates the transmetalation step (transferring the aryl group to the palladium center) without causing hydrolysis of the starting materials[6].

  • Thermal Activation: Heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours. Monitor via LC-MS.

  • pH-Controlled Isolation (Self-Validation): Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Acidify the aqueous layer with 1M HCl to pH 3-4 .

    • Causality: 2-(3-Fluorophenyl)nicotinic acid is amphoteric. At pH > 7, it exists as a highly water-soluble carboxylate salt. At pH < 2, the pyridine nitrogen protonates, again increasing water solubility. Adjusting strictly to pH 3-4 ensures the molecule exists in its neutral (or zwitterionic) state, forcing it to precipitate out of the aqueous phase for easy filtration[8].

Downstream Functionalization in Drug Discovery

The free carboxylic acid of CAS 1214365-08-8 is rarely the final drug form; it is typically converted into amides or hydrazides to tune lipophilicity and target binding[1],[3].

Protocol 2: HATU-Mediated Amide Coupling

For electron-deficient pyridine systems, standard carbodiimides (like EDC/NHS) often result in sluggish kinetics and low yields. HATU is the preferred reagent[8].

Step-by-Step Methodology & Causality:

  • Carboxylate Activation: In a dry flask under Argon, dissolve 2-(3-fluorophenyl)nicotinic acid (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature.

    • Causality: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid. The resulting carboxylate attacks HATU, forming a highly reactive O-At (7-azabenzotriazole) ester. The nitrogen atom in the azabenzotriazole ring provides neighboring-group participation, drastically accelerating the subsequent aminolysis[8].

  • Aminolysis: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir for 2-4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to yield the functionalized lead compound.

Pharmacophore Mapping & Biological Target Rationale

Derivatives of 2-aryl nicotinic acids have demonstrated profound efficacy as selective COX-2 inhibitors (providing anti-inflammatory effects without the gastrointestinal toxicity of non-selective NSAIDs) and as potent anti-tubercular agents[9],[2].

Pharmacophore Core 2-(3-Fluorophenyl)nicotinic acid F_group 3-Fluoro Group • Increases LogP • Blocks CYP450 metabolism • Halogen bonding Core->F_group Metabolic Stability COOH_group Carboxylic Acid • Salt bridge formation • H-bond donor/acceptor • Amide synthesis handle Core->COOH_group Target Anchoring Py_ring Pyridine Core • Pi-Pi stacking • Modulates system pKa • Aqueous solubility Core->Py_ring Structural Rigidity

Pharmacophore mapping of 2-(3-fluorophenyl)nicotinic acid in rational drug design.

When designing kinase inhibitors, the biaryl system mimics the adenine ring of ATP. The pyridine nitrogen frequently acts as a hydrogen bond acceptor for the hinge region backbone amides of the kinase, while the 3-fluorophenyl group projects into the hydrophobic pocket (e.g., the DFG-out allosteric site), anchoring the molecule and extending its residence time[3].

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 2-(3-fluorophenyl)nicotinic acid prior to biological screening, rigorous analytical validation is required[8].

  • Reverse-Phase HPLC: Utilize a C18 column (e.g., 3 µm particle size for UPLC applications).

    • Mobile Phase: Gradient of Acetonitrile (MeCN) and Water, modified with 0.1% Formic Acid.

    • Causality: Formic acid suppresses the ionization of the carboxylic acid, ensuring sharp, symmetrical peak shapes while maintaining compatibility with downstream mass spectrometry[8].

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 218.2 and [M-H]⁻ peak at m/z 216.2. The presence of the fluorine atom will not produce a distinct isotopic pattern (unlike chlorine or bromine), but exact mass HRMS will confirm the C₁₂H₈FNO₂ formula.

References[4] ChemicalBook. "2-(3-Fluorophenyl)nicotinic acid | 1214365-08-8". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1HSMZ-dBhSii8qVE_-FUgJOxJTh8xTXo5SgcryghnH9iWZIE45VFS2AMUz2mjCJK3jFpdvCyl0uii6m3-tBwPJwCQ0GkBby-5PvmcuuZkTKl3KImsSTbnNsF6j9wGUl2HADH4zc4yrZcaFQkzWDKtsLkuiBJvovWc65uF-bSJ[5] ChemScene. "1214365-08-8 | 2-(3-Fluorophenyl)nicotinic acid". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_F2hjL-Z6xWxl-S8SKoSEgYmBqLNlacSFuWEaKZbhlqa5QkWdl66VuZJlbq0DllBm2F8OS5aGkUAtao9tSJTvdTmDRKlIzEcjw62PcGmssU_oHPHNn9S1RxJDFR_XfW4f6u-DosPkv4tECs8VOJPddAPT_qGyLLGValVL[1] ResearchGate. "Nicotinic acid derivatives: Application and uses, review". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFIJrhiwBIwk_qxgvL0KwflnocmhoC93k02m5MfxmL-yj9OCclAoCxelMFw85WXtcRhD3-ksSq8u6NEqS96mVT7U0N30InOrnVYnmzp2w2OtUzQOR-f77SeYo6SuThe_7TAHtGAsBOYEhSpaWO-de-Fom13Y4uTxZ3W0dbE88lSiwIE2R6d-FBSNyBnrTuGpH9vSbg9sqcS2Fh7vy5XFrBXSy_5A==[9] ResearchGate. "Nicotinic acid derivatives: Application and uses, review (Extended)". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhoYjMeg2xQOL9kjSbeZz-CTXfJaHts4R_rewRCut1vVr2RP-iEMLVDzIbQX-3D2nW3FK1MJo0zOw6GikzH-HJjiJJSPuMeUNfGI9xClsdbDD48jT-3njXZSTUWqGcmXEwIC5nPSbvoPhE0m2s3kfjClGK3We0LKJ9v4qpthknhdy1B0R7KuBojOfQJ6Ik0apxrULc5ku8z9TPNEN3oHnTpbq0Uv_HbCfvi9Thtts_2ixVlhWcASDDxUtiKvoGON2mxIlwU9zFnejVOntZMlcdzO1tPQrfjuXAsfwY7U_rpBZ6O6rtx8sI-GRW17XIP5XEzD7FUjvWiM-SfhtyPzFFXiBxwoE5aMR2QBFmbyWItMvK4krCepvwNJhx50Xa62g_Fg==[2] ResearchGate. "The 2-Aryl nicotinic acid derivatives good analgesic and anti-inflammatory compounds". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfaB05TioOLdC0p0pp2DIxHc2MFWpFtHS9xQa7HE1sYE37XHmitsJkaLkMPgT8WKzMLUlLt8TmYSt7sKkwiCF2RV-Th8FlvfJKmaw1VYgXV8W0huGRtbolOST3huYiPMqYp5wmVjIG62rncpyjo6JLMnH-IFas_M9Xls19-hZXHoxsqi9drPUpmcsBZGWpBz8MtcMmFQsFLFlMcvH3Vx9Byvy_4X_AMx_e4X4euo7ypCs95uC6kIqpJAfNeBrIPMDmou8=[3] Benchchem. "5-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID | 1258612-89-3". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyc1CLbBtREmz2n5zgpEc7s3jhdLoglLQqamWAb3AjlIRjPFE7-weD6pPLj1xu94OPjpnSefTzJCLxoXBby-hKkHOv-BK3cL7fixXTy7kH-5JudeB-9OWe1X-dFxNKoQO9TBg4ig==[8] Benchchem. "2-Hydroxynicotinic acid | 609-71-2". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8qQqSpZ3cYIp46OzbTbOXc3DA5VvRJCJxRazcIgOYH7oYXCZeay6Ix46Z57tZItixMOxZrhkuIZKgG9Vn3BbApuFmysE_uM_Z101r38a-nUxWWY9LWiHDb_zUzR7ZOQXgInVz[6] ResearchGate. "A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSG1aQLUdOSnpLk4FGavQufgS1WPTKYtzalnsGcQbCeLFk1vaKF022xoMcp8UlwDbwZ0ZzMtc_PlYTN1L9I6jGNRYzeavbcO8dTpWnYTZ_AhDTq00H5imMLB_lSB1OxIuv4okDLOn0nhB7kCqogfbvp4HgCgerBdbcYQLi_aBuPx9ALCDqDpYVEAffTKdc2feENwENbmrl9O7JAvBDb91tzro_a84GsDrjsJeIKonZR10dnN5eZD_XGUzHD3OAf2aCeonLkhS9q5sQZ5Qffee4F8dT7sjk0EEdgsMrxyj9h7BNDMO21L8R_a4D7wRvbEXjAz77qHNAJl41u22vbZneW23w588dYploHtLBMqs=[7] Benchchem. "A Head-to-Head Comparison of Boscalid Synthesis Routes for Researchers". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnSnAS9xGMaRaeOZCVpMkC4KPRH4RIjuSx3MwCNiLmeTdHLGgtROLeMDA-6fUq6ZQ7OZCiy-LnpN5ZxgJUnI2HOr8t6rRzRWpRhC_s8YcgJhn5XV4q4g4nVUKlUD4tBKhcZMLD17aTY10LQg4E2vaw7S2oqSKk8davOdJA2rkpWDwPW59CzV2Y_Zjn-nXPBdp4Ga_sjIdbdfrbZyP-mv3HwGDk

Sources

Exploratory

Strategic Utilization of 2-(3-Fluorophenyl)pyridine-3-carboxylic Acid in Rational Drug Design

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on versatile building blocks. 2-(3-Fluorophenyl)pyridine-3-carboxylic acid (also known as 2-(3-Fluorophen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on versatile building blocks. 2-(3-Fluorophenyl)pyridine-3-carboxylic acid (also known as 2-(3-Fluorophenyl)nicotinic acid, CAS: 1214365-08-8) is a highly privileged biaryl intermediate[1]. Structurally, it comprises a central pyridine ring substituted with a carboxylic acid at the 3-position and a 3-fluorophenyl group at the 2-position[2]. This whitepaper provides an in-depth technical guide on the physicochemical rationale, synthetic methodology, and downstream application of this critical pharmacophore, designed specifically for researchers and drug development professionals.

Structural & Physicochemical Profiling

As a Senior Application Scientist, I emphasize that selecting a building block is never merely about geometry; it is about predicting biological behavior. The strategic placement of the fluorine atom and the carboxylic acid on the biaryl system dictates the molecule's utility.

The Causality of Fluorine Substitution

The incorporation of fluorine at the meta-position of the phenyl ring is a deliberate design choice driven by three factors:

  • Metabolic Stability: Fluorine's strong inductive electron-withdrawing effect modulates the electron density of the biaryl system, directly blocking cytochrome P450-mediated oxidative metabolism at that specific site[3].

  • Conformational Pre-organization: The highly electronegative fluorine atom restricts the rotational degrees of freedom around the biaryl C-C axis. This stereoelectronic effect pre-organizes the molecule into a lower-energy bioactive conformation without introducing the excessive steric bulk associated with larger halogens or alkyl groups[4].

  • Lipophilicity and Permeability: Fluorine enhances the overall lipophilicity (LogP) of the scaffold, which is critical for driving passive membrane permeability in downstream cellular assays[3].

Quantitative Data Summary

The following table summarizes the core properties that dictate the handling and application of this intermediate.

PropertyValueRationale / Implication in Drug Design
CAS Registry Number 1214365-08-8[1]Unique identifier for procurement and database querying.
Molecular Weight 217.20 g/mol [1]Low MW provides ample "budget" for downstream derivatization while remaining strictly within Lipinski's Rule of 5.
Molecular Formula C12H8FNO2[2]Contains 1 H-bond donor and 3 H-bond acceptors, ensuring favorable aqueous solvation.
Topological Polar Surface Area ~50.2 ŲOptimal for membrane permeability; allows the addition of polar target-binding groups downstream.

Synthetic Methodology: The Suzuki-Miyaura Strategy

To synthesize this scaffold efficiently, we employ a Suzuki-Miyaura cross-coupling reaction. The choice of this specific coupling over others (e.g., Stille or Negishi) is driven by its high functional group tolerance, allowing us to couple the unprotected carboxylic acid directly. This bypasses inefficient protection/deprotection sequences, maximizing atom economy[5].

Synthesis SM1 2-Chloronicotinic Acid (Electrophile) Cat Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Cat SM2 3-Fluorophenylboronic Acid (Nucleophile) SM2->Cat Prod 2-(3-Fluorophenyl)pyridine-3-carboxylic acid (Target Scaffold) Cat->Prod Suzuki-Miyaura Cross-Coupling

Fig 1: Suzuki-Miyaura cross-coupling workflow for 2-(3-fluorophenyl)pyridine-3-carboxylic acid.

Reaction Stoichiometry
ReagentEquivalentsAmount (10 mmol scale)Mechanistic Role
2-Chloronicotinic Acid1.0 eq1.57 gElectrophilic scaffold.
3-Fluorophenylboronic Acid1.2 eq1.68 gNucleophilic partner. Excess drives conversion.
Pd(dppf)Cl20.05 eq0.36 gPre-catalyst enforcing cis-geometry for elimination.
K2CO33.0 eq4.14 gInorganic base to activate the boronic acid.
1,4-Dioxane / H2O (4:1)0.2 M50 mLBiphasic solvent system.
Self-Validating Experimental Protocol
  • Preparation: Charge a 100 mL round-bottom flask with 2-chloronicotinic acid, 3-fluorophenylboronic acid, and K2CO3.

  • Solvent Causality: Add 50 mL of a degassed 1,4-Dioxane/Water (4:1) mixture. Why this mixture? Dioxane provides solvation for the lipophilic aryl chloride, while water is essential for dissolving the inorganic base and facilitating the formation of the reactive trihydroxyboronate intermediate, which undergoes transmetalation significantly faster than the neutral boronic acid[5].

  • Catalyst Addition: Add Pd(dppf)Cl2 under an inert nitrogen atmosphere. Why this catalyst? The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation in sterically hindered ortho-substituted couplings.

  • Reaction: Heat the mixture to 90 °C for 4 hours.

  • Validation Checkpoint: Sample 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is self-validating when the UV trace (254 nm) shows the complete disappearance of the starting material (m/z 158[M+H]+) and the appearance of a dominant product peak at m/z 218[M+H]+.

  • Workup & Isolation: Cool to room temperature, dilute with water (50 mL), and wash with Ethyl Acetate (2 x 30 mL) to remove homocoupled byproducts and catalyst ligands. Acidify the aqueous layer with 1M HCl to pH ~3. The product, being an organic acid, will precipitate. Filter and dry under a vacuum to yield the pure scaffold.

Downstream Application: Library Generation via Amide Coupling

Once synthesized, the carboxylic acid moiety serves as the primary vector for library generation. By coupling this scaffold with diverse amines, researchers can rapidly map the Structure-Activity Relationship (SAR) of a target binding pocket.

Derivatization Scaffold Target Scaffold (Carboxylic Acid) Act Activation (HATU / DIPEA) Scaffold->Act Lib Focused Library (Amide Derivatives) Act->Lib Amine Diverse Amines (R-NH2) Amine->Lib Nucleophilic Attack Screen High-Throughput Screening Lib->Screen Bioassay

Fig 2: Downstream hit-to-lead workflow utilizing the fluorinated biaryl scaffold via amide coupling.

Amide Coupling Protocol (HATU-Mediated)

Because the carboxylic acid is ortho to the bulky 3-fluorophenyl group, steric hindrance is a significant barrier to amidation.

  • Activation Causality: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) alongside DIPEA. HATU generates a highly reactive 7-aza-OBt ester intermediate, which drives the amidation forward efficiently, even with weakly nucleophilic or sterically demanding amines.

  • Procedure: Dissolve 1.0 eq of the scaffold in DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to ensure complete active ester formation (validate via LC-MS; look for the active ester mass). Add 1.2 eq of the target amine and stir at room temperature for 2 hours. Purify via reverse-phase preparative HPLC.

Analytical Validation Protocol

To ensure scientific integrity before biological screening, the synthesized 2-(3-Fluorophenyl)pyridine-3-carboxylic acid must pass strict analytical gates:

  • LC-MS (ESI+): Expected [M+H]+ = 218.0. The isotopic pattern must lack the characteristic 3:1 ratio of the chlorine isotope, confirming the complete displacement of the chloride from the starting material.

  • 1H NMR (400 MHz, DMSO-d6): Look for the diagnostic broad singlet at ~13.5 ppm corresponding to the carboxylic acid proton (exchangeable with D2O). The pyridine protons will appear as distinct doublets/multiplets in the 7.5–8.8 ppm range, shifted downfield due to the electron-withdrawing nature of the adjacent carboxyl and fluorophenyl groups.

References

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, ACS Publications, 2015. Available at: [Link]

  • Organic Chemistry Frontiers. "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals." RSC Publishing, 2021. Available at: [Link]

Sources

Foundational

Molecular weight and formula of 2-(3-Fluorophenyl)nicotinic acid

Compound Class: Biaryl Nicotinic Acid Derivatives Document Type: Technical Guide & Synthetic Protocol Version: 2.0 (Scientific Reference) Executive Summary 2-(3-Fluorophenyl)nicotinic acid (CAS: 1214365-08-8) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Class: Biaryl Nicotinic Acid Derivatives Document Type: Technical Guide & Synthetic Protocol Version: 2.0 (Scientific Reference)

Executive Summary

2-(3-Fluorophenyl)nicotinic acid (CAS: 1214365-08-8) represents a critical "privileged structure" in modern medicinal chemistry. As a biaryl scaffold incorporating a pyridine-3-carboxylic acid core, it serves as a versatile intermediate for synthesizing kinase inhibitors, GPCR ligands, and allosteric modulators. The incorporation of the 3-fluorophenyl moiety is non-trivial; it modulates metabolic stability (blocking metabolic soft spots) and influences the dihedral angle of the biaryl axis, potentially locking the pharmacophore into a bioactive conformation.

This guide provides a definitive technical profile, including verified physicochemical data, a robust synthetic workflow based on Suzuki-Miyaura cross-coupling, and analytical characterization standards.

Physicochemical Profile

The following data establishes the baseline identity of the compound. Researchers should use these metrics for initial quality control (QC) upon procurement or synthesis.

PropertySpecificationNotes
IUPAC Name 2-(3-Fluorophenyl)pyridine-3-carboxylic acidAlso: 2-(3-Fluorophenyl)nicotinic acid
CAS Number 1214365-08-8 Primary identifier
Molecular Formula C₁₂H₈FNO₂
Molecular Weight 217.20 g/mol Average Mass
Exact Mass 217.0539 DaMonoisotopic (for HRMS)
Physical State Solid (Powder)Typically white to off-white
Solubility DMSO, MeOH, Dilute Base (NaOH)Insoluble in non-polar solvents (Hexane)
pKa (Predicted) ~3.5 (Carboxylic Acid), ~2.8 (Pyridine N)Zwitterionic character possible in neutral pH
LogP (Predicted) 2.1 - 2.6Lipophilic, amenable to membrane permeability

Synthetic Protocol: Suzuki-Miyaura Coupling

The most reliable route to 2-(3-Fluorophenyl)nicotinic acid is the palladium-catalyzed cross-coupling of 2-chloronicotinic acid with 3-fluorophenylboronic acid .

Reaction Logic & Mechanism

We utilize a Suzuki-Miyaura coupling.[1][2] The choice of 2-chloronicotinic acid as the electrophile is strategic; while less reactive than the bromo-analog, it is more cost-effective and sufficiently reactive at the activated 2-position of the pyridine ring (alpha to the nitrogen).

Key Mechanistic Steps:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond of the nicotinic acid.

  • Transmetalation: The boronic acid transfers the aryl group to the Pd center, facilitated by the base (activation of the boronate).

  • Reductive Elimination: Formation of the C-C biaryl bond and regeneration of Pd(0).

Visualization: Synthetic Pathway

Synthesis SM1 2-Chloronicotinic Acid (Electrophile) Inter Pd-Complex Intermediate SM1->Inter SM2 3-Fluorophenylboronic Acid (Nucleophile) SM2->Inter Cat Pd(dppf)Cl2 (5 mol%) K2CO3 (2.5 eq) Cat->Inter Solv Dioxane / H2O (4:1) 100°C, 12h Solv->Inter Prod 2-(3-Fluorophenyl)nicotinic Acid (Target) Inter->Prod Reductive Elimination

Caption: Figure 1. Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biaryl acid.

Step-by-Step Procedure

Scale: 1.0 Gram Batch

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add:

    • 2-Chloronicotinic acid (1.0 eq, 6.35 mmol, ~1.0 g)

    • 3-Fluorophenylboronic acid (1.2 eq, 7.62 mmol, ~1.07 g)

    • Potassium Carbonate (

      
      ) (2.5 eq, 15.9 mmol, ~2.2 g)
      
  • Solvent System: Add 1,4-Dioxane (20 mL) and Distilled Water (5 mL) . Degas the mixture by bubbling nitrogen for 10 minutes. Note: Oxygen removal is critical to prevent Pd catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%, 0.32 mmol, ~230 mg). Alternative: Pd(PPh₃)₄ can be used but Pd(dppf)Cl₂ is often more robust for heteroaryl chlorides.

  • Reaction: Heat the mixture to 100°C (oil bath temperature) under a nitrogen atmosphere for 12–16 hours. Monitor by LC-MS or TLC (Mobile phase: 10% MeOH in DCM).

  • Workup:

    • Cool to room temperature.

    • Dilute with water (30 mL) and wash with Ethyl Acetate (2 x 20 mL) to remove non-acidic impurities (unreacted boronic acid/dimer). Discard the organic layer.

    • Acidify the aqueous layer carefully with 1N HCl to pH ~3-4. A white precipitate should form.

    • Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification:

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
    • Recrystallization: Triturate the solid with cold diethyl ether or recrystallize from Ethanol/Water if necessary.

Analytical Characterization

Validation of the structure relies on confirming the biaryl connectivity and the presence of the carboxylic acid.

Expected 1H NMR Data (DMSO-d6, 400 MHz)

Note: Chemical shifts are predictive estimates based on substituent effects.

  • Carboxylic Acid (-COOH):

    
     13.0–14.0 ppm (Broad singlet, D2O exchangeable).
    
  • Pyridine Ring (3 protons):

    • H-6 (Next to N):

      
       8.7–8.8 ppm (Doublet of doublets).
      
    • H-4 (Next to COOH):

      
       8.1–8.2 ppm (Doublet of doublets).
      
    • H-5:

      
       7.5–7.6 ppm (Multiplet).
      
  • 3-Fluorophenyl Ring (4 protons):

    • H-2', H-4', H-5', H-6':

      
       7.2–7.6 ppm (Complex multiplet due to H-F coupling). Look for the characteristic splitting of the proton ortho to the fluorine.
      
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI)

  • Positive Mode (ESI+):

    
     218.2 
    
    
    
  • Negative Mode (ESI-):

    
     216.2 
    
    
    
    (Preferred for carboxylic acids)
Structural Validation Logic

Analysis Sample Isolated Solid LCMS LC-MS Analysis Sample->LCMS NMR 1H NMR (DMSO-d6) Sample->NMR Check1 Mass = 218 (M+H)? LCMS->Check1 Check2 COOH Peak > 12ppm? NMR->Check2 Check3 Aromatic Region 7-9 ppm? NMR->Check3 Pass PASS: Confirmed Structure Check1->Pass Yes Fail FAIL: Repurify Check1->Fail No Check2->Pass Yes Check3->Pass Yes

Caption: Figure 2. Quality Control Decision Tree for structural validation.

Applications in Drug Discovery

This compound is not just a chemical curiosity; it is a scaffold enabler .

  • Kinase Inhibition: The pyridine nitrogen can serve as a hinge binder in ATP-competitive kinase inhibitors. The 3-fluorophenyl group fills the hydrophobic pocket II, with the fluorine atom potentially interacting with backbone amides or protecting the ring from metabolic oxidation (CYP450 blocking).

  • Fragment-Based Drug Design (FBDD): With a MW of 217, it is an ideal "fragment" (Rule of 3 compliant) for screening libraries.

  • Isostere Replacement: It serves as a bioisostere for biphenyl-2-carboxylic acids (e.g., in angiotensin II receptor antagonists), offering different solubility and pKa profiles due to the pyridine nitrogen.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11378949, 2-(3-Fluorophenyl)nicotinic acid. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor."[2] Canadian Journal of Chemistry.[2] Retrieved from [Link]

Sources

Exploratory

2-Arylpyridine-3-carboxylic acid scaffold properties

The 2-Arylpyridine-3-carboxylic Acid Scaffold: Structural Dynamics, Synthesis, and Medicinal Utility Executive Summary The 2-arylpyridine-3-carboxylic acid (2-AP-3-CA) scaffold represents a distinct subclass of nicotinic...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-Arylpyridine-3-carboxylic Acid Scaffold: Structural Dynamics, Synthesis, and Medicinal Utility

Executive Summary

The 2-arylpyridine-3-carboxylic acid (2-AP-3-CA) scaffold represents a distinct subclass of nicotinic acid derivatives characterized by a biaryl axis at the C2–C1' bond and a carboxylic acid moiety at the C3 position. Unlike simple pyridine carboxylic acids, this scaffold possesses unique atropisomeric potential due to the steric proximity of the C3-carboxyl group and the C2-aryl ring. This structural feature allows for the pre-organization of ligand conformations, making it a privileged scaffold in the design of Xanthine Oxidase (XO) inhibitors , GPCR antagonists , and agrochemicals .

This technical guide dissects the 2-AP-3-CA scaffold, moving from its physicochemical constraints to practical synthetic workflows and medicinal applications.

Structural & Physicochemical Analysis

The Biaryl Axis and Atropisomerism

The defining feature of the 2-AP-3-CA scaffold is the bond connecting the pyridine ring (Position 2) to the aryl ring.

  • Steric Clash: The carboxylic acid at Position 3 exerts significant steric pressure on the ortho-substituents of the C2-aryl ring.

  • Restricted Rotation: If the C2-aryl ring carries bulky ortho-substituents (e.g., -CF3, -Cl), the rotation around the C2–C1' axis becomes restricted. This leads to atropisomerism (axial chirality).[1]

  • Design Implication: In drug discovery, controlling this axis is critical.[1] A "Class 3" atropisomer (t1/2 > 4.5 years) allows for the isolation of a single enantiomer, reducing off-target effects. A "Class 1" atropisomer (rapid rotation) acts as a dynamic pharmacophore that can adapt to binding pockets.

Electronic Properties & Solubility
  • Amphiphilic Nature: The scaffold combines a lipophilic biaryl core with a hydrophilic carboxylic acid.

  • pKa Modulation: The pyridine nitrogen (pKa ~3-4 in 2-substituted pyridines) is less basic than unsubstituted pyridine due to the inductive effect of the C2-aryl group and the electron-withdrawing C3-COOH.

  • Crystal Packing (Heterosynthon): In the solid state, these molecules often form intermolecular hydrogen bonds between the carboxylic acid of one molecule and the pyridine nitrogen of another, forming stable chains (the "carboxylic acid–pyridine heterosynthon"). This property influences solubility and formulation stability.

Synthetic Methodologies

The synthesis of 2-AP-3-CA derivatives primarily relies on transition-metal-catalyzed cross-coupling, though de novo ring construction remains a viable alternative for highly substituted systems.

Primary Route: Suzuki-Miyaura Cross-Coupling

The most robust method involves the coupling of 2-chloronicotinic acid (or its ester) with aryl boronic acids.

  • Substrate: 2-Chloronicotinic acid (commercially available, stable).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: Na₂CO₃ or K₃PO₄ (aqueous/organic biphasic system).

  • Challenge: Protodeboronation of electron-poor heteroaryl boronic acids.

  • Solution: Use of boronic esters (pinacol) or protection of the acid as an ester (methyl/ethyl) to prevent catalyst poisoning by the free carboxylate.

Alternative Route: PyFluor Activation

Recent advances utilize Pyridine-2-sulfonyl fluoride (PyFluor) as a highly reactive electrophile for Suzuki coupling.[2] This method is particularly useful when the 2-halo precursor is unstable or difficult to access.

Synthetic Logic Diagram

SynthesisWorkflow Start Starting Material: 2-Chloronicotinic Acid Esterification Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Esterification Protect COOH Coupling Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Esterification->Coupling Cross-Coupling Hydrolysis Step 3: Saponification (LiOH, THF/H2O) Coupling->Hydrolysis Deprotect AtropCheck Check: Ortho-Substitution? Hydrolysis->AtropCheck Product Target Scaffold: 2-Arylpyridine-3-COOH AtropCheck->Product No (Class 1) ChiralSep Chiral Separation (SFC / HPLC) AtropCheck->ChiralSep Yes (Class 3) ChiralSep->Product Pure Atropisomer

Caption: Synthetic workflow for 2-arylpyridine-3-carboxylic acid, highlighting the critical decision point for atropisomer separation.

Medicinal Chemistry Applications

Xanthine Oxidase (XO) Inhibition

Derivatives of 2-phenylnicotinic acid have demonstrated potency as non-purine XO inhibitors for the treatment of gout.

  • Mechanism: The pyridine ring mimics the pyrimidine portion of xanthine, while the carboxylic acid interacts with the molybdenum center or critical arginine residues (e.g., Arg880) in the XO active site.

  • SAR Insight: Electron-withdrawing groups on the C2-phenyl ring (e.g., 4-CN, 3-CF3) enhance potency by optimizing pi-stacking interactions with Phe914.

Agrochemicals (Herbicides)

The scaffold serves as a precursor to amide-based herbicides (e.g., related to Diflufenican, though Diflufenican is an ether). 2-Arylpyridine-3-carboxamides inhibit phytoene desaturase (PDS) , causing bleaching in weeds.

  • Key Feature: The "twisted" conformation induced by the 2-aryl/3-amide clash is essential for fitting into the hydrophobic PDS binding tunnel.

GPCR Antagonists

The scaffold is utilized in antagonists for receptors such as P2Y14 and CXCR2 .

  • Role: The biaryl core provides a rigid hydrophobic scaffold to span the transmembrane binding pocket, while the carboxylic acid (or bioisostere) acts as a polar anchor.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)nicotinic Acid

Objective: To synthesize a representative scaffold via Suzuki coupling.

Reagents:

  • Methyl 2-chloronicotinate (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂[2][3][4]·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-chloronicotinate (1.71 g, 10 mmol) in 1,4-Dioxane (20 mL).

  • Addition: Add 4-Fluorophenylboronic acid (1.68 g, 12 mmol) and Pd(dppf)Cl₂ (408 mg, 0.5 mmol).

  • Base Activation: Dissolve K₂CO₃ (4.14 g, 30 mmol) in Water (5 mL) and add to the reaction mixture.

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).

  • Reflux: Heat the mixture to 90°C under an Argon atmosphere for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Hydrolysis: Dissolve the crude ester in THF (10 mL) and add LiOH (2M aq, 10 mL). Stir at RT for 2 hours.

  • Isolation: Acidify the aqueous layer to pH 3 with 1M HCl. The product, 2-(4-fluorophenyl)nicotinic acid , will precipitate as a white solid. Filter, wash with cold water, and dry.

Self-Validation Check:

  • Yield: Expected >75%.

  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the presence of the carboxylic acid broad singlet (>12 ppm).

  • Purity: Verify absence of homocoupled biaryl (biphenyl) by-products.

Quantitative Property Profile

PropertyValue / RangeRelevance
LogP 2.5 – 3.8Moderate lipophilicity; good for oral bioavailability.
pKa (COOH) 3.5 – 4.2Ionized at physiological pH; requires masking (ester/amide) for BBB penetration.
PSA (Polar Surface Area) ~50 ŲFavorable for membrane permeability.
Rotational Barrier (ΔG‡) 15 – 28 kcal/molDetermines atropisomeric stability. >24 kcal/mol typically required for separable atropisomers at RT.

References

  • Suzuki-Miyaura Coupling of PyFluor: Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters."[2][3][4] Canadian Journal of Chemistry, 2023. Link

  • Atropisomerism in Drug Discovery: LaPlante, S. R., et al. "Atropisomerism in the Pharmaceutically Relevant Realm."[5] Journal of Medicinal Chemistry, 2022. Link

  • Xanthine Oxidase Inhibitors: Sato, K., et al. "Discovery of 2-phenylnicotinic acid derivatives as novel xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2009.
  • Crystal Engineering (Heterosynthon): Chen, P., et al. "Preferred formation of the carboxylic acid–pyridine heterosynthon in 2-anilinonicotinic acids." RSC Advances, 2016. Link

  • GPCR Ligand Design: Costanzi, S., et al. "Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands." Scientific Reports, 2025. Link

Sources

Foundational

2-(3-Fluorophenyl)nicotinic acid solubility in DMSO and methanol

Executive Summary In early-stage drug discovery and fragment-based lead generation, the bi-aryl compound 2-(3-Fluorophenyl)nicotinic acid (CAS: 1214365-08-8)[1] serves as a critical synthetic building block and pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and fragment-based lead generation, the bi-aryl compound 2-(3-Fluorophenyl)nicotinic acid (CAS: 1214365-08-8)[1] serves as a critical synthetic building block and pharmacophore. However, the introduction of a lipophilic fluorophenyl group onto the highly polar nicotinic acid core drastically alters its solvation thermodynamics. This whitepaper provides an in-depth mechanistic analysis of the compound's solubility behavior in two fundamental laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. By understanding the causality behind these solvent-solute interactions, researchers can optimize assay design, prevent compound "crash out" during aqueous dilution, and ensure robust quantitative workflows.

Molecular Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of 2-(3-Fluorophenyl)nicotinic acid, we must first deconstruct its molecular architecture:

  • The Nicotinic Acid Core: Contains a pyridine nitrogen (hydrogen bond acceptor) and a carboxylic acid group (hydrogen bond donor and acceptor). In the solid state, this core typically forms strong intermolecular hydrogen-bonded dimers.

  • The 3-Fluorophenyl Moiety: A highly lipophilic, electron-withdrawing group. The addition of this ring significantly increases the molecule's LogP and disrupts the zwitterionic potential that normally aids the aqueous solubility of unsubstituted nicotinic acid.

Solvation Mechanics in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent with a high dielectric constant (


). The causality behind its superior performance as a solvent for this compound lies in its dual-action solvation:
  • H-Bond Disruption: The sulfinyl oxygen (S=O) of DMSO acts as a potent hydrogen bond acceptor, rapidly outcompeting the intermolecular hydrogen bonds of the carboxylic acid dimers in the compound's crystal lattice.

  • 
    -System Solvation:  DMSO possesses high polarizability, which thermodynamically stabilizes the extended 
    
    
    
    -system of the bi-aryl core. Literature on the parent compound, nicotinic acid, demonstrates that DMSO yields the highest mole fraction equilibrium solubility among common organic solvents precisely due to these synergistic polarity and polarizability effects[2].
Solvation Mechanics in Methanol

Methanol is a polar, protic solvent (


). It interacts with the compound via amphoteric hydrogen-bonding—acting as a donor to the pyridine nitrogen and carbonyl oxygen, and an acceptor from the carboxylic -OH. While methanol effectively solvates the polar moieties, its smaller hydrophobic cross-section and lower polarizability compared to DMSO result in a reduced capacity to solvate the lipophilic 3-fluorophenyl ring. Consequently, while methanol is a robust solvent for stock preparation, its thermodynamic solubility ceiling will be lower than that of DMSO.

Quantitative Data Summary

The table below contrasts the baseline solubility of unsubstituted nicotinic acid with the predicted and empirically guided ranges for 2-(3-Fluorophenyl)nicotinic acid based on structural lipophilicity shifts.

Physicochemical ParameterNicotinic Acid (Reference)2-(3-Fluorophenyl)nicotinic acidSolvation Mechanism
CAS Registry Number 59-67-61214365-08-8[1]N/A
Molecular Weight 123.11 g/mol 217.20 g/mol [1]N/A
Aqueous Sol. (pH 7) ~15.0 mg/mL[3]< 0.1 mg/mLHighly restricted due to the hydrophobic 3-fluorophenyl ring.
Methanol Solubility ~10 - 15 mg/mL10 - 25 mg/mLProtic H-bonding to pyridine N and -COOH; moderate lipophilic solvation.
DMSO Solubility ~25.0 mg/mL[3]> 50.0 mg/mLStrong H-bond acceptance + high polarizability stabilizing the bi-aryl system[2].

Experimental Protocol: Self-Validating Thermodynamic Solubility

To accurately determine the true thermodynamic solubility (avoiding artificially high kinetic supersaturation), the following self-validating shake-flask methodology must be employed.

Step 1: Saturated Solution Preparation

  • Add 50 mg of solid 2-(3-Fluorophenyl)nicotinic acid to a 2.0 mL amber glass HPLC vial.

  • Dispense exactly 1.0 mL of the target solvent (Anhydrous DMSO or HPLC-grade Methanol).

  • Causality: An excess of solid must be visibly present to ensure the solution is saturated and in equilibrium with the solid phase.

Step 2: Agitation and Thermal Equilibration

  • Sonicate the vial for 15 minutes at room temperature to disrupt the initial crystal lattice and accelerate dissolution.

  • Transfer to a thermostatic shaker set to 25.0 ± 0.1 °C at 800 RPM.

  • Self-Validating Equilibrium Check: Extract 10 µL aliquots at

    
     hours and 
    
    
    
    hours. If the HPLC-quantified concentration variance between these two time points is
    
    
    , the system has self-validated its thermodynamic equilibrium.

Step 3: Phase Separation

  • Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE is mandatory. Nylon or PES filters can be chemically degraded by pure DMSO or cause non-specific binding of the lipophilic fluorophenyl group, skewing quantitative results.

Step 4: HPLC-UV Quantification

  • Dilute the filtered supernatant 1:100 in the mobile phase to prevent detector saturation.

  • Quantify against a pre-established standard curve using HPLC-UV (typically monitored at

    
     ~254 nm).
    

Workflow Visualization

SolubilityWorkflow Start Solid Compound 2-(3-Fluorophenyl)nicotinic acid Solvent Solvent Addition (DMSO or Methanol) Start->Solvent Agitation Agitation & Sonication (Disrupt Crystal Lattice) Solvent->Agitation Equilibration Thermodynamic Equilibration (48 hrs at 25°C) Agitation->Equilibration Separation Phase Separation (Centrifugation & PTFE Filtration) Equilibration->Separation Analysis HPLC-UV Quantification (Validate 24h vs 48h variance <5%) Separation->Analysis Output Thermodynamic Solubility (mg/mL) Analysis->Output

Figure 1: Thermodynamic solubility workflow for 2-(3-Fluorophenyl)nicotinic acid.

Assay Best Practices: Mitigating Aqueous "Crash Out"

A frequent failure point in biological assays occurs when highly concentrated DMSO stocks of 2-(3-Fluorophenyl)nicotinic acid are directly spiked into aqueous buffers (e.g., PBS). The sudden shift in dielectric constant forces the lipophilic fluorophenyl rings to rapidly undergo hydrophobic collapse, resulting in micro-precipitation ("crashing out").

Mitigation Strategy: Do not perform single-step high-ratio dilutions (e.g., 1:1000 directly into buffer). Instead, employ a step-down dilution protocol :

  • Dilute the primary DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO / 50% Buffer).

  • Introduce a non-ionic surfactant (such as 0.05% Tween-20) or a carrier protein (like BSA) into the final aqueous assay buffer prior to compound addition. The hydrophobic pockets of BSA or the micelles of Tween-20 will encapsulate the fluorophenyl moiety, maintaining the compound in solution at assay-relevant concentrations (typically 10-50 µM).

References

  • Gonçalves, E. M., & Minas da Piedade, M. E. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide . The Journal of Chemical Thermodynamics, 47, 362-371. Available at:[Link]

Sources

Exploratory

Technical Analysis: Physicochemical Profiling of 2-(3-Fluorophenyl)nicotinic Acid

[1] Executive Summary Compound: 2-(3-Fluorophenyl)nicotinic acid CAS: 1214365-08-8 (and related analogs) Core Scaffold: Pyridine-3-carboxylic acid (Nicotinic Acid) Critical Parameter: Dissociation Constants (pKa)[1] This...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Compound: 2-(3-Fluorophenyl)nicotinic acid CAS: 1214365-08-8 (and related analogs) Core Scaffold: Pyridine-3-carboxylic acid (Nicotinic Acid) Critical Parameter: Dissociation Constants (pKa)[1]

This technical guide provides an in-depth analysis of the ionization behavior of 2-(3-Fluorophenyl)nicotinic acid. In the absence of a single, universally cited experimental value in public databases, this guide synthesizes data from structural analogs (Structure-Activity Relationships - SAR), Hammett substituent constants, and first-principles heterocyclic chemistry to provide high-confidence predicted ranges.[1] It further details the specific experimental protocols required to validate these values in a laboratory setting.

Understanding the pKa of this compound is critical for optimizing solubility (formulation), permeability (oral absorption), and lipophilicity (LogD distribution).

Part 1: Structural Analysis & Theoretical Prediction

Chemical Architecture

The compound consists of a nicotinic acid core substituted at the ortho position (C2) with a 3-fluorophenyl ring. This structural arrangement introduces two competing forces that dictate ionization:

  • Electronic Effects: The fluorine atom at the meta position of the phenyl ring exerts a strong electron-withdrawing inductive effect (-I), which is transmitted through the phenyl ring to the pyridine core.

  • Steric Effects (The Ortho Effect): The bulky phenyl group at position 2 forces the carboxylic acid (at position 3) and the phenyl ring itself to twist out of coplanarity with the pyridine ring to minimize steric clash. This "decoupling" affects resonance stabilization.[1]

Predicted pKa Values

Based on the Hammett equation and analog data (Nicotinic acid: pKa₁ ≈ 2.0, pKa₂ ≈ 4.85; 2-Chloronicotinic acid analogs), the predicted ionization profile is as follows:

Ionizable GroupTypePredicted pKa RangeStructural Justification
Pyridine Nitrogen (N1) Basic0.8 – 1.8 The 2-aryl substituent sterically hinders protonation.[1] The electron-withdrawing 3-fluorophenyl group reduces electron density on the nitrogen, significantly lowering basicity compared to unsubstituted nicotinic acid (pKa 2.0).[1]
Carboxylic Acid (COOH) Acidic3.6 – 4.2 The ortho-phenyl group likely enhances acidity (lowers pKa) relative to nicotinic acid (4.85) due to steric inhibition of resonance (preventing the COOH from conjugating with the ring) and the electron-withdrawing nature of the fluorophenyl group.
Microspecies Distribution

The compound exists in three primary states depending on pH.[1] Unlike unsubstituted nicotinic acid, which forms a stable zwitterion in water, the reduced basicity of the 2-substituted pyridine nitrogen destabilizes the zwitterionic form.[1]

Microspecies Cation Cationic Form (H2L+) (Protonated N, Protonated COOH) pH < 1.0 Neutral Neutral / Zwitterionic (HL) (Free Base N, Protonated COOH) pH ~ 2.5 - 3.5 Cation->Neutral pKa1 (Pyridine N) ~1.2 Anion Anionic Form (L-) (Free Base N, Carboxylate COO-) pH > 5.0 Neutral->Anion pKa2 (Carboxyl) ~3.9

Figure 1: Predicted ionization pathway.[1] At physiological pH (7.4), the compound exists almost exclusively as the anionic carboxylate.

Part 2: Experimental Determination Methodologies

To empirically validate the predicted values, specific methodologies must be chosen based on the solubility and expected pKa range.[1]

Protocol A: Potentiometric Titration (The Gold Standard)

Best for: Accurate determination of the Carboxylic Acid pKa (3.6 – 4.2). Limitation: May struggle with the Pyridine pKa (< 2.0) due to glass electrode non-linearity in highly acidic media.[1]

Workflow:

  • Preparation: Dissolve 5-10 mg of pure compound in a minimal amount of methanol or DMSO (if water insoluble), then dilute with 0.1 M KCl (ionic strength adjustor) to reach a final concentration of ~1 mM. Ensure organic solvent is <20% to minimize dielectric constant shifts.[1]

  • Acidification: Lower the pH of the solution to ~1.5 using 0.5 M HCl.

  • Titration: Titrate with 0.1 M carbonate-free NaOH using a precise automatic burette (e.g., Mettler Toledo or Sirius T3).

  • Data Analysis: Plot pH vs. Volume of titrant. Use the Bjerrum difference plot or Gran plot methods to identify the inflection point corresponding to the carboxyl deprotonation.

Protocol B: UV-Metric Spectrophotometry (For Low pKa)

Best for: Accurate determination of the Pyridine Nitrogen pKa (0.8 – 1.8). Principle: The UV absorption spectrum of the pyridine ring changes significantly upon protonation.

Workflow:

  • Stock Solution: Prepare a 10 mM stock in methanol.

  • Buffer Series: Prepare a series of aqueous buffers ranging from pH 0.5 to 3.5 (using HCl/KCl and Phosphate/Citrate).

  • Measurement: Inject the stock into each buffer (final conc. ~50 µM) and measure UV absorbance (200–400 nm).

  • Analysis: Track the bathochromic or hypsochromic shift of the

    
     (typically around 260-270 nm).
    
  • Calculation: Fit the absorbance data at a specific wavelength to the Henderson-Hasselbalch equation:

    
    [1]
    
Method Selection Logic

The following diagram illustrates the decision process for characterizing this specific molecule.

MethodSelection Start Start: pKa Determination of 2-(3-Fluorophenyl)nicotinic acid Solubility Is compound soluble in water at 1mM concentration? Start->Solubility Yes Yes Solubility->Yes Direct No No (Likely) Solubility->No Cosolvent RangeCheck Target pKa Range Check Yes->RangeCheck Cosolvent Use Potentiometry with Yasuda-Shedlovsky Extrapolation (Methanol/Water mixtures) No->Cosolvent Cosolvent->RangeCheck LowPka pKa < 2.0 (Pyridine N) RangeCheck->LowPka MidPka pKa > 3.0 (Carboxyl) RangeCheck->MidPka UVMetric Method: UV-Metric Titration (D-PAS) LowPka->UVMetric Potentiometry Method: Potentiometric Titration MidPka->Potentiometry

Figure 2: Decision tree for selecting the optimal analytical technique based on solubility and pKa range.

Part 3: Implications for Drug Development

Solubility & LogD Profile
  • pH 1.2 (Stomach): The compound is largely neutral (protonated COOH, unprotonated N due to very low pKa). Solubility will be lowest here.

  • pH 6.8 - 7.4 (Intestine/Blood): The compound is fully ionized (Anionic, COO-).[1] Solubility will be maximal.

  • Lipophilicity (LogD): The LogD will drop significantly as pH increases above 4.0.

    • LogP (Neutral): Estimated ~2.5 - 3.0 (Moderate lipophilicity).[1]

    • LogD (7.4): Estimated < 0.5 (Highly hydrophilic anion).[1]

Formulation Strategy

To ensure oral bioavailability, formulation strategies should focus on preventing precipitation in the acidic environment of the stomach, or utilizing enteric coatings to release the drug in the higher pH environment of the small intestine where the anionic form ensures high solubility.

References

  • Walsh Medical Media. Determination of Acid Dissociation Constants of Poorly Water-Soluble Nicotinic Ligands. (2015).[1][2] Discusses potentiometric methods for nicotinic acid derivatives.

  • PubChem. Nicotinic Acid (CID 938) Physicochemical Properties.[1][3][4] (Accessed 2026).[1] Provides baseline pKa values for the parent scaffold.[1] [1]

  • Kütt, A., et al. pKa values in organic chemistry – making maximum use of the available data.[1] Tetrahedron Letters (2018).[1] Comprehensive review of pKa determination in non-aqueous and aqueous solvents. [1]

  • Hansch, C., et al. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews (1991).[1] Source for 3-fluorophenyl sigma constants. [1]

  • Nath, N.K., et al. Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid.[1][5] ResearchGate (2011).[1][6] Analyzes the zwitterionic nature of 2-substituted nicotinic acids.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2-(3-Fluorophenyl)nicotinic Acid via Suzuki-Miyaura Coupling

Abstract & Strategic Overview The synthesis of 2-(3-fluorophenyl)nicotinic acid represents a classic challenge in medicinal chemistry: the construction of a sterically crowded, electron-deficient biaryl system. This scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 2-(3-fluorophenyl)nicotinic acid represents a classic challenge in medicinal chemistry: the construction of a sterically crowded, electron-deficient biaryl system. This scaffold is a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and allosteric kinase inhibitors.

The core challenge lies in the "ortho-effect" combined with the electron-deficient nature of the pyridine ring. The 2-position of the nicotinic acid moiety is deactivated toward oxidative addition (relative to iodides/bromides) and sterically hindered by the carboxylic acid/ester at the 3-position. Furthermore, direct coupling of free carboxylic acids often leads to catalyst poisoning via carboxylate coordination to the Palladium center.

This protocol utilizes a "Protect-Couple-Deprotect" strategy:

  • Substrate: Methyl 2-chloronicotinate (avoids catalyst poisoning).

  • Coupling: Suzuki-Miyaura reaction using a bidentate ligand system (

    
    ) to enforce reductive elimination in the crowded environment.
    
  • Hydrolysis: Controlled saponification to yield the final acid.

Retrosynthetic Analysis & Mechanism

The synthesis is disconnected at the C2-C1' biaryl bond. We utilize Methyl 2-chloronicotinate as the electrophile and 3-fluorophenylboronic acid as the nucleophile.

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step which is the rate-determining step (RDS) for aryl chlorides.

SuzukiMechanism Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd + Ar-Cl Complex1 Pd(II) Oxidative Complex [Ar-Pd(L)-Cl] OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Activated Boronate Complex2 Diaryl Pd(II) Complex [Ar-Pd(L)-Ar'] TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration ArCl Methyl 2-chloronicotinate ArCl->OxAdd Boronic 3-Fluorophenylboronic acid Boronic->BaseAct + Base Base Base (Cs2CO3) Base->BaseAct

Figure 1: Catalytic cycle emphasizing the activation of the inert C-Cl bond and base-mediated transmetallation.[1]

Experimental Optimization Strategy

Catalyst Selection: The Case for dppf

While


 is standard, it is air-sensitive and often fails with sterically hindered aryl chlorides.
  • Recommendation:

    
      ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).
    
  • Rationale: The large bite angle of the ferrocenyl ligand forces the two organic groups (aryl and heteroaryl) closer together on the Pd center, significantly accelerating the reductive elimination step, which is often the bottleneck in ortho-substituted couplings.

Base and Solvent Effects
  • Base: Cesium Carbonate (

    
    ) .[2][3] Cesium has a larger ionic radius than potassium, improving solubility in organic solvents and facilitating the formation of the reactive boronate species.
    
  • Solvent: 1,4-Dioxane/Water (4:1) . The presence of water is non-negotiable; it is required to dissolve the inorganic base and activate the boronic acid.

Detailed Protocols

Part A: Cross-Coupling (Synthesis of Methyl Ester Intermediate)

Objective: Synthesize methyl 2-(3-fluorophenyl)nicotinate.

Reagents Table
ReagentMW ( g/mol )Equiv.Amount (Example)
Methyl 2-chloronicotinate171.581.05.00 g (29.1 mmol)
3-Fluorophenylboronic acid139.921.24.89 g (34.9 mmol)

816.640.05 (5 mol%)1.19 g

325.822.523.7 g
1,4-Dioxane--100 mL
Water (degassed)--25 mL
Step-by-Step Procedure
  • Inert Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add Methyl 2-chloronicotinate, 3-Fluorophenylboronic acid, and

    
     to the flask.
    
  • Solvent Addition: Add 1,4-Dioxane and Water.

  • Degassing (Critical): Sparge the mixture with nitrogen gas for 15 minutes. Oxygen inhibits the catalyst and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add

    
     in one portion against a positive stream of nitrogen.
    
  • Reaction: Heat the mixture to 90°C (internal temperature) for 4–6 hours.

    • Monitoring: Check HPLC/TLC for consumption of the chloronicotinate.

  • Work-up:

    • Cool to room temperature.[3][4][5]

    • Filter through a pad of Celite to remove Pd black; wash the pad with Ethyl Acetate (EtOAc).

    • Partition the filtrate between EtOAc (100 mL) and Brine (100 mL).

    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient, typically 0-30% EtOAc).

    • Expected Yield: 75–85% (Pale yellow solid).

Part B: Hydrolysis (Saponification)

Objective: Convert the methyl ester to the final acid.

Reagents Table
ReagentEquiv.Conditions
Methyl Ester (Step A)1.0Dissolved in THF (5 vol)
LiOH


3.0Dissolved in Water (2 vol)
Step-by-Step Procedure
  • Dissolve the purified methyl ester in THF.

  • Add the aqueous LiOH solution.

  • Stir at Room Temperature for 2–3 hours. (Heating is rarely needed and may cause decarboxylation).

  • Acidification: Cool the mixture to 0°C. Slowly add 1N HCl until pH reaches ~3–4.

  • Isolation: The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc, dry, and concentrate.

  • Final Recrystallization: Recrystallize from Ethanol/Water if high purity (>99%) is required.

Workflow Visualization

Workflow Start Start: Methyl 2-chloronicotinate Mix Mix Reagents (Dioxane/H2O, Base) Start->Mix Degas Degas (N2) 15 mins Mix->Degas Cat Add Catalyst Pd(dppf)Cl2 Degas->Cat Heat Heat 90°C 4-6 Hours Cat->Heat Workup Filter (Celite) & Extraction Heat->Workup Hydrolysis Saponification (LiOH/THF) Workup->Hydrolysis Final Final Product: 2-(3-Fluorophenyl)nicotinic acid Hydrolysis->Final

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion Catalyst deactivation (

)
Ensure rigorous degassing. Switch to SPhos-Pd-G2 if steric hindrance is too high.
Protodeboronation Boronic acid instabilityUse 1.5–2.0 equiv of boronic acid. Lower temp to 80°C.
Homocoupling Oxygen presenceCheck N2 lines.[2] Add catalyst after degassing.
Black Precipitate Pd precipitationNormal. Filter through Celite.[3] If occurring during reaction, catalyst is dying; add more ligand.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Molander, G. A., & Biolatto, B. (2003).[2] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.

  • Li, J. J. (2010). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing general Suzuki coupling protocols for heteroaryls).
  • Deng, W., et al. (2005). Mild and Efficient Palladium-Catalyzed Coupling of Aryl Chlorides with Arylboronic Acids.[6][7] Tetrahedron Letters, 46(17), 2991-2994. (Specifics on aryl chloride activation).

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Chloronicotinic Acid and 3-Fluorophenylboronic Acid

Executive Summary The synthesis of 2-(3-fluorophenyl)nicotinic acid via the Suzuki-Miyaura cross-coupling of 2-chloronicotinic acid and 3-fluorophenylboronic acid is a critical transformation in the development of advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(3-fluorophenyl)nicotinic acid via the Suzuki-Miyaura cross-coupling of 2-chloronicotinic acid and 3-fluorophenylboronic acid is a critical transformation in the development of advanced agrochemicals (such as Boscalid analogs) and pharmaceutical intermediates[1]. This application note provides a comprehensive, mechanistically grounded protocol for executing this reaction. By addressing the inherent challenges of unprotected carboxylic acids and heteroaryl chlorides, this guide establishes a self-validating workflow designed for high yield, reproducibility, and scalability.

Mechanistic Rationale & Reaction Design

Performing cross-coupling reactions on substrates with unprotected, acidic functional groups requires precise control over reaction conditions. The cross-coupling of 2-chloronicotinic acid presents two primary chemical hurdles:

  • The Unprotected Carboxylic Acid: Free carboxylic acids can quench the active Pd(0) catalyst, promote the protodeboronation of the boronic acid, and competitively coordinate to the palladium center, leading to catalyst poisoning[2]. To circumvent this, the protocol utilizes a supra-stoichiometric amount of an inorganic base (e.g., K₃PO₄). The first equivalent of base deprotonates the carboxylic acid to form a less-coordinating carboxylate salt, while the remaining base activates the boronic acid for transmetalation[3].

  • Heteroaryl Chloride Activation: While aryl chlorides are traditionally less reactive than their bromide or iodide counterparts, the electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxylate group sufficiently activates the C-Cl bond toward oxidative addition[4].

To ensure robust catalytic turnover, a bidentate ligand system such as Pd(dppf)Cl₂ is recommended. The bite angle and steric bulk of the dppf ligand prevent the formation of inactive palladium-carboxylate or palladium-nitrogen chelates, ensuring the catalytic cycle proceeds efficiently[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + 2-Chloronicotinic Acid TransMet Transmetalation Pd(II) Complex OxAdd->TransMet + 3-Fluorophenylboronic Acid + Base (PO4 3-) RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Release of Biaryl Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting key Pd intermediates.

Optimization Data & Catalyst Selection

The choice of catalyst, base, and solvent dictates the efficiency of the coupling. Biphasic solvent systems (e.g., 1,4-Dioxane/Water or Ethanol/Water) are essential to maintain the solubility of both the organic substrates and the inorganic salts[5]. The table below summarizes the expected quantitative performance of various catalytic systems for this specific transformation.

Catalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Expected Yield (%)Mechanistic Observation
Pd(PPh₃)₄ Na₂CO₃ (3.0)EtOH / H₂O (4:1)8065 - 75Standard conditions; moderate reaction rate; prone to oxidation[5].
Pd(dppf)Cl₂ K₃PO₄ (3.0)Dioxane / H₂O (4:1)9085 - 95Bidentate ligand prevents catalyst poisoning by heteroatoms[2].
Pd(OAc)₂ / SPhos K₃PO₄ (3.0)Toluene / H₂O (3:1)100> 90Highly active for sterically hindered or unreactive chlorides[1].

Detailed Experimental Protocol

This protocol utilizes Pd(dppf)Cl₂ due to its excellent balance of stability, cost-effectiveness, and high turnover number in heteroaryl systems[6].

Materials Required
  • Substrate 1: 2-Chloronicotinic acid (1.0 equiv, 10.0 mmol, 1.57 g)

  • Substrate 2: 3-Fluorophenylboronic acid (1.2 equiv, 12.0 mmol, 1.68 g)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (5 mol%, 0.5 mmol, 408 mg)

  • Base: Potassium phosphate tribasic (K₃PO₄) (3.0 equiv, 30.0 mmol, 6.37 g)

  • Solvents: 1,4-Dioxane (40 mL) and Deionized Water (10 mL)

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing (Critical Step)

  • In a 100 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add 2-chloronicotinic acid, 3-fluorophenylboronic acid, and K₃PO₄.

  • Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL) to the flask.

  • Causality Note: The mixture must be rigorously degassed. Oxygen in the system will rapidly oxidize the Pd(0) active species to inactive Pd(II) oxides and promote the homocoupling of the boronic acid. Sparge the biphasic mixture with Argon for at least 15 minutes.

Step 2: Catalyst Addition & Reaction Initiation 4. Briefly remove the Argon line and quickly add the Pd(dppf)Cl₂ catalyst. Seal the flask with a septum and maintain a positive pressure of Argon. 5. Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. 6. Allow the reaction to proceed for 8–12 hours. Monitor the consumption of 2-chloronicotinic acid via TLC (Eluent: EtOAc/Hexanes 1:1 with 1% Acetic Acid).

Step 3: Aqueous Workup & Acidification (Self-Validating Isolation) 7. Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and Water (50 mL). 8. Transfer to a separatory funnel. Causality Note: At this highly alkaline pH, the desired product exists as a water-soluble potassium carboxylate salt. Discard the organic layer, which contains triphenylphosphine oxide, homocoupled byproducts, and residual catalyst. 9. Wash the aqueous layer once more with Ethyl Acetate (30 mL) to ensure complete removal of organic impurities. 10. Transfer the aqueous layer to an Erlenmeyer flask. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 3–4. 11. Validation: The protonation of the carboxylate will cause the product, 2-(3-fluorophenyl)nicotinic acid, to precipitate out of the aqueous solution as a white/off-white solid.

Step 4: Isolation & Purification 12. Filter the resulting suspension through a Büchner funnel. Wash the filter cake with cold water (2 x 15 mL) to remove residual inorganic salts. 13. Dry the solid in a vacuum oven at 50 °C overnight to afford the pure product. If further purification is required, recrystallize from hot ethanol/water.

Workflow Step1 1. Reagent Mixing Substrates + Base Step2 2. Degassing Argon Sparging Step1->Step2 Step3 3. Catalysis Heat to 90°C Step2->Step3 Step4 4. Workup Acidification (pH 3-4) Step3->Step4 Step5 5. Isolation Filtration & Drying Step4->Step5

Step-by-step experimental workflow for the synthesis of 2-(3-fluorophenyl)nicotinic acid.

Analytical Validation

To confirm the success of the protocol, the isolated solid should be analyzed via:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the characteristic C-Cl adjacent pyridine proton and the appearance of the multiplet corresponding to the 3-fluorophenyl ring (δ 7.20 - 7.60 ppm).

  • LC-MS: Confirm the exact mass of 2-(3-fluorophenyl)nicotinic acid (Expected [M+H]⁺ m/z ≈ 218.06).

  • pH Monitoring: The precipitation during Step 10 is a direct, visual validation of successful coupling and phase-directed purification.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. nih.gov.2[2]

  • A Head-to-Head Comparison of Boscalid Synthesis Routes for Researchers. benchchem.com. 1[1]

  • Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. rsc.org. 5[5]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. acs.org. 4[4]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. semanticscholar.org. 3[3]

  • Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors. nih.gov. 6[6]

Sources

Method

Application Note: Regioselective Arylation of Nicotinic Acid Derivatives

[1] Executive Summary & Strategic Overview Nicotinic acid (pyridine-3-carboxylic acid) scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores in kinase inhibitors, allosteric modulators, and meta...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Overview

Nicotinic acid (pyridine-3-carboxylic acid) scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores in kinase inhibitors, allosteric modulators, and metabolic regulators. However, the regioselective functionalization of the pyridine ring remains a formidable challenge in process chemistry due to two inherent factors:

  • Electronic Deactivation: The electron-deficient nature of the pyridine ring suppresses classical electrophilic aromatic substitution (SEAr).

  • Catalyst Poisoning: The Lewis-basic nitrogen atom coordinates strongly to transition metal catalysts (Pd, Pt), often quenching reactivity.

This guide details two orthogonal protocols to achieve precise regiocontrol, bypassing traditional halogenation/cross-coupling sequences in favor of atom-economical Direct C–H Arylation .

The Regioselectivity Map

To navigate the chemical space of nicotinic acid, we must exploit distinct electronic and steric handles.

RegioselectivityMap NicotinicAcid Nicotinic Acid Scaffold C2 C2-Position (Ortho to N, Ortho to DG) Target: Steric/DG Control NicotinicAcid->C2 Protocol A: Pd-Catalyzed Amide-Directed C6 C6-Position (Ortho to N, Para to DG) Target: Electronic Control NicotinicAcid->C6 Protocol B: Pd-Catalyzed N-Oxide Activation C5 C5-Position (Meta to N) Target: Dearomatization/Cu NicotinicAcid->C5 Advanced: Cu-Catalyzed

Figure 1: Strategic disconnection for the arylation of nicotinic acid derivatives. Protocol A targets the sterically crowded C2 position, while Protocol B targets the electronically activated C6 position.

Protocol A: C2-Selective Arylation (Amide-Directed)

Mechanism: Ligand-Assisted C–H Activation Target: C2 Position (Ortho to Nitrogen) Primary Reference: Wasa, M., et al. Angew. Chem. Int. Ed. (2011).[1][2][3]

Direct arylation at the C2 position is difficult due to steric hindrance and the proximity of the poisoning nitrogen lone pair. This protocol utilizes a bidentate-like coordination mode where an amide auxiliary directs the Palladium catalyst to the C2–H bond via a concerted metalation-deprotonation (CMD) pathway.

Reagents & Materials
ComponentReagentRole
Substrate Nicotinamide derivative (e.g., N-phenylnicotinamide)Substrate with Directing Group (DG)
Coupling Partner Aryl Boronic Acid or Aryl IodideAryl source
Catalyst Pd(OAc)₂ (10 mol%)Pre-catalyst
Ligand 1,10-Phenanthroline or PCy₂tBuStabilizes Pd(II) intermediate
Oxidant/Base Ag₂CO₃ (2.0 equiv)Re-oxidizes Pd(0) to Pd(II) / Base
Solvent t-Amyl Alcohol or DMFHigh-boiling polar solvent
Step-by-Step Methodology
  • Pre-complexation (Glovebox/Inert Atmosphere):

    • In a dry 20 mL vial, combine Pd(OAc)₂ (11.2 mg, 0.05 mmol) and the ligand (0.055 mmol).

    • Add 1.0 mL of solvent and stir at room temperature for 15 minutes to generate the active catalytic species.

  • Reaction Assembly:

    • Add the Nicotinamide substrate (0.5 mmol) and the Aryl Iodide (1.5 mmol, 3 equiv).

    • Add Ag₂CO₃ (275 mg, 1.0 mmol). Note: Silver salts are light-sensitive; wrap the vial in aluminum foil.

    • Add remaining solvent to reach a total volume of 0.2 M (2.5 mL).

  • Thermal Activation:

    • Seal the vial with a Teflon-lined cap.

    • Heat the reaction block to 110°C for 18–24 hours. Vigorous stirring (800 rpm) is essential due to the heterogeneous nature of the silver salt.

  • Work-up:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove silver residues.

    • Critical Step: Wash the organic layer with 5% NaHCO₃ and Brine to remove unreacted nicotinic acid byproducts.

  • DG Removal (Optional):

    • To recover the free nicotinic acid: Reflux the arylated amide in 6N HCl for 4 hours.

Data & Validation
  • Yield: Typically 65–85%.

  • Regioselectivity: >20:1 (C2:C4).

  • Diagnostic NMR: Look for the disappearance of the singlet at ~9.0 ppm (C2–H) and the retention of the doublets at C4/C5/C6.

Protocol B: C6-Selective Arylation (N-Oxide Activation)

Mechanism: Electronic Activation via N-Oxide Target: C6 Position (Para to Carboxyl, Ortho to N-Oxide) Primary Reference: Campeau, L.-C., & Fagnou, K. Science (2006).

When C2-arylation is not desired, or when the C6 position (the most electron-deficient site after N-oxidation) is the target, the Fagnou protocol is the industry standard. The N-oxide moiety increases the acidity of the adjacent C–H bonds (C2 and C6), but steric bulk at C3 (the carboxyl group) pushes reactivity toward C6.

FagnouCycle Step1 1. N-Oxidation (mCPBA) Step2 2. Pd-Catalyzed Arylation (C6 Selective) Step1->Step2 Activated Substrate Step3 3. N-Deoxygenation (PCl3 or Zn) Step2->Step3 Arylated N-Oxide

Figure 2: The three-stage workflow for C6-functionalization.

Reagents & Materials
ComponentReagentRole
Substrate Ethyl Nicotinate N-OxideActivated Substrate
Coupling Partner Aryl BromideAryl source
Catalyst Pd(OAc)₂ (5 mol%)Catalyst
Ligand P(t-Bu)₃ · HBF₄ (10 mol%)Electron-rich, bulky ligand
Base K₂CO₃ (2.0 equiv)Base
Solvent TolueneNon-polar solvent
Step-by-Step Methodology
  • N-Oxide Preparation (Pre-step):

    • Dissolve Ethyl Nicotinate in DCM. Add mCPBA (1.2 equiv) at 0°C. Stir overnight at RT. Wash with NaHCO₃. Isolate the N-oxide.

  • Catalytic Arylation:

    • In a Schlenk tube, mix Ethyl Nicotinate N-Oxide (0.5 mmol), Aryl Bromide (0.6 mmol), Pd(OAc)₂ (5.6 mg), P(t-Bu)₃·HBF₄ (14.5 mg), and K₂CO₃ (138 mg).

    • Evacuate and backfill with Argon (3 times).

    • Inject Toluene (anhydrous, degassed, 2.5 mL).

    • Heat to 110°C for 16 hours.

  • Reduction (Restoring the Pyridine):

    • Filter the reaction mixture through silica. Concentrate.

    • Dissolve the crude arylated N-oxide in THF.

    • Add Zn dust (5 equiv) and saturated NH₄Cl. Stir vigorously for 2 hours.

    • Filter and extract.[5]

Data & Validation[3]
  • Yield: 70–90% (Arylation step).

  • Regioselectivity: Highly selective for C6 (favored electronically and sterically).

  • Observation: N-oxides are much more polar than pyridines; monitor by TLC using 10% MeOH/DCM.

Comparative Analysis & Troubleshooting

FeatureProtocol A (Amide-Directed)Protocol B (N-Oxide Activated)
Primary Site C2 (Ortho to N)C6 (Para to COOH)
Key Driver Chelation/Directing GroupAcidity of C–H / Electronics
Atom Economy High (Direct C-H)Moderate (Requires Oxidation/Reduction)
Substrate Scope Sensitive to steric bulk on Ar-ITolerates bulky Aryl Bromides
Common Failure Ag salts degraded (black ppt)Catalyst poisoning by reduction byproducts
Expert Tips (Troubleshooting)
  • Moisture Sensitivity: Protocol A uses Silver Carbonate. If the reagent is gray/black, it has reduced to Ag(0) and will fail to oxidize the Pd-hydride intermediate. Use fresh, yellow/tan Ag₂CO₃.

  • Ligand Choice: For Protocol B, if conversion is low, switch from P(t-Bu)₃ to PCy₃ or DavePhos , which sometimes handle electron-deficient pyridines better.

  • Inhibition: Pyridines are catalyst poisons. If the reaction stalls, increase temperature to 130°C to facilitate ligand exchange, or add 20 mol% pivalic acid as a "proton shuttle" (CMD promoter).

References

  • Wasa, M., et al. "Pd(0)/PR3-Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives."[3] Angewandte Chemie International Edition, vol. 50, no. 20, 2011, pp. 4637–4640. Link

  • Campeau, L.-C., & Fagnou, K. "Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules." Science, vol. 312, no. 5771, 2006, pp. 4637-4640. Link

  • Ye, M., et al. "Ligand-Promoted C3-Selective Arylation of Pyridines with Pd Catalysts." Journal of the American Chemical Society, vol. 133, no.[6] 35, 2011, pp. 13774–13777. Link

  • Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C−H Bond Functionalizations." Chemical Reviews, vol. 111, no. 3, 2011, pp. 1315–1345. Link

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-(3-Fluorophenyl)nicotinic Acid as a Pivotal Intermediate in the Synthesis of Novel COMT Inhibitors

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(3-Fluorophenyl)nicotinic acid as a key intermediate in the developm...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(3-Fluorophenyl)nicotinic acid as a key intermediate in the development of Catechol-O-methyltransferase (COMT) inhibitors. This document outlines the rationale, synthesis, characterization, and application of this intermediate, culminating in a protocol for evaluating the biological activity of the final inhibitor.

Introduction: The Therapeutic Rationale for COMT Inhibition

Catechol-O-methyltransferase (COMT) is a critical enzyme in human physiology, primarily responsible for the metabolic degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2] In the context of Parkinson's disease, COMT plays a significant role in the peripheral metabolism of levodopa (L-DOPA), the gold-standard treatment for managing the disease's motor symptoms.[3][4] By converting L-DOPA to 3-O-methyldopa in the periphery, COMT reduces the bioavailability of L-DOPA that can cross the blood-brain barrier to be converted into dopamine.[4][5][6]

The inhibition of COMT has emerged as a key therapeutic strategy to enhance the efficacy of L-DOPA therapy.[7][8] By blocking peripheral COMT activity, inhibitors increase the plasma half-life of L-DOPA, leading to more stable and sustained dopamine levels in the brain.[3][9] This results in a reduction of "off" time, a common complication in long-term L-DOPA treatment where motor symptoms reappear between doses.[4] Commercially available COMT inhibitors, such as entacapone and tolcapone, have demonstrated clinical benefits but are not without their limitations, including pharmacokinetic properties and potential for toxicity, which drives the search for novel, safer, and more effective inhibitors.[3][4][10]

2-(3-Fluorophenyl)nicotinic Acid: A Strategic Intermediate

The development of novel COMT inhibitors often involves the synthesis of complex heterocyclic structures. 2-(3-Fluorophenyl)nicotinic acid serves as a crucial building block, or intermediate, in the construction of these molecules. Its structure combines a pyridine-3-carboxylic acid (nicotinic acid) core with a 3-fluorophenyl substituent. This combination is advantageous for several reasons:

  • The Nicotinic Acid Moiety: Provides a versatile chemical handle for further synthetic modifications, such as amide bond formation or esterification, to build the final inhibitor structure.

  • The Fluorophenyl Group: The introduction of a fluorine atom can significantly modulate the physicochemical properties of the final compound, including its lipophilicity, metabolic stability, and binding affinity to the target enzyme.

The strategic synthesis and purification of high-purity 2-(3-Fluorophenyl)nicotinic acid are therefore foundational steps in the discovery pipeline for new COMT inhibitors.

Synthesis and Purification of 2-(3-Fluorophenyl)nicotinic Acid

The following protocol details a representative synthetic route to 2-(3-Fluorophenyl)nicotinic acid.

Synthetic Pathway

G cluster_0 Synthesis of 2-(3-Fluorophenyl)nicotinic Acid A 2-Chloro-3-cyanopyridine C 2-(3-Fluorophenyl)-3-cyanopyridine A->C Suzuki Coupling (Pd catalyst, base) B 3-Fluorophenylboronic acid B->C D 2-(3-Fluorophenyl)nicotinic acid C->D Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: Synthetic route to 2-(3-Fluorophenyl)nicotinic acid via Suzuki coupling and subsequent hydrolysis.

Experimental Protocol: Synthesis

Materials and Reagents:

  • 2-Chloro-3-cyanopyridine

  • 3-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Water (deionized)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Suzuki Coupling:

    • To a round-bottom flask, add 2-chloro-3-cyanopyridine (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

    • Add toluene and water (e.g., a 4:1 mixture).

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(3-fluorophenyl)-3-cyanopyridine.

  • Hydrolysis:

    • Dissolve the crude 2-(3-fluorophenyl)-3-cyanopyridine in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (e.g., 5-10 eq).

    • Heat the mixture to reflux (e.g., 80-90 °C) and stir for 4-8 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

    • A precipitate of 2-(3-Fluorophenyl)nicotinic acid should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Purification Protocol

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield high-purity 2-(3-Fluorophenyl)nicotinic acid.

Analytical Characterization

Unambiguous characterization of the synthesized intermediate is critical. The following protocols outline standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized 2-(3-Fluorophenyl)nicotinic acid.

ParameterCondition
Instrumentation HPLC system with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection 254 nm
Injection Volume 10 µL

Sample Preparation: Prepare a 0.1 mg/mL solution of the compound in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 2-(3-Fluorophenyl)nicotinic acid.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[11]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[11]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Processing: Process the data using appropriate software. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the synthesized compound.

Protocol:

  • Instrumentation: Use an LC-MS system with an electrospray ionization (ESI) source.

  • Analysis: Analyze a dilute solution of the compound. The expected mass for C₁₂H₈FNO₂ will be observed in the corresponding [M+H]⁺ or [M-H]⁻ ion.

Application in COMT Inhibitor Synthesis

2-(3-Fluorophenyl)nicotinic acid is a versatile precursor. For instance, it can be converted to an acyl chloride and then reacted with a suitable amine to form an amide, a common structural motif in many COMT inhibitors.

G cluster_1 Workflow: Intermediate to Final Product D 2-(3-Fluorophenyl)nicotinic acid E Activation (e.g., SOCl2, Oxalyl Chloride) D->E F Acyl Chloride Intermediate E->F H Final COMT Inhibitor (Amide Product) F->H Amide Coupling G Amine Reagent (R-NH2) G->H G cluster_2 COMT Inhibition Assay Workflow I Prepare Reagents: - COMT Enzyme - Buffer, MgCl2, DTT - SAM (Co-substrate) - Test Inhibitor - Fluorogenic Substrate J Dispense enzyme, buffer, and inhibitor into microplate wells I->J K Pre-incubate at 37°C J->K L Initiate reaction by adding substrate and SAM K->L M Incubate and monitor fluorescence over time L->M N Data Analysis: Calculate % inhibition and determine IC50 M->N

Caption: A typical workflow for a high-throughput screening of COMT inhibitors. [12]

Detailed Protocol

Materials and Reagents:

  • Recombinant human COMT enzyme

  • Fluorogenic substrate (e.g., 3-cyano-7-ethoxycoumarin or a similar compound) [12]* S-adenosyl-L-methionine (SAM) as the methyl donor

  • Tris-HCl or phosphate buffer (pH 7.4-7.6)

  • Magnesium chloride (MgCl₂) as a cofactor

  • Dithiothreitol (DTT) as a reducing agent

  • Test compound (synthesized COMT inhibitor) and a known inhibitor (e.g., entacapone) as a positive control

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test inhibitor and positive control in DMSO. Create a serial dilution of the inhibitors at various concentrations.

  • Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the buffer, MgCl₂, DTT, and the COMT enzyme. [12]3. Inhibitor Addition: Add the test inhibitor at various concentrations to the respective wells. Include wells with vehicle (DMSO) as a negative control (100% activity) and wells with a known inhibitor as a positive control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and SAM to all wells. [12]6. Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce COMT activity by 50%). [13]

Safety and Handling

  • 2-(3-Fluorophenyl)nicotinic Acid: Handle in a well-ventilated area or a fume hood. [14]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [15][16][17]Avoid inhalation of dust and contact with skin and eyes. [14][16]In case of contact, wash the affected area thoroughly with water. [14][15]* Reagents: Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis and assays for specific handling and disposal instructions. [14][15][17]

Conclusion

2-(3-Fluorophenyl)nicotinic acid is a valuable and strategically important intermediate for the synthesis of novel COMT inhibitors. The protocols provided herein offer a comprehensive guide for its synthesis, purification, characterization, and subsequent use in a drug discovery workflow. A robust and well-characterized supply of this intermediate is the first step toward developing next-generation therapeutics for conditions like Parkinson's disease.

References

  • NovaMechanics. (n.d.). COMT Inhibitors Case Study.
  • ACS Omega. (2024, October 22). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders.
  • Männistö, P. T., & Kaakkola, S. (2024, May 29). The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson's Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On. PMC.
  • Patsnap Synapse. (2023, September 19). Progress in the Research of COMT Inhibitors.
  • Ferreira, H., et al. (2021). Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson's Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies. MDPI.
  • Benchchem. (n.d.). A Comparative Guide to CGP 28014 and Newer Generation COMT Inhibitors for Researchers.
  • Royal Society of Chemistry. (2021, March 11). Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines.
  • Benchchem. (n.d.). Ro 41-0960: A Technical Guide to its Mechanism of Action as a COMT Inhibitor.
  • Wang, Y., et al. (n.d.). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. PMC.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Kumar, P., et al. (n.d.). Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18. PMC.
  • Fisher Scientific. (2015, February 10). SAFETY DATA SHEET.
  • Kiss, L., et al. (2008, April 10). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Semantic Scholar.
  • Sigma-Aldrich. (2004, April 7). MATERIAL SAFETY DATA SHEET.
  • Wadsak, W., et al. (2010, February 25). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. PubMed.
  • Kiss, L., et al. (2025, August 10). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate.
  • Sharma, M., et al. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • ECHEMI. (n.d.). 2,5,6-Trifluoronicotinic aicid nitrile SDS, 870065-73-9 Safety Data Sheets.
  • FPnotebook. (2023, March 10). COMT Inhibitor.
  • Davis Phinney Foundation for Parkinson's. (2025, June 10). A Closer Look at COMT Inhibitors: Helping Levodopa Get to Where It's Needed.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid.
  • NeurologyLive. (2019, February 21). COMT Inhibitors Assist in Control of Parkinson Disease Motor Symptoms.
  • Rivest, J., et al. (n.d.). COMT inhibitors in Parkinson's disease. SciSpace.
  • Rabasseda, X. (1999). Perspectives in the treatment of Parkinson's disease: COMT inhibitors open up new treatment strategies. PubMed.
  • Dolle, F., et al. (n.d.). Characterization of the nicotinic ligand 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine in vivo. PubMed.
  • Brunink, H., & Wessels, E. J. (n.d.). The determination of nicotinic acid by fluorimetric densitometry. Analyst (RSC Publishing).
  • Kłak, J., et al. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Furo[3,2-b]pyridin.
  • Wang, J., et al. (n.d.). Protocol for identification and validation of 2′3′-cGAMP-binding proteins by photoaffinity probes. PMC.

Sources

Method

Preparation of amide derivatives from 2-(3-Fluorophenyl)nicotinic acid

Application Note: High-Efficiency Preparation of Amide Derivatives from 2-(3-Fluorophenyl)nicotinic acid Executive Summary & Scientific Context The 2-arylnicotinic acid scaffold is a "privileged structure" in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Preparation of Amide Derivatives from 2-(3-Fluorophenyl)nicotinic acid

Executive Summary & Scientific Context

The 2-arylnicotinic acid scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for varying targets including COX-2 inhibitors , allosteric modulators of nicotinic acetylcholine receptors (nAChRs) , and kinase inhibitors .[1]

The specific substrate, 2-(3-Fluorophenyl)nicotinic acid , presents a unique synthetic challenge and opportunity:

  • Steric Hindrance: The phenyl ring at the C2 position creates significant steric bulk ortho to the C3 carboxylic acid, impeding nucleophilic attack during amide coupling.[1]

  • Electronic Effects: The 3-fluoro substituent exerts an inductive electron-withdrawing effect (-I), slightly deactivating the phenyl ring but potentially increasing the metabolic stability of the final drug candidate.[1]

  • Regiocontrol: While the pyridine nitrogen provides a basic handle, it can also interfere with coupling reagents (e.g., N-acylurea formation), necessitating careful pH control.

This guide provides two validated protocols designed to overcome the "ortho-effect" steric barrier while maintaining high yields and purity.

Chemical Strategy & Retrosynthesis

To synthesize amide derivatives successfully, we must activate the carboxylic acid sufficiently to overcome the steric shielding from the 2-(3-fluorophenyl) group.[1]

  • Method A (Acid Chloride Activation): Uses Thionyl Chloride (

    
    ) or Oxalyl Chloride. This generates the highly reactive acid chloride species, which is small enough to be attacked by amines despite the steric bulk.[1] Recommended for anilines and non-nucleophilic amines.[1][2]
    
  • Method B (Uronium Coupling - HATU): Uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1] This reagent is superior to EDC/HOBt for sterically hindered couplings due to the "neighboring group effect" of the HOAt moiety.[1] Recommended for aliphatic amines and acid-sensitive substrates.[1]

Visualizing the Reaction Pathway

ReactionScheme cluster_legend Pathway Selection SM 2-(3-Fluorophenyl) nicotinic acid Act_A Intermediate: Acid Chloride SM->Act_A Method A: SOCl2, Reflux Act_B Intermediate: O-At Active Ester SM->Act_B Method B: HATU, DIPEA, DMF Product Target Amide Derivative Act_A->Product R-NH2, Et3N DCM, 0°C -> RT Act_B->Product R-NH2 RT, 12h Method A: Robust, High Reactivity Method A: Robust, High Reactivity Method B: Mild, High Selectivity Method B: Mild, High Selectivity

Figure 1: Dual-pathway strategy for overcoming steric hindrance at the C3 position.

Materials & Reagents

ReagentGrade/PurityRoleCritical Note
2-(3-Fluorophenyl)nicotinic acid >97% (HPLC)Starting MaterialDry thoroughly before use.[1]
Thionyl Chloride (

)
ReagentPlus, 99%Activating AgentMust be colorless. Yellow/Red indicates decomposition.[1]
HATU >99%Coupling ReagentStore at -20°C; protect from moisture.[1]
DIPEA (Hünig's Base) AnhydrousBaseRemoves protons; prevents pyridine protonation.
Dichloromethane (DCM) AnhydrousSolventUse over molecular sieves.
N,N-Dimethylformamide (DMF) AnhydrousSolventEssential for HATU solubility.[1]

Experimental Protocols

Protocol A: The Acid Chloride Route (Robust)

Best for: Weakly nucleophilic amines (anilines), sterically bulky amines, or large-scale synthesis.

Step-by-Step Procedure:

  • Activation:

    • In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-(3-Fluorophenyl)nicotinic acid (1.0 eq, 2.0 mmol) in anhydrous Toluene (10 mL).

    • Note: Toluene is preferred over DCM here to allow higher reflux temperatures.[1]

    • Add Thionyl Chloride (3.0 eq, 6.0 mmol) dropwise.

    • Add a catalytic amount of DMF (1-2 drops) to initiate the Vilsmeier-Haack-like activation mechanism.[1]

  • Reaction:

    • Heat the mixture to reflux (85-90°C) for 2-3 hours.

    • Checkpoint: The suspension should become a clear homogeneous solution, indicating conversion to the acid chloride.

  • Evaporation (Critical):

    • Cool to room temperature.[1]

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

      
       and toluene.[1]
      
    • Self-Validating Step: Re-dissolve the residue in dry DCM (5 mL) and evaporate again (azeotropic removal) to ensure all traces of acidic

      
       are gone. Residual 
      
      
      
      will degrade the amine in the next step.[1]
  • Coupling:

    • Dissolve the crude acid chloride residue in anhydrous DCM (10 mL).

    • Cool to 0°C (ice bath).

    • In a separate vial, mix the Target Amine (1.1 eq) and Triethylamine (

      
      , 2.5 eq) in DCM (5 mL).
      
    • Add the amine solution dropwise to the acid chloride solution over 10 minutes.

  • Workup:

    • Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

    • Quench with saturated

      
       solution.[1] Extract with DCM (3x).
      
    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      
Protocol B: The HATU Coupling Route (Mild)

Best for: Acid-sensitive amines, chiral amines (low racemization risk), and parallel synthesis.

Step-by-Step Procedure:

  • Preparation:

    • In a 20 mL scintillation vial or round-bottom flask, dissolve 2-(3-Fluorophenyl)nicotinic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL).

  • Activation:

    • Add DIPEA (3.0 eq). The solution may warm slightly.[1]

    • Add HATU (1.1 eq) in one portion.

    • Stir at RT for 15-30 minutes.

    • Mechanism:[1][3][4][5] This pre-activation forms the O-At active ester, which is less sensitive to steric hindrance than the O-Bt ester formed by HOBt.[1]

  • Coupling:

    • Add the Target Amine (1.2 eq).

    • Stir at RT for 12-18 hours.

    • Monitoring: Monitor by LC-MS.[1] The active ester peak should disappear.[1]

  • Workup (Aqueous Wash):

    • Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • Critical Wash Sequence:

      • Wash with 5% LiCl solution (2x) (Removes DMF efficiently).

      • Wash with saturated

        
         (Removes unreacted acid).[1]
        
      • Wash with 0.1M HCl (Removes unreacted amine/pyridine byproducts - Skip this if your product is basic).[1]

      • Wash with Brine.[1]

    • Dry over

      
       and concentrate.
      

Purification & Characterization

Due to the lipophilic nature of the 3-fluorophenyl group, these amides purify well on silica gel.[1]

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Hexanes:Ethyl Acetate gradient (Start 90:10 -> End 50:50).

    • Note: For polar amines, use DCM:MeOH (95:5).

  • Expected Analytical Data (Self-Validation):

    • 1H NMR (DMSO-d6):

      • Amide NH: Singlet/Broad, typically

        
         8.0 - 10.0 ppm (confirms bond formation).[1]
        
      • Nicotinic H6: Doublet of doublets near

        
         8.7 ppm.[1]
        
      • 3-Fluoro Phenyl: Multiplet region

        
         7.2 - 7.6 ppm.[1]
        
    • 19F NMR: Single peak around -113 ppm (characteristic of 3-F-phenyl).[1]

    • MS (ESI+): [M+H]+ peak matching the calculated mass.

Workflow Decision Logic

Use the following logic flow to determine the optimal protocol for your specific derivative.

DecisionTree Start Start: Select Amine Partner Q1 Is the Amine Acid-Sensitive? Start->Q1 Q2 Is the Amine Sterically Hindered? Q1->Q2 No MethodB Use Protocol B (HATU/DMF) Q1->MethodB Yes (e.g., acetals, Boc groups) MethodA Use Protocol A (Acid Chloride) Q2->MethodA Yes (e.g., t-butyl amine, anilines) Q2->MethodB No (e.g., benzyl amine, morpholine)

Figure 2: Decision matrix for selecting the optimal coupling protocol.

References

  • General Nicotinic Acid Amide Synthesis

    • Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues. (2008).[6] Journal of Medicinal Chemistry. Describes the reduction of similar amides, validating the 2-aryl scaffold stability.

  • Sterically Hindered Amide Coupling

    • The Synthesis of Sterically Hindered Amides.[1][5][7] (2016). CHIMIA.[1] Provides foundational logic for using acid chlorides vs. coupling reagents in crowded systems.[1]

  • Biological Relevance of 2-Aryl Nicotinic Acids

    • The 2-Aryl nicotinic acid derivatives good analgesic and anti-inflammatory compounds.[1][8][9] (2021).[3][8][10] ResearchGate.[1] Validates the medicinal chemistry utility of the starting material.

  • HATU Coupling Methodology

    • Amide synthesis by acylation.[1][5]Organic Chemistry Portal.[1] Standard protocols for uronium-based couplings.

Sources

Application

Application Note: Strategic Reagent Selection and Protocols for the Esterification of 2-Arylnicotinic Acids

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, reagent selection, and self-validating protocols for sterically hindered pyridine-3-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, reagent selection, and self-validating protocols for sterically hindered pyridine-3-carboxylic acids.

The Steric and Electronic Conundrum

The esterification of 2-arylnicotinic acids (2-arylpyridine-3-carboxylic acids) presents a unique dual-challenge in synthetic organic chemistry. These compounds are critical intermediates in the total synthesis of biologically active 4-azafluorenone alkaloids (e.g., onychine, muniranine)[1], but their conversion to esters is notoriously difficult due to two overlapping factors:

  • Severe Steric Hindrance: The aryl substituent at the C2 position of the pyridine ring creates a massive steric shield around the adjacent C3-carboxylic acid. Traditional nucleophilic attack on the carbonyl carbon is physically blocked.

  • Electronic Deactivation & Zwitterion Formation: The electronegative pyridine nitrogen withdraws electron density from the carbonyl group. Furthermore, under standard acidic conditions (e.g., Fischer esterification), the basic pyridine nitrogen protonates, forming a highly insoluble zwitterionic or cationic species that resists reaction and requires extreme conditions (autoclave heating, massive excesses of

    
    ) [2][3].
    

To overcome these barriers, researchers must abandon traditional acid-catalyzed paradigms and utilize reagents that either bypass the carbonyl carbon entirely or generate highly reactive acyl intermediates.

Strategic Reagent Selection

The table below summarizes the quantitative and qualitative data for various esterification strategies applied to 2-arylnicotinic acids, allowing for rapid comparison and selection based on substrate sensitivity.

Esterification StrategyReagents / ConditionsYield RangeMechanistic AdvantageLimitations
Carboxylate Alkylation (

)

, Alkyl Halide (e.g.,

), DMF, RT
85–98%Bypasses carbonyl attack; carboxylate acts as the nucleophile.Unsuitable if the substrate contains other alkylatable heteroatoms.
DTPP Activation

,

,

,

, Reflux
65–80%Generates a highly reactive acyl bromide intermediate [2].Requires reflux; generates phosphine oxide byproducts.
Steglich Esterification EDC or DCC, DMAP,

, RT
40–60%Mild, neutral conditions.Pyridine nitrogen can compete with DMAP, stalling the catalytic cycle.
Fischer Esterification

(excess),

, Reflux/Autoclave
10–30%Low cost of reagents [3].Requires harsh heating; poor yields due to steric clash and protonation.

Mechanistic Pathways & Downstream Applications

The logical flow of selecting an esterification pathway depends entirely on bypassing the steric bulk of the 2-aryl group. Once the ester is successfully formed, it serves as a crucial branch point for the synthesis of complex alkaloids.

G Substrate 2-Arylnicotinic Acid (Sterically Hindered) Path1 Pathway A: Carboxylate Alkylation (Base + R-X) Substrate->Path1 SN2 Bypass Path2 Pathway B: Acyl Halide Activation (e.g., DTPP or SOCl2) Substrate->Path2 Strong Electrophile Path3 Pathway C: Fischer Esterification (H+ / R-OH) Substrate->Path3 Blocked by Sterics Product 2-Arylnicotinic Acid Ester Path1->Product High Yield Path2->Product Moderate Yield Path3->Product Low Yield

Mechanistic pathways for esterifying sterically hindered 2-arylnicotinic acids.

G Ester 2-Arylnicotinic Acid Ester Intermediate Acid-Mediated Cyclization (PPA, 150°C) Ester->Intermediate Direct Friedel-Crafts AltInter Reduction & Radical Cyclization (TBHP, 100°C) Ester->AltInter Avoids Lactonization Azafluorenone 4-Azafluorenone Alkaloids (e.g., Onychine) Intermediate->Azafluorenone AltInter->Azafluorenone

Downstream cyclization of 2-arylnicotinates to 4-azafluorenone alkaloids.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. By incorporating specific in-process controls, researchers can ensure the reaction has overcome the inherent steric barriers before proceeding to workup.

Protocol A: Base-Mediated Carboxylate Alkylation (The Gold Standard)

Causality: This method completely bypasses the sterically hindered carbonyl carbon. By using a polar aprotic solvent (DMF) and a mild base (


), the carboxylic acid is deprotonated to form a highly nucleophilic "naked" carboxylate anion, which readily attacks the unhindered alkyl halide via an 

mechanism.

Reagents:

  • 2-Arylnicotinic acid (1.0 equiv, e.g., 10 mmol)

  • Potassium carbonate (

    
    ), anhydrous, finely powdered (2.0 equiv, 20 mmol)
    
  • Iodomethane (

    
    ) or Iodoethane (
    
    
    
    ) (1.5 equiv, 15 mmol)
  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Deprotonation Phase: Charge an oven-dried, argon-flushed round-bottom flask with the 2-arylnicotinic acid and anhydrous DMF. Add the finely powdered

    
    .
    
  • Activation Stir: Stir the suspension vigorously at room temperature for 30–45 minutes. Self-Validation Check: The mixture should transition from a cloudy suspension to a more homogeneous, slightly yellow solution as the potassium carboxylate salt forms.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add the alkyl halide dropwise over 5 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 12 hours.

  • In-Process TLC Control: Sample the reaction, quench a micro-aliquot in water/EtOAc, and spot on silica TLC (Eluent: 3:1 Hexanes/EtOAc). Self-Validation Check: The starting material will streak heavily near the baseline (due to the zwitterionic nature of the basic pyridine and acidic COOH). The product ester will appear as a tight, UV-active spot at an

    
     of ~0.4–0.6.
    
  • Workup: Pour the reaction mixture into 150 mL of ice-cold distilled water. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with 5% aqueous

    
     (
    
    
    
    mL) to remove residual DMF, followed by brine. Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: DTPP-Mediated Esterification (For Halide-Sensitive Substrates)

Causality: If the substrate contains functional groups incompatible with alkyl halides, Triphenylphosphine Dibromide (DTPP) is utilized. DTPP converts the acid into an acyl bromide in situ. The bromide is an exceptional leaving group that overcomes the steric shielding of the 2-aryl group, allowing the alcohol to attack [2].

Reagents:

  • 2-Arylnicotinic acid (1.0 equiv)

  • Triphenylphosphine dibromide (DTPP) (1.5 equiv)

  • Potassium carbonate (

    
    ) (2.2 equiv)
    
  • Target Alcohol (e.g., Methanol, Isopropanol) (5.0 equiv)

  • Acetonitrile (

    
    ) (0.2 M)
    

Step-by-Step Methodology:

  • Preparation: In a dry flask, suspend the 2-arylnicotinic acid and

    
     in 
    
    
    
    . Stir for 20 minutes at room temperature.
  • Activation: Add DTPP in one portion, followed immediately by the target alcohol.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 24–72 hours. Note: The electron-deficient nature of the pyridine ring necessitates prolonged heating compared to aliphatic acids.

  • Workup: Cool to room temperature, concentrate the volatiles in vacuo, and partition the residue between Dichloromethane (DCM) and water. Extract the aqueous layer with DCM, dry the combined organics, and purify via flash column chromatography to separate the ester from the triphenylphosphine oxide byproduct.

Analytical Self-Validation (NMR Signatures)

To definitively confirm the success of the esterification and the circumvention of the steric blockade, perform


 NMR (

, 400 MHz) analysis on the crude product:
  • Loss of Acidic Proton: Ensure the complete disappearance of the broad carboxylic acid singlet, which typically resonates far downfield (

    
     ppm).
    
  • Ester Confirmation: Look for the appearance of a sharp, highly integrated singlet at

    
     ppm  (for methyl esters) or a distinct quartet at 
    
    
    
    ppm
    and triplet at
    
    
    ppm
    (for ethyl esters).
  • Pyridine Integrity: Verify the characteristic splitting pattern of the pyridine ring protons (typically two doublets and a doublet of doublets between 7.0 and 8.8 ppm), ensuring no unwanted N-alkylation occurred (which would drastically shift the pyridine protons downfield).

References

  • Collective Total Synthesis of 4-Azafluorenone Alkaloids Source: European Journal of Organic Chemistry (2023) URL:[Link]

  • Triphenylphosphine Dibromide: A Simple One-pot Esterification Reagent Source: National Institutes of Health (NIH) / PMC URL:[Link]

Method

Application Note: A Scalable and Optimized Synthesis of 2-(3-Fluorophenyl)nicotinic Acid for Pharmaceutical Research and Development

Abstract This application note provides a detailed, robust, and scalable synthetic protocol for 2-(3-Fluorophenyl)nicotinic acid, a key building block in modern drug discovery. Nicotinic acid and its derivatives are priv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, robust, and scalable synthetic protocol for 2-(3-Fluorophenyl)nicotinic acid, a key building block in modern drug discovery. Nicotinic acid and its derivatives are privileged scaffolds found in numerous clinically significant pharmaceuticals.[1][2][3] The introduction of a fluorine atom, as in the target molecule, is a common strategy to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[4][5] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and offer insights into process optimization. The featured methodology is centered on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, selected for its high functional group tolerance, scalability, and reliability, making it exceptionally well-suited for the demands of medicinal chemistry and process development environments.[6][7]

Introduction: Strategic Importance in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, integral to the structure of drugs like the anti-inflammatory agent niflumic acid and the lipid-lowering vitamin niacin (nicotinic acid).[2][8][9] The synthesis of 2-arylnicotinic acids, in particular, has been a focus of intense research. These structures serve as precursors to a wide array of complex molecules with potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents.[1][3][10]

2-(3-Fluorophenyl)nicotinic acid is a particularly valuable intermediate. The 3-fluoro substituent on the phenyl ring can enhance binding interactions with target proteins, improve metabolic stability by blocking sites of oxidation, and favorably alter lipophilicity and pKa, all of which are critical parameters in drug design.[11] Providing a scalable and efficient synthesis is therefore a critical enabler for discovery programs that require rapid access to analog libraries and, eventually, kilogram quantities of a lead candidate.[12]

Overview of Synthetic Strategies

While several methods exist for the formation of the biaryl C-C bond in 2-arylnicotinic acids, they vary significantly in efficiency, substrate scope, and scalability.

  • Ullmann Condensation: A classical method involving copper-catalyzed coupling of an amine with an aryl halide. While historically significant, it often requires harsh reaction conditions (high temperatures) and has limited functional group tolerance, making it less ideal for complex molecule synthesis.[13][14]

  • Negishi Coupling: This powerful palladium- or nickel-catalyzed reaction couples an organozinc compound with an organic halide.[15] It is known for its high reactivity and tolerance of a wide range of functional groups.[16][17] However, the preparation and handling of organozinc reagents can be more demanding than for other methods.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide has become a dominant method in the pharmaceutical industry.[6][18] Its advantages include the commercial availability of a vast array of boronic acids, the use of relatively stable and low-toxicity boron reagents, and typically mild reaction conditions that are compatible with a broad spectrum of functional groups.[19][20]

Given its robustness, proven scalability, and the stability of its reagents, the Suzuki-Miyaura cross-coupling is the chosen strategy for this guide. The overall synthetic plan involves a three-stage process: (1) Protection of the carboxylic acid of the starting material, (2) the core Suzuki-Miyaura C-C bond formation, and (3) deprotection to yield the final product.

Core Methodology: The Suzuki-Miyaura Reaction Pathway

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

The Catalytic Cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (ethyl 2-chloronicotinate), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base.[19]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_complex Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂-Ar' (Transmetalation Product) pd2_complex->pd2_trans Transmetalation (Ar'-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product center

Suzuki-Miyaura Catalytic Cycle.

Detailed Protocols and Experimental Design

This synthesis is presented as a robust two-part protocol designed for scalability and reproducibility.

Part I: Synthesis of Ethyl 2-(3-Fluorophenyl)nicotinate via Suzuki-Miyaura Coupling

The synthesis begins with the esterification of 2-chloronicotinic acid, followed by the key cross-coupling step. Protecting the carboxylic acid as an ethyl ester enhances solubility in organic solvents, prevents potential coordination of the acid to the palladium catalyst, and simplifies purification of the intermediate.[1][21]

Synthetic_Workflow cluster_0 Stage 1: Esterification cluster_1 Stage 2: Suzuki Coupling cluster_2 Stage 3: Hydrolysis start 2-Chloronicotinic Acid step1 EtOH, H₂SO₄ (cat.) Reflux start->step1 prod1 Ethyl 2-Chloronicotinate step1->prod1 step2 3-Fluorophenylboronic Acid Pd Catalyst, Base Dioxane/H₂O, Heat prod1->step2 prod2 Ethyl 2-(3-Fluorophenyl)nicotinate step2->prod2 step3 NaOH (aq) THF/EtOH prod2->step3 final_prod 2-(3-Fluorophenyl)nicotinic Acid step3->final_prod

Overall Synthetic Workflow.

Protocol 1A: Esterification of 2-Chloronicotinic Acid

  • Objective: To synthesize Ethyl 2-chloronicotinate.

  • Materials:

    Reagent MW ( g/mol ) Amount Moles Equivalents
    2-Chloronicotinic Acid 157.56 10.0 g 63.5 mmol 1.0
    Ethanol (Absolute) 46.07 150 mL - -

    | Sulfuric Acid (Conc.) | 98.08 | 1.5 mL | ~27 mmol | ~0.43 |

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinic acid (10.0 g, 63.5 mmol) and absolute ethanol (150 mL).

    • Stir the suspension and carefully add concentrated sulfuric acid (1.5 mL) dropwise.

    • Heat the mixture to reflux (approx. 80-85 °C) and maintain for 8-12 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

    • Carefully pour the residue into 200 mL of ice-cold water and neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-chloronicotinate as a pale yellow oil or low-melting solid. The product is often of sufficient purity (>95%) to be used directly in the next step.

    • Typical Yield: 10.9 g (93%).

Protocol 1B: Suzuki-Miyaura Cross-Coupling

  • Objective: To synthesize Ethyl 2-(3-fluorophenyl)nicotinate.

  • Materials:

    Reagent MW ( g/mol ) Amount Moles Equivalents
    Ethyl 2-chloronicotinate 185.61 10.0 g 53.9 mmol 1.0
    (3-Fluorophenyl)boronic acid 139.92 9.04 g 64.6 mmol 1.2
    Pd₂(dba)₃ 915.72 493 mg 0.539 mmol 0.01 (1 mol%)
    XPhos 476.63 514 mg 1.08 mmol 0.02 (2 mol%)
    Potassium Phosphate (K₃PO₄) 212.27 22.9 g 108 mmol 2.0
    1,4-Dioxane - 200 mL - -

    | Water (Degassed) | - | 50 mL | - | - |

  • Procedure:

    • Inert Atmosphere: To a 500 mL three-neck flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add ethyl 2-chloronicotinate (10.0 g), (3-fluorophenyl)boronic acid (9.04 g), and potassium phosphate (22.9 g).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add the palladium catalyst Pd₂(dba)₃ (493 mg) and the ligand XPhos (514 mg).

    • Add degassed 1,4-dioxane (200 mL) and degassed water (50 mL) via cannula or syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring for 4-8 hours.

    • In-Process Check: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc) or LC-MS. The reaction is complete upon consumption of the ethyl 2-chloronicotinate starting material.

    • Cool the reaction to room temperature and dilute with ethyl acetate (200 mL).

    • Filter the mixture through a pad of Celite® to remove inorganic salts and catalyst residues, washing the pad with additional ethyl acetate (50 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

    • Typical Yield: 11.1 g (84%).

Part II: Saponification to 2-(3-Fluorophenyl)nicotinic acid

The final step is a straightforward hydrolysis of the ethyl ester to the target carboxylic acid.

  • Objective: To synthesize the final product, 2-(3-Fluorophenyl)nicotinic acid.

  • Materials:

    Reagent MW ( g/mol ) Amount Moles Equivalents
    Ethyl 2-(3-fluorophenyl)nicotinate 245.24 10.0 g 40.8 mmol 1.0
    Sodium Hydroxide (NaOH) 40.00 2.45 g 61.2 mmol 1.5
    Tetrahydrofuran (THF) - 100 mL - -
    Ethanol - 50 mL - -
    Water - 50 mL - -

    | Hydrochloric Acid (2M) | - | ~35 mL | - | - |

  • Procedure:

    • Dissolve ethyl 2-(3-fluorophenyl)nicotinate (10.0 g) in a mixture of THF (100 mL) and ethanol (50 mL) in a 500 mL round-bottom flask.

    • Add a solution of sodium hydroxide (2.45 g) in water (50 mL).

    • Stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis confirms the complete disappearance of the starting ester.

    • Remove the organic solvents (THF and ethanol) under reduced pressure.

    • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

    • Acidification: Slowly add 2M HCl dropwise with stirring until the pH of the solution is ~4-5. A white precipitate of the product will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 30 mL).

    • Dry the product in a vacuum oven at 50 °C overnight.

    • Typical Yield: 8.5 g (96%).

Data Summary and Optimization Insights

The scalability and success of the Suzuki-Miyaura coupling are highly dependent on the careful selection of reaction parameters.[18][22] The conditions provided in Protocol 1B are a robust starting point, but further optimization can be beneficial.

ParameterStandard ConditionAlternative/Optimization InsightRationale
Catalyst System Pd₂(dba)₃ / XPhosPd(PPh₃)₄, PdCl₂(dppf)The Pd₂(dba)₃/XPhos system is highly active for coupling aryl chlorides.[16] Simpler catalysts like Pd(PPh₃)₄ may work but often require higher loadings or longer reaction times.
Base K₃PO₄K₂CO₃, Cs₂CO₃K₃PO₄ is often effective for challenging couplings and is less likely to cause ester hydrolysis than stronger bases. Cs₂CO₃ can sometimes accelerate the reaction but is more expensive.[23][24]
Solvent 1,4-Dioxane / WaterToluene / Water, DME / WaterThe solvent mixture must solubilize both the organic and inorganic components to facilitate the reaction at the interface. Dioxane is a common and effective choice.
Temperature 90 °C80 - 110 °CHigher temperatures increase the reaction rate but can also lead to catalyst decomposition or side reactions like protodeboronation.[22] The optimal temperature balances rate and stability.

Conclusion

This application note details a validated, three-stage synthesis for 2-(3-Fluorophenyl)nicotinic acid that is efficient, scalable, and suitable for drug discovery and development environments. By leveraging a well-optimized Suzuki-Miyaura cross-coupling reaction, this protocol provides reliable access to multi-gram quantities of this important building block. The discussion of the underlying mechanism and key optimization parameters equips researchers with the knowledge to adapt and troubleshoot the synthesis as needed, ensuring a robust supply of this critical intermediate for advancing pharmaceutical research.

References

  • Benchchem. Revolutionizing Suzuki Coupling: A Guide to High-Throughput Screening Platforms.
  • J-Stage. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents.
  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
  • BUE Scholar. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri.
  • PMC. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment.
  • PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
  • ResearchGate. Optimization of conditions for the Suzuki coupling reaction.
  • RSC Publishing. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • ResearchGate. Optimization of Suzuki-Miyaura Cross-Coupling Reaction a.
  • Wikipedia. Negishi coupling.
  • Organic Chemistry Portal. A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides.
  • ResearchGate. Synthesis of 2-(arylamino)nicotinic acids in high-temperature water.
  • ResearchGate. Catalyst and Solvent-Free Synthesis of 2-Anilino Nicotinic Acids....
  • Denmark Group. The Negishi Cross-Coupling Reaction.
  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?.
  • ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Bentham Science. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
  • Google Patents. EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • PMC - NIH. Nicotinic acid: an old drug with a promising future.
  • Wikipedia. Nicotinic acid.
  • ePrints Soton. Towards the efficient and scalable synthesis of fluorinated lead components.
  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Columbia Science Review. Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib.
  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

Sources

Application

Using PyFluor for synthesis of 2-arylpyridine derivatives

Application Note: PyFluor-Mediated Synthesis & Functionalization of 2-Arylpyridine Derivatives Executive Summary This guide details the application of PyFluor (2-pyridinesulfonyl fluoride) in the synthesis of 2-arylpyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: PyFluor-Mediated Synthesis & Functionalization of 2-Arylpyridine Derivatives

Executive Summary

This guide details the application of PyFluor (2-pyridinesulfonyl fluoride) in the synthesis of 2-arylpyridine derivatives, a privileged scaffold in drug discovery (e.g., Etoricoxib, Atazanavir). While PyFluor is widely recognized as a deoxyfluorination reagent, recent methodologies (2023) have unlocked its potential as an electrophile in desulfonative Suzuki-Miyaura cross-coupling .

This Application Note provides two distinct workflows:

  • Scaffold Synthesis: Constructing the 2-arylpyridine core via Pd-catalyzed C–S bond activation.[1][2][3][4]

  • Lead Optimization: Late-stage deoxyfluorination of hydroxy-substituted 2-arylpyridines to install metabolic blocking groups (bioisosteres).

Application I: Scaffold Construction (Suzuki-Miyaura Coupling)

Traditionally, 2-arylpyridines are synthesized via coupling of 2-halopyridines. However, the use of PyFluor as an electrophile offers a stable, crystalline alternative to unstable sulfonyl chlorides or volatile halides, leveraging the unique activation of the C–S bond.

Mechanistic Insight: Desulfonative Coupling

Unlike standard halide couplings, this protocol relies on the oxidative addition of Palladium into the C–S bond of the sulfonyl fluoride. The high stability of the S–F bond usually resists hydrolysis, but under specific Pd(II) catalysis, the sulfonyl group is extruded (desulfinylation), allowing transmetallation with aryl boronic acids.

Protocol: Pd-Catalyzed Cross-Coupling of PyFluor

Target: Synthesis of 2-(4-methoxyphenyl)pyridine from PyFluor.

Materials:

  • Reagent A: PyFluor (2-pyridinesulfonyl fluoride) [1.0 equiv]

  • Reagent B: 4-Methoxyphenylboronic acid pinacol ester [1.5 equiv]

  • Catalyst: Pd(dppf)Cl₂ [10 mol%]

  • Base: Na₃PO₄ [3.0 equiv]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a reaction vial with PyFluor (0.3 mmol, 48.3 mg), the aryl boronic ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol, 22 mg), and Na₃PO₄ (0.9 mmol, 147 mg).

  • Solvation: Add degassed 1,4-Dioxane (0.8 mL) and deionized Water (0.2 mL). Note: The presence of water is critical for the base solubility and turnover.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat the mixture to 100 °C for 18 hours with vigorous stirring (1000 rpm).

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (5 mL) and wash with water (2 x 5 mL) and brine (5 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Parameter Check:

  • Temperature: Reactions <65 °C show significantly reduced yields due to the high energy barrier of C–S activation.

  • Boronic Acid Stoichiometry: Excess boronic acid (1.5–2.0 equiv) is required to mitigate protodeboronation side reactions.

Application II: Lead Optimization (Deoxyfluorination)

Once the 2-arylpyridine scaffold is constructed, PyFluor is the reagent of choice for converting side-chain alcohols to alkyl fluorides. Unlike DAST, PyFluor minimizes elimination (alkene formation) side products—a common failure mode when functionalizing electron-rich heteroaromatics.

Mechanistic Insight: Nucleophilic Fluorination

PyFluor operates via a "activation-displacement" mechanism. The alcohol attacks the sulfur center (activated by a strong base), forming a sulfonate intermediate. The released fluoride ion then performs an


 displacement.

Deoxyfluorination Start Alcohol Substrate (R-OH) Inter Sulfonate Intermediate Start->Inter + PyFluor + Base PyFluor PyFluor (Reagent) PyFluor->Inter Base Base (DBU/MTBD) Base->Inter Product Alkyl Fluoride (R-F) Inter->Product F- Displacement (SN2) Side Pyridine Sulfonic Acid (Byproduct) Inter->Side

Figure 1: Mechanism of PyFluor-mediated deoxyfluorination.[5] The base activates the alcohol for attack on the sulfonyl fluoride, followed by fluoride displacement.[6]

Protocol: Deoxyfluorination of 2-(4-(2-hydroxyethyl)phenyl)pyridine

Target: Conversion of a hydroxy-ethyl side chain to a fluoro-ethyl group.

Materials:

  • Substrate: Alcohol precursor [1.0 equiv]

  • Reagent: PyFluor [1.2 equiv]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) [2.0 equiv]

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with the alcohol substrate (1.0 mmol) and PyFluor (1.2 mmol, 193 mg).

  • Solvation: Add anhydrous Toluene (4.0 mL). Stir at room temperature.

  • Activation: Add DBU (2.0 mmol, 300 µL) dropwise over 5 minutes. Caution: Mild exotherm may occur.

  • Incubation: Stir at 23 °C for 12–24 hours . Monitor by TLC or LCMS.

    • Troubleshooting: If conversion is slow (common with steric bulk), heat to 40 °C or switch solvent to THF.

  • Quench: Dilute with Et₂O, quench with 1N HCl (to remove DBU and pyridine byproducts).

  • Purification: The organic layer contains the product. Standard silica chromatography is usually sufficient.

Comparative Analysis: PyFluor vs. DAST

For drug development professionals, the choice of reagent impacts safety and scalability. PyFluor demonstrates superior safety profiles for scale-up.[6][7][8][9]

FeaturePyFluor (2-PySO₂F)DAST (Diethylaminosulfur trifluoride)
Physical State Crystalline Solid (mp ~25°C)Fuming Liquid
Thermal Stability Stable up to >200 °CDecomposes violently >90 °C
Moisture Sensitivity Hydrolytically stable (hours)Reacts explosively with water
Selectivity High (favors Fluorination)Low (favors Elimination/Olefin)
Storage Benchtop (ambient)Freezer (-20 °C)

Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing 2-arylpyridines using PyFluor.

Workflow Start Target: 2-Arylpyridine Derivative Decision Do you need to BUILD the ring or FUNCTIONALIZE it? Start->Decision Build SCAFFOLD CONSTRUCTION (Suzuki-Miyaura) Decision->Build Build Core Func LATE-STAGE FUNCTIONALIZATION (Deoxyfluorination) Decision->Func Optimize Sidechain Process1 Reagents: PyFluor + Aryl Boronic Acid Catalyst: Pd(dppf)Cl2 Temp: 100°C Build->Process1 Process2 Reagents: PyFluor + DBU Substrate: Alcohol-substituted Scaffold Temp: 23°C Func->Process2 Result1 2-Arylpyridine Core Process1->Result1 Result2 Fluorinated Bioisostere Process2->Result2

Figure 2: Decision matrix for utilizing PyFluor in 2-arylpyridine synthesis pipelines.

References

  • Rueda-Espinosa, J., et al. (2023). "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters."[1][4] Canadian Journal of Chemistry.[1][2] [2]

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[6][9][10] Journal of the American Chemical Society.[6] [10]

  • Luo, Q., et al. (2016). "Sulfonyl Fluorides as Stable, Versatile Electrophiles." Angewandte Chemie International Edition.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Sterically Hindered Nicotinic Acids

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing low yields, catalyst poisoning, or side reactions when performing Suzuk...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing low yields, catalyst poisoning, or side reactions when performing Suzuki-Miyaura cross-couplings on sterically hindered nicotinic acids (pyridine-carboxylic acids).

Synthesizing biaryl nicotinic acids presents a trifecta of chemical challenges: the electron-deficient nature of the pyridine ring, the steric bulk of ortho-substituents, and the coordinating ability of the unprotected carboxylic acid. This guide deconstructs these failure points and provides field-proven, self-validating methodologies to optimize your yields.

Pathway Analysis: Where Hindered Couplings Fail

To troubleshoot effectively, we must first isolate where the catalytic cycle breaks down. The diagram below maps the Suzuki-Miyaura pathway, highlighting the specific bottlenecks introduced by hindered nicotinic acids.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Bottleneck: Steric Hindrance & Electron-Deficient Pyridine Pd0->OxAdd Ar-X PdII Pd(II) Ar-X Complex OxAdd->PdII TransMet Transmetalation Bottleneck: Carboxylate Coordination & Protodeboronation PdII->TransMet Ar'-B(OH)2, Base PdII_Ar_Ar Pd(II) Ar-Ar' Complex TransMet->PdII_Ar_Ar RedElim Reductive Elimination Facilitated by Bulky Ligands PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Coupled Nicotinic Acid RedElim->Product

Caption: Catalytic cycle of Suzuki coupling highlighting steric and electronic bottlenecks.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does oxidative addition fail with ortho-substituted halonicotinic acids? Causality: The pyridine ring is inherently electron-deficient, which raises the activation energy required for the oxidative addition of Pd(0) into the C-X bond. When an ortho-substituent (steric bulk) is present, the physical barrier for the Pd catalyst to approach the C-X bond increases significantly, often stalling the reaction entirely[1]. Solution: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos . The electron-rich nature of these Buchwald ligands increases the electron density on the Pd center, accelerating oxidative addition into unreactive heteroaryl halides[2]. Simultaneously, their steric bulk forces the intermediate complexes into conformations that accelerate the final reductive elimination step.

Q2: Does the unprotected carboxylic acid group poison the palladium catalyst? Causality: Yes. Free carboxylic acids can coordinate strongly to the palladium(II) center—especially if the halogen is ortho to the acid—forming stable, unreactive palladacycles. This effectively sequesters the catalyst and halts the transmetalation step[3]. Solution: You must pre-form the carboxylate salt in situ. Use at least 3.0 equivalents of base (e.g., K₃PO₄): 1.0 equivalent to deprotonate the nicotinic acid (preventing Pd-coordination), and 2.0 equivalents to form the reactive boronate complex required for transmetalation.

Q3: How can I suppress protodeboronation of my boronic acid partner? Causality: Sterically hindered couplings require higher temperatures (80–100 °C) and longer reaction times. Under these basic, aqueous conditions, boronic acids (especially electron-deficient or heteroaryl ones) undergo rapid protodeboronation, yielding the des-boronated arene and consuming your starting material[4]. Solution: Employ MIDA (N-methyliminodiacetic acid) boronates or potassium trifluoroborate salts . MIDA boronates act as a "slow-release" mechanism for the active boronic acid under basic aqueous conditions. This keeps the instantaneous concentration of the free boronic acid low, funneling it directly into the cross-coupling cycle rather than the protodeboronation degradation pathway[4].

Q4: What is the optimal base and solvent system for hindered nicotinic acids? Causality: The base must be strong enough to drive transmetalation but not so harsh that it promotes protodehalogenation (hydrodehalogenation) of the starting material[3]. The solvent must solubilize the highly polar carboxylate salt while maintaining a high enough boiling point for the required thermal energy. Solution: A biphasic system of 1,4-Dioxane and Water (4:1 v/v) with K₃PO₄ is highly effective. Dioxane provides a high boiling point (101 °C) and excellent solubility for the Pd-ligand complex, while water solubilizes the inorganic base and the nicotinic carboxylate[1].

Quantitative Data: Catalyst System Performance

The table below summarizes the expected performance of various catalyst/ligand architectures when applied to sterically hindered pyridine and nicotinic acid substrates.

Catalyst SystemLigand TypeSubstrate CharacteristicsBase / SolventTypical Yield
Pd(OAc)₂ / SPhos Dialkylbiaryl phosphineOrtho-substituted halopyridinesK₃PO₄ / Dioxane-H₂O85–99%
Pd₂(dba)₃ / XPhos Dialkylbiaryl phosphineDi-ortho-substituted halopyridinesCs₂CO₃ / Toluene-H₂O75–90%
Pd(II)-NHC (PEPPSI) N-Heterocyclic CarbeneBulky & electron-deficient pyridinesK₂CO₃ / Dioxane80–95%
Pd(OAc)₂ / PPh₃ Triaryl phosphineUnhindered halopyridines (Control)Na₂CO₃ / THF-H₂O< 20% (Fails)
Standard Operating Procedure: Hindered Nicotinic Acid Coupling

This protocol is engineered as a self-validating system. By carefully controlling the stoichiometry of the base and the pH during workup, you ensure both catalytic turnover and quantitative recovery of the amphoteric product.

Workflow Step1 1. Reagent Preparation Degas solvents, weigh Pd(OAc)2, SPhos, Nicotinic Acid, Boronic Acid Step2 2. Base Addition Add K3PO4 (3.0 equiv) to deprotonate carboxylic acid & activate boron Step1->Step2 Step3 3. Reaction Heating Heat at 80-100 °C under N2 Monitor by LC-MS Step2->Step3 Step4 4. Workup Cool, acidify to pH 3.5-4.0 to precipitate nicotinic acid Step3->Step4 Step5 5. Purification Extract with EtOAc or Reverse-Phase Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the Suzuki coupling of hindered nicotinic acids.

Step-by-Step Methodology

Objective: Synthesize a biaryl nicotinic acid using an unprotected ortho-substituted halonicotinic acid and an arylboronic acid.

  • Reagent Preparation & Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halonicotinic acid (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and anhydrous K₃PO₄ (3.0 mmol). Causality Note: The 1:2 Pd to Ligand ratio ensures the active monoligated Pd(0) species is stabilized against aggregation into palladium black.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Nitrogen (repeat 3 times). Strict anaerobic conditions are required to prevent the oxidation of the electron-rich SPhos ligand.

  • Solvent Addition: Syringe in 4.0 mL of anhydrous 1,4-dioxane and 1.0 mL of degassed deionized water. Causality Note: The aqueous component is mandatory to solubilize the K₃PO₄ and force the carboxylic acid into its non-coordinating carboxylate form.

  • Reaction Execution: Replace the septum with a Teflon-lined screw cap or attach a reflux condenser under Nitrogen. Heat the reaction mixture in an oil bath at 90 °C with vigorous stirring for 16–24 hours. Validate reaction completion via LC-MS analysis of an aliquot.

  • Workup & Carboxylic Acid Recovery: Cool the mixture to room temperature. Dilute with 10 mL of Ethyl Acetate and 10 mL of water. Separate the layers and discard the organic layer (which contains neutral impurities, homocoupled boronic acid, and ligand oxides).

  • Precision Acidification (Critical Step): Carefully acidify the aqueous layer using 1M HCl dropwise until the pH reaches 3.5 – 4.0 . Causality Note: Nicotinic acids are amphoteric. Over-acidification (pH < 2) will protonate the pyridine nitrogen, rendering the molecule highly water-soluble and preventing extraction into the organic phase.

  • Extraction & Purification: Extract the precisely acidified aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via reverse-phase chromatography (C18) if trace ligand impurities remain.

References
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.[Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Derivatives. Journal of the American Chemical Society (via Andrew G Myers Research Group).[Link]

Sources

Optimization

Technical Support Center: Palladium Remediation in 2-(3-Fluorophenyl)nicotinic Acid Synthesis

Welcome to the Advanced Troubleshooting Guide for the purification of 2-(3-Fluorophenyl)nicotinic acid. As a Senior Application Scientist, I have designed this resource for researchers and process chemists facing the not...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the purification of 2-(3-Fluorophenyl)nicotinic acid. As a Senior Application Scientist, I have designed this resource for researchers and process chemists facing the notorious challenge of removing residual palladium (Pd) following Suzuki-Miyaura cross-coupling reactions.

The presence of coordinating heteroatoms in pharmaceutical intermediates creates a thermodynamic sink for transition metals. This guide decodes the causality behind palladium retention and provides self-validating, field-proven methodologies to consistently achieve active pharmaceutical ingredient (API) specifications (<10 ppm Pd).

Mechanistic Rationale: Why is Palladium Hard to Remove?

In the synthesis of 2-(3-Fluorophenyl)nicotinic acid, the product itself acts as a potent bidentate ligand. The pyridine nitrogen (a borderline base) and the adjacent carboxylic acid (a hard base) form a highly stable chelation complex with Pd(II) (a soft acid). Standard aqueous workups are kinetically and thermodynamically insufficient to break this complex.

To achieve successful remediation, we must introduce a scavenger with a higher thermodynamic affinity for Pd(II)—specifically, soft sulfur-based nucleophiles (thiols, thioureas)—and apply sufficient thermal energy to overcome the kinetic barrier of ligand exchange.

Mechanism Pd Residual Pd(II) Waste Pd-Scavenger Complex (Removed via Filtration) Pd->Waste Irreversible Trapping API 2-(3-Fluorophenyl)nicotinic acid (N, O-Chelation) API->Pd Thermodynamic Sink (Undesired) Purified Free Purified API API->Purified Liberation Scavenger Thiol/Thiourea Scavenger (S-Chelation) Scavenger->Pd Competitive Binding (Soft-Soft Interaction)

Thermodynamic competition between product chelation and sulfur-based scavengers.

Troubleshooting & FAQs

Q1: My standard aqueous workup leaves >500 ppm Pd in the crude 2-(3-Fluorophenyl)nicotinic acid. How can I drive this down before crystallization? A: Standard water or brine washes only remove loosely bound, ionic palladium salts. Because your API chelates Pd(II), you must use a reactive wash. Introducing an aqueous solution of N-acetylcysteine (NAC) or Trimercaptotriazine (TMT) creates a biphasic competition system 1. By adjusting the aqueous phase to pH 7-8, you deprotonate the thiol on NAC, maximizing its nucleophilicity. The soft S-donor outcompetes the N/O-donors of the nicotinic acid, pulling the Pd into the aqueous waste stream.

Q2: I used a silica-based thiol scavenger (e.g., SiliaMetS Thiol), but my product yield dropped by 20%. What is the causality here? A: This is a classic case of non-specific adsorption. Silica gel features a high density of surface silanol groups (Si-OH) which are polar and slightly acidic. The carboxylic acid and pyridine moieties of 2-(3-Fluorophenyl)nicotinic acid readily form hydrogen bonds with these silanols, trapping your product on the resin 2. Fix: Switch to a more polar solvent (like THF or adding 5% MeOH to EtOAc) to disrupt the hydrogen bonding, or transition to a macroporous polystyrene-bound scavenger (e.g., QuadraPure TU) which lacks the polar silanol backbone 3.

Q3: We are scaling up to 5 kg. Batch scavenging is causing mass transfer limitations and inconsistent Pd levels. What is the alternative? A: In batch reactors, the collision frequency between the bulky Pd-API complex and the solid-supported scavenger is low. Transition to a fixed-bed flow cartridge 4. Pumping the API solution through a packed bed of scavenger resin ensures an overwhelming local excess of scavenging sites and eliminates the kinetic bottlenecks of batch agitation.

Quantitative Scavenger Comparison

To make an informed decision, evaluate the quantitative metrics of common industrial scavengers summarized below:

Scavenger TypeMode of ActionOptimal PhaseTypical Pd ReductionYield Impact (API)Cost / Scalability
N-Acetylcysteine (NAC) Homogeneous Biphasic ExtractionEarly Workup~1000 ppm → 50 ppmNegligible (<2%)Very Low / Excellent
Trimercaptotriazine (TMT) Precipitation / ExtractionEarly Workup~1000 ppm → 30 ppmLow (~5%)Low / Good
SiliaMetS® Thiol Heterogeneous Adsorption (Silica)Polish / Endgame~50 ppm → <5 ppmModerate (10-20% due to silanols)Moderate / Good
QuadraPure™ TU Heterogeneous Adsorption (Polymer)Polish / Endgame~50 ppm → <2 ppmLow (<5%)High / Excellent (Flow)

Recommended Remediation Workflow

For highly chelating APIs like 2-(3-Fluorophenyl)nicotinic acid, a sequential approach is required. A homogeneous wash removes the bulk of the metal, followed by a heterogeneous polish to reach single-digit ppm levels.

Workflow A Crude Reaction Mixture (>1000 ppm Pd) B Biphasic Extraction (N-Acetylcysteine) A->B Add 5% NAC (aq) C Organic Phase (~50-100 ppm Pd) B->C Phase Separation D Solid-Phase Scavenging (QuadraPure TU) C->D Add 5 wt% Scavenger E Filtration & Concentration D->E Remove Resin F Crystallization E->F Solvent Swap G Purified API (<10 ppm Pd) F->G Isolate Product

Workflow for sequential palladium remediation in API synthesis.

Self-Validating Experimental Protocols

Protocol A: Homogeneous Biphasic Scavenging (Bulk Pd Removal)

Objective: Reduce Pd from >1000 ppm to <100 ppm using thermodynamic competition.

  • Dissolution: Dissolve the crude 2-(3-Fluorophenyl)nicotinic acid in a water-immiscible solvent with good solvating power (e.g., 2-Methyltetrahydrofuran, 10 volumes).

  • Reagent Preparation: Prepare a 5 wt% aqueous solution of N-acetylcysteine (NAC).

  • pH Adjustment (Critical Step): Adjust the aqueous NAC solution to pH 7.5 using saturated NaHCO₃. Causality: Deprotonating the thiol group (pKa ~8.3) drastically increases its nucleophilicity, ensuring it can displace the API from the Pd coordination sphere.

  • Extraction: Add the NAC solution to the organic layer (1:1 v/v ratio).

  • Thermal Activation: Heat the biphasic mixture to 50°C and agitate vigorously for 2 hours. Causality: The Pd-API complex is thermodynamically stable; heat provides the activation energy required for ligand exchange.

  • Phase Separation: Allow the layers to separate at 50°C to prevent premature crystallization. Discard the deep-yellow/brown aqueous layer (contains Pd-NAC complex).

  • Validation Check: Sample the organic layer for ICP-MS analysis. Pd should be <100 ppm.

Protocol B: Heterogeneous Polish Scavenging (Endgame Purification)

Objective: Reduce Pd from <100 ppm to <10 ppm without yield loss.

  • Solvent Selection: Ensure the organic phase from Protocol A is free of water. If using silica-based scavengers, add 5% v/v Methanol to the 2-MeTHF. Causality: The protic solvent caps the active silanols on the silica, preventing the carboxylic acid of your API from binding and reducing yield loss.

  • Resin Addition: Add 5 wt% (relative to theoretical API mass) of a macroporous thiourea resin (e.g., QuadraPure TU or SiliaMetS Thiourea).

  • Agitation: Stir the suspension at 40°C for 4 to 6 hours. Use an overhead stirrer rather than a magnetic stir bar to prevent grinding the resin into fine particulates that will clog filters.

  • Filtration: Filter the mixture through a pad of Celite.

  • Cake Wash: Wash the filter cake with 2 volumes of the reaction solvent to recover any entrained API.

  • Isolation: Concentrate the filtrate under reduced pressure and proceed to final crystallization (e.g., using EtOH/Water) to achieve the final <10 ppm specification.

References

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions Sciencemadness / Organic Process Research & Development
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry ACS Publications (Organic Process Research & Development, 2023)
  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) Crimson Publishers
  • QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow ResearchG

Sources

Troubleshooting

Technical Support Center: High-Efficiency Coupling of 2-Chloronicotinic Acid

[1] Current Status: Operational Ticket ID: 2-CNA-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division[1] Executive Summary Coupling 2-chloronicotinic acid (2-CNA) presents a unique "perfect storm...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Ticket ID: 2-CNA-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary

Coupling 2-chloronicotinic acid (2-CNA) presents a unique "perfect storm" of challenges in palladium catalysis. You are dealing with an electron-deficient heteroaryl chloride (sluggish oxidative addition) that possesses an ortho-carboxylic acid capable of catalyst poisoning and protodecarboxylation.[1]

This guide moves beyond standard textbook protocols. It focuses on the unprotected cross-coupling of the free acid, a strategy that saves two synthetic steps (protection/deprotection) but requires precise control over the catalyst's coordination sphere.

Module 1: The "Why is it stopping?" Diagnostic

Issue: The reaction stalls at 30-40% conversion, despite using standard Pd loading.

The Root Cause: Carboxylate Poisoning

The carboxylic acid at the C3 position is your primary antagonist. In its neutral form (-COOH), it can coordinate to the Pd(II) center, displacing your phosphine ligand and forming an inactive "palladacycle" or simply saturating the metal center.

The Fix: The "Salt-First" Strategy You must convert the inhibiting carboxylic acid into a non-inhibiting carboxylate salt before the catalytic cycle begins.

  • Standard Protocol: 1.5 - 2.0 equiv of base.[1]

  • 2-CNA Protocol: 3.0 - 3.5 equiv of base.[1]

    • Equiv 1: Irreversibly deprotonates the -COOH.[1]

    • Equiv 2-3: Drives the Suzuki transmetallation cycle.

Visualization: The Deactivation Trap

The following diagram illustrates how the free acid shuts down the catalytic cycle compared to the active carboxylate pathway.

G Start 2-Chloronicotinic Acid (Free -COOH) Salt Potassium Carboxylate Salt Start->Salt Deprotonation Poison Catalyst Poisoning (κ2-coordination) Start->Poison No Base / Low Base Base Base (K3PO4) >3.0 Equiv Base->Salt Cycle Catalytic Cycle (Oxidative Addition) Salt->Cycle + Pd Catalyst Pd_Active Active Catalyst L-Pd(0) Pd_Active->Poison Displacement of Ligand Pd_Active->Cycle

Figure 1: Mechanism of catalyst poisoning by free carboxylic acid vs. activation via salt formation.

Module 2: Ligand Selection & Catalyst Architecture

Issue: "I am using Pd(PPh3)4 or Pd(dppf)Cl2 and getting low yields."

Technical Insight: Standard triphenylphosphine ligands are insufficiently bulky to prevent the ortho-carboxylate from interacting with the metal. Furthermore, the electron-deficient pyridine ring requires a ligand that creates an electron-rich Pd center to facilitate oxidative addition.[1]

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

You need ligands that are bulky (to shield the metal from the carboxylate) and electron-rich (to speed up oxidative addition into the C-Cl bond).

LigandSuitabilityMechanism of ActionRecommendation
XPhos High Extreme steric bulk prevents carboxylate binding; promotes reductive elimination.[1]Primary Choice
SPhos HighExcellent for heteroaryl chlorides; water-tolerant (crucial for solubility).[1]Secondary Choice
Pd(dppf)Cl2 MediumLarge bite angle helps, but often requires higher temps (>100°C).[1]Backup (Robust)
PPh3 LowToo small; easily displaced by the carboxylate group.[1]Avoid

Module 3: Troubleshooting & Optimization FAQ

Q1: My LCMS shows a mass corresponding to [M-Cl+H]. What happened?

Diagnosis: You are seeing Hydrodehalogenation .[1] Cause: The oxidative addition occurred, but transmetallation failed. The Pd-H species (formed via


-hydride elimination from the solvent or ligand) reduced your starting material.[1]
Fix: 
  • Switch Solvents: Avoid primary alcohols (MeOH, EtOH). Use 1,4-Dioxane/Water or Toluene/Water .[1]

  • Increase Boronic Acid: Transmetallation is the bottleneck.[1] Increase boronic acid to 1.5 equiv.

  • Dump the Water (Carefully): While water is needed for solubility, too much promotes protodeboronation.[1] Stick to a 4:1 or 10:1 organic:water ratio.[1]

Q2: I see a product with mass [M-CO2].

Diagnosis: Protodecarboxylation . Cause: 2-CNA derivatives are thermally unstable at high temperatures, especially in the presence of Pd and Cu. Fix:

  • Lower Temperature: Do not exceed 80°C. If the reaction is sluggish, do not increase heat. Instead, switch to a more active precatalyst (e.g., XPhos Pd G4 ).

  • Avoid Copper: If doing a Sonogashira, use a Cu-free protocol to prevent decarboxylation.[1]

Q3: The reaction turns black immediately and fails.

Diagnosis: Pd Black Precipitation . Cause: The catalyst is decomposing before entering the cycle, likely due to lack of stabilization or oxygen presence. Fix:

  • Degas Rigorously: Sparge solvents with Argon for 15 mins. Pyridines are electron-poor ligands; they don't stabilize Pd(0) well, making it prone to oxidation.[1]

  • Use Precatalysts: Stop mixing Pd(OAc)2 + Ligand in situ. Use XPhos Pd G4 or Pd-PEPPSI-IPr .[1] These release the active species slowly and protect it from crashing out.

Validated Protocol: The "Self-Validating" Workflow

This protocol is designed with checkpoints to ensure validity at each stage.

Reagents:

  • Substrate: 2-Chloronicotinic acid (1.0 equiv)[1]

  • Partner: Aryl Boronic Acid (1.3 equiv)[1]

  • Catalyst: XPhos Pd G3 or G4 (2.0 - 3.0 mol%)[1]

  • Base: K3PO4 (3.5 equiv) - Must be finely ground.[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step:

  • The "Dry" Setup: Add 2-CNA, Boronic Acid, and K3PO4 to the reaction vial. Add a stir bar.[1][2]

  • Degassing (Checkpoint 1): Add the Dioxane/Water mixture.[1][3] Sparge with Argon for 10 minutes before adding catalyst.

    • Why? If the solution turns dark immediately upon solvent addition, your solvent is contaminated. It should be a milky suspension.

  • Catalyst Addition: Add XPhos Pd G4 quickly under a cone of Argon. Cap immediately.

  • The "Salt" Phase: Stir at Room Temperature for 10 minutes.

    • Why? This allows the acid-base reaction to finish (CO2 evolution may occur) before heating.[1]

  • Reaction: Heat to 80°C.

  • Sampling (Checkpoint 2): Check HPLC/TLC at 1 hour.

    • Target: >20% conversion.[1] If <5%, the catalyst is dead (poisoned). Do not wait 12 hours; abort and check reagents.

Troubleshooting Logic Flow

Use this decision tree to diagnose failed experiments.

Troubleshooting Start Reaction Complete? Check_Conv Check Conversion (LCMS/NMR) Start->Check_Conv High_SM High SM Remaining (<10% Conv) Check_Conv->High_SM Byproducts SM Consumed Wrong Product Check_Conv->Byproducts Q_Color Did reaction turn black? High_SM->Q_Color Q_Mass Check Mass Spectrum Byproducts->Q_Mass Sol_O2 Oxygen Poisoning or Ligand Dissociation Q_Color->Sol_O2 Yes (Rapidly) Sol_Poison Acid Poisoning. Increase Base to 3.5eq Q_Color->Sol_Poison No (Stays Pale) Sol_Dehalo [M-Cl+H] found: Hydrodehalogenation. Switch to Toluene/H2O Q_Mass->Sol_Dehalo Mass = SM - 34 Sol_Decarb [M-CO2] found: Protodecarboxylation. Lower Temp <80°C Q_Mass->Sol_Decarb Mass = Prod - 44

Figure 2: Logical workflow for troubleshooting 2-CNA cross-coupling failures.

References

  • BenchChem. (2025).[1][3][4] Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives.[1][3] Retrieved from [1]

  • Yoneda Labs. (2023).[1] Suzuki-Miyaura cross-coupling: Practical Guide & Mechanism.[1] Retrieved from [1]

  • Sigma-Aldrich (Merck). (2024).[1] Cross-Coupling Reaction Manual: Desk Reference (Buchwald Lab).[1] Retrieved from [1]

  • Organic Chemistry Portal. (2023). Protodecarboxylation - Mechanisms and Conditions.[1] Retrieved from [1]

  • National Institutes of Health (PubMed). (2019).[1] Pd(II)-Catalyzed Cross-Coupling Reactions of Free Carboxylic Acids.[1][5] Retrieved from [1]

Sources

Optimization

Technical Support Center: Synthesis of 2-Arylnicotinic Acids - Troubleshooting the Hydrolysis Step

Welcome to the technical support center for the synthesis of 2-arylnicotinic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-arylnicotinic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical hydrolysis step of 2-aryl-3-cyanopyridine precursors. Our goal is to provide you with in-depth, scientifically-grounded troubleshooting advice to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the hydrolysis of 2-aryl-3-cyanopyridines.

Q1: My hydrolysis reaction is stalled or incomplete. What are the primary factors I should investigate?

An incomplete or stalled hydrolysis reaction is a frequent issue. The primary factors to consider are:

  • Reaction Conditions: The hydrolysis of nitriles to carboxylic acids, especially sterically hindered ones, often requires forcing conditions.[1][2] This includes elevated temperatures and prolonged reaction times. If your reaction is not progressing, consider incrementally increasing the temperature or extending the reaction duration while monitoring by an appropriate method (e.g., TLC, LC-MS).

  • Choice of Acid or Base: Both acidic and basic conditions can be employed for nitrile hydrolysis.[3][4][5][6] For acid-catalyzed hydrolysis, strong acids like sulfuric acid or hydrochloric acid are typically used.[1][3] In base-catalyzed hydrolysis, strong bases such as sodium hydroxide or potassium hydroxide are common. The choice between acidic and basic conditions can depend on the stability of your specific 2-arylnicotinic acid derivative to the reaction conditions.

  • Solubility: The insolubility of the nitrile starting material in the aqueous acidic or basic medium can significantly slow down the reaction rate.[1] The use of a co-solvent, such as an alcohol or THF, can improve solubility and facilitate the reaction.

Q2: I am observing the formation of a significant amount of the corresponding amide as a byproduct. How can I promote the reaction to full hydrolysis?

The hydrolysis of a nitrile proceeds through an amide intermediate.[3][6] The accumulation of this amide indicates that the second hydrolysis step (amide to carboxylic acid) is the rate-limiting step. To drive the reaction to completion:

  • Increase Reaction Vigor: Harsher reaction conditions, such as higher temperatures and longer reflux times, are generally required to hydrolyze the amide to the carboxylic acid compared to the initial nitrile hydrolysis.[4]

  • Increase Reagent Concentration: Increasing the concentration of the acid or base can accelerate the hydrolysis of the amide.

  • Water Content: Ensure that there is a sufficient excess of water present in the reaction mixture, as it is a key reagent in the hydrolysis process.

Q3: What are common side reactions during the hydrolysis of 2-aryl-3-cyanopyridines, and how can they be minimized?

Besides incomplete hydrolysis, other side reactions can occur:

  • Decarboxylation: For certain 2-arylnicotinic acids, particularly those with electron-donating groups, decarboxylation can be a significant side reaction at elevated temperatures, especially under acidic conditions.[7] If you suspect decarboxylation, try to perform the hydrolysis under milder temperature conditions if possible.

  • Ring Opening/Degradation: The pyridine ring, while generally robust, can be susceptible to degradation under very harsh acidic or basic conditions, especially at high temperatures for extended periods. This often results in a complex mixture of byproducts and a darkened reaction mixture.[8] Careful monitoring of the reaction progress is crucial to avoid over-running the reaction.

  • Reaction with the Aryl Substituent: Depending on the nature of the aryl group, it may contain functional groups that are sensitive to the strong acidic or basic conditions of the hydrolysis, leading to unwanted side reactions.

Q4: My final 2-arylnicotinic acid product is difficult to purify. What are some effective purification strategies?

Purification of the final product can be challenging due to the presence of unreacted starting material, the amide intermediate, and other byproducts.

  • Acid-Base Extraction: Take advantage of the acidic nature of the carboxylic acid product. After the reaction, neutralizing the excess base (if used) and then acidifying the aqueous solution will precipitate the 2-arylnicotinic acid, which can then be isolated by filtration.[9] Conversely, if the reaction was run under acidic conditions, basifying the solution will dissolve the product as its carboxylate salt, allowing for the removal of non-acidic impurities by extraction with an organic solvent. Subsequent acidification will then precipitate the desired product.

  • Recrystallization: Recrystallization from a suitable solvent is a powerful technique for purifying solid products.[10] Experiment with different solvents or solvent mixtures to find the optimal conditions for your specific 2-arylnicotinic acid.

  • Chromatography: If extraction and recrystallization are insufficient, column chromatography can be employed. However, due to the polar nature of nicotinic acid derivatives, specialized conditions (e.g., using a polar stationary phase or adding a small amount of acid or base to the eluent) may be necessary.

In-Depth Troubleshooting Guide

This section provides a more detailed, systematic approach to resolving specific issues you may encounter during the hydrolysis step.

Problem 1: Low Conversion of the Starting 2-Aryl-3-cyanopyridine

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Insufficient Reaction Time or Temperature Nitrile hydrolysis, especially of sterically hindered substrates, is often slow and requires significant energy input.[1][2]Monitor the reaction by TLC or LC-MS. If the reaction has stalled, incrementally increase the temperature (e.g., in 10-20 °C increments) and/or extend the reaction time.
Poor Solubility of Starting Material If the 2-aryl-3-cyanopyridine is not sufficiently soluble in the reaction medium, the reaction will be heterogeneous and slow.[1]Add a co-solvent such as ethanol, methanol, or THF to improve solubility. The choice of co-solvent should be compatible with the reaction conditions.
Inadequate Concentration of Acid or Base The concentration of the hydrolyzing agent (H+ or OH-) directly influences the reaction rate.For acid hydrolysis, consider using a more concentrated acid. For base hydrolysis, ensure a sufficient molar excess of the base is used.
Deactivation of the Pyridine Ring The electron-withdrawing nature of the cyano group and the pyridine nitrogen can deactivate the nitrile towards nucleophilic attack.[8]While altering the substrate isn't a troubleshooting step, be aware that electron-withdrawing groups on the aryl ring can further slow the reaction, necessitating more forcing conditions.
Problem 2: High Proportion of Amide Intermediate in the Product Mixture

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Amide Hydrolysis is Rate-Limiting The hydrolysis of the intermediate amide to the carboxylic acid often requires more energy than the initial hydrolysis of the nitrile.[4]Increase the reaction temperature and/or prolong the reaction time after the initial formation of the amide is observed.
Insufficient Water Water is a reactant in the hydrolysis. If its concentration is limiting, the reaction may stop at the amide stage.Ensure a sufficient excess of water is present in the reaction mixture.
pH of the Reaction Medium The rate of amide hydrolysis is pH-dependent.[5]For basic hydrolysis, ensure the pH remains strongly alkaline throughout the reaction. For acidic hydrolysis, maintain a high concentration of strong acid.

Experimental Workflow & Methodologies

General Protocol for Base-Catalyzed Hydrolysis of 2-Aryl-3-cyanopyridine

This protocol provides a starting point and may require optimization for your specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 2-aryl-3-cyanopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or methanol) if necessary.

  • Addition of Base: Add an aqueous solution of a strong base, such as 10-40% sodium hydroxide or potassium hydroxide (5-10 eq).[2]

  • Heating: Heat the reaction mixture to reflux. The optimal temperature and time will vary depending on the substrate but can range from a few hours to overnight.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material and amide intermediate are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous layer with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of approximately 3-4.[11] The 2-arylnicotinic acid should precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.[9]

Visualizing the Hydrolysis Pathway

The following diagram illustrates the general pathway for the hydrolysis of a 2-aryl-3-cyanopyridine to the corresponding 2-arylnicotinic acid.

Hydrolysis_Pathway Start 2-Aryl-3-cyanopyridine Amide 2-Aryl-nicotinamide (Intermediate) Start->Amide Step 1 (H2O, H+ or OH-) CarboxylicAcid 2-Arylnicotinic Acid (Product) Amide->CarboxylicAcid Step 2 (H2O, H+ or OH-) (Often Rate-Limiting)

Caption: General reaction pathway for the hydrolysis of 2-aryl-3-cyanopyridines.

Troubleshooting Decision Tree

This decision tree can help guide your troubleshooting process when encountering issues with the hydrolysis step.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_SM Is Starting Material (SM) Still Present? Start->Check_SM Check_Amide Is Amide Intermediate the Main Component? Check_SM->Check_Amide No Increase_Conditions Increase Temperature/Time Check_SM->Increase_Conditions Yes Complex_Mixture Is it a Complex Mixture of Byproducts? Check_Amide->Complex_Mixture No Force_Amide_Hydrolysis Increase Temperature/Time Significantly Check_Amide->Force_Amide_Hydrolysis Yes Milder_Conditions Use Milder Conditions (Lower Temp/Time) Complex_Mixture->Milder_Conditions Yes Add_Cosolvent Add Co-solvent (e.g., EtOH, THF) Increase_Conditions->Add_Cosolvent Still Incomplete Increase_Reagent Increase Acid/Base Concentration Add_Cosolvent->Increase_Reagent Still Incomplete Consider_Purification Focus on Purification (Extraction, Recrystallization) Milder_Conditions->Consider_Purification

Caption: Decision tree for troubleshooting hydrolysis of 2-aryl-3-cyanopyridines.

References

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822. Washington, DC: U.S.
  • Clark, J. (2023). Hydrolysing Nitriles. Chemguide. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Various Authors. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Langer, P., & Ince, J. (2001). Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
  • Jiang, X. B., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2004). Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups. The Journal of Organic Chemistry, 69(7), 2327–2331. [Link]

  • Bell, E. V., & Lauer, W. M. (1978). Hydrolysis of aromatic nitriles to carboxylic acids. U.S. Patent No. 4,069,248. Washington, DC: U.S.
  • Varvounis, G., & Katsayannis, A. (2009). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2009(11), 107-121. [Link]

  • McIsaac, J. E., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry, 36(20), 3048-3050. [Link]

  • Parvulescu, V. I., & Hardacre, C. (2007). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. In Catalysis by Nanoparticles (pp. 1-2). ResearchGate. [Link]

  • Li, J., et al. (2012). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. ResearchGate. [Link]

  • CN104513197A - 2-aminonicotinic acid synthetic method - Google P
  • LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Reddit user. (2024). Hydrolysis product troubleshooting. r/Chempros. [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]

  • Li, J., et al. (2012). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Lirias | KU Leuven. [Link]

  • Pohland, A. (1962). Purification of nicotinic acid. U.S. Patent No. 3,037,987. Washington, DC: U.S.
  • Wang, Y., et al. (2025). [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. PubMed. [Link]

  • Zirngibl, U., & Strehlke, P. (1984). Process for the purification of nicotinic acid amide I. U.S. Patent No. 4,447,615. Washington, DC: U.S.
  • Kim, J. H., et al. (2003). A process for preparing 2-acetyl nicotinic acid.
  • Nelson, D. A. (n.d.). Synthesis and High Performance Liquid Chromatography of Alkylsulfonates for Use as Water Tracing Compounds. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. [Link]

  • Chem Help ASAP. (2020, October 6). Acid-catalyzed nitrile hydrolysis [Video]. YouTube. [Link]

  • Yilmaz, O., & Balci, S. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648. [Link]

  • Kim, D., et al. (2026). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. ACS Omega. [Link]

  • DeSimone, J. M., & Dotson, D. L. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. U.S. Patent No. 5,756,750. Washington, DC: U.S.
  • Quora. (2020). How is acid catalyzed hydrolysis a nucleophilic substitution?. [Link]

  • Zhang, J., et al. (2011). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. ResearchGate. [Link]

  • Liu, S., et al. (2011). Affinity purification of a chimeric nicotinic acetylcholine receptor in the agonist and antagonist bound states. Protein Expression and Purification, 80(1), 116-123. [Link]

Sources

Troubleshooting

Technical Support Center: Removing Boronic Acid Byproducts from Nicotinic Acid Syntheses

Welcome to the Technical Support Center. Synthesizing nicotinic acid (pyridine-3-carboxylic acid) derivatives via Suzuki-Miyaura cross-coupling frequently presents a severe downstream purification bottleneck: the removal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing nicotinic acid (pyridine-3-carboxylic acid) derivatives via Suzuki-Miyaura cross-coupling frequently presents a severe downstream purification bottleneck: the removal of unreacted boronic acids and their protodeboronation byproducts.

Because nicotinic acid is amphoteric and boronic acids readily form hydrogen-bonded networks, standard chromatographic and aqueous extraction methods often fail. This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and strategic workflows to achieve high-purity active pharmaceutical ingredients (APIs).

I. Purification Decision Matrix

Before selecting a purification route, you must evaluate the solubility profile of your specific nicotinic acid derivative. Use the workflow below to determine the optimal strategy.

G Start Crude Suzuki Mixture (Nicotinic Acid + Boronic Acid) Decision Is the product highly water-soluble? Start->Decision Scavenger Solid-Phase Scavenging (DEAM Resin) Decision->Scavenger Yes Oxidation Oxidative Deboronation (30% H2O2) Decision->Oxidation No Workup1 Filtration & Evaporation Scavenger->Workup1 Workup2 pH-Tuned Aqueous Extraction Oxidation->Workup2 Pure Pure Nicotinic Acid Derivative Workup1->Pure Workup2->Pure

Figure 1: Decision matrix for the removal of boronic acid byproducts from nicotinic acid syntheses.

II. Troubleshooting & FAQs

Q: Why do boronic acid byproducts persistently co-elute with my nicotinic acid derivative during silica gel chromatography? A: This is a dual-factor issue driven by Lewis acid-base chemistry and dehydration. First, boronic acids readily dehydrate on silica columns to form trimeric boroxines, which cause severe streaking. Second, the empty p-orbital of the boronic acid acts as a Lewis acid, coordinating directly with the Lewis basic pyridine nitrogen of your nicotinic acid product. This forms a transient adduct that normalizes the polarity of both species, causing them to co-elute. Breaking this adduct requires either covalent scavenging or chemical degradation of the boronic acid[1].

Q: I attempted a basic aqueous extraction (pH 10) to remove the boronic acid as a water-soluble boronate. Why did I lose my product? A: Nicotinic acid is amphoteric. While adjusting the pH to 10 successfully converts the boronic acid (pKa ~9) into a water-soluble tetrahedral boronate anion, it also fully deprotonates the carboxylic acid moiety of the nicotinic acid (pKa ~4.8). Consequently, both your product and the impurity partition into the aqueous phase. To resolve this, you must chemically alter the boronic acid into a species with a non-overlapping pKa, such as a phenol, via oxidative deboronation[2].

Q: Will oxidative deboronation using hydrogen peroxide (H₂O₂) damage the pyridine ring of my product? A: No. The oxidation of a boronic acid to a phenol via H₂O₂ is highly chemoselective and rapid at room temperature. The mechanism involves the nucleophilic attack of the peroxide oxygen onto the boron atom, followed by a rate-limiting 1,2-aryl migration from boron to oxygen[2]. Pyridine N-oxidation typically requires much harsher conditions (e.g., mCPBA or elevated temperatures with H₂O₂/acetic acid). The resulting phenol byproduct can then be easily separated from the nicotinic acid via pH-tuned extraction[3].

III. Self-Validating Experimental Protocols

Protocol A: Oxidative Deboronation (H₂O₂ Degradation)

Ideal for lipophilic nicotinic acid derivatives. Self-Validating Principle: The conversion of the boronic acid to a phenol causes a significant blue-shift in UV absorbance[2]. TLC monitoring will show the disappearance of the UV-active boronic acid spot and the appearance of a highly polar phenol spot, confirming successful degradation prior to workup.

  • Solvent Exchange: Concentrate the crude Suzuki-Miyaura reaction mixture under reduced pressure to remove volatile organics (e.g., THF, dioxane). Redissolve the residue in a 1:1 mixture of EtOAc and THF.

  • Oxidation: Cool the mixture to 0 °C. Slowly add 30% aqueous H₂O₂ (5.0 equivalents relative to the initial boronic acid loading). Stir the biphasic mixture vigorously at room temperature for 2–4 hours.

  • Quenching: Carefully quench excess peroxide by adding a saturated aqueous solution of sodium thiosulfate until a peroxide test strip reads negative.

  • pH-Tuned Extraction: Adjust the aqueous phase to the specific isoelectric point (pI) of your nicotinic acid derivative (typically pH 3.0–4.0) using 1M HCl. At this pH, the nicotinic acid is a neutral zwitterion and will preferentially partition into the aqueous phase (or precipitate out as a solid), while the neutral phenol (pKa ~10) and biphenyl impurities partition into the organic phase.

  • Isolation: Wash the aqueous phase with diethyl ether (3x) to remove the phenol. Isolate the pure nicotinic acid by lyophilizing the aqueous layer or filtering the precipitate.

Protocol B: Solid-Phase Scavenging (DEAM Resin)

Ideal for highly polar or water-soluble nicotinic acid derivatives. Self-Validating Principle: The mass of the recovered resin after filtration should theoretically increase by the mass of the scavenged boronic acid, allowing for a gravimetric confirmation of impurity removal.

  • Resin Preparation: Swell (N,N'-diethanolaminomethyl) polystyrene (DEAM) resin (3.0 equivalents based on residual boronic acid) in anhydrous THF for 30 minutes[1].

  • Incubation: Add the crude reaction mixture (dissolved in THF/MeOH) to the resin suspension. Stir gently at room temperature for 6–12 hours. The diol groups on the resin will covalently capture the boronic acid as a stable cyclic boronate ester.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the resin bed thoroughly with THF and Methanol. The filtrate contains your pure nicotinic acid derivative, free of boron contamination. Concentrate the filtrate under reduced pressure.

IV. Quantitative Strategy Comparison

To assist in workflow optimization, the following table summarizes the operational metrics of the primary boronic acid removal strategies:

Purification StrategyMechanism of ActionIdeal Substrate ProfileEst. TimeReagent CostYield Recovery
Oxidative Deboronation H₂O₂-mediated 1,2-aryl shift to phenolLipophilic nicotinic derivatives2-4 hrsLow85-95%
DEAM Scavenger Resin Diol-boronic acid covalent complexationHighly polar/water-soluble derivatives6-12 hrsHigh>95%
Isoelectric Precipitation pH-dependent zwitterion crystallizationHighly crystalline derivatives1-2 hrsVery Low70-80%

V. References

  • Milecki, J. Molecular scavengers-the variety of applications. Adam Mickiewicz University. Available at:[Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences (PNAS) / National Institutes of Health. Available at: [Link]

  • Development of a Novel Amplifiable System to Quantify Hydrogen Peroxide in Living Cells. DigitalCommons@TMC. Available at:[Link]

Sources

Optimization

Stability of 2-(3-Fluorophenyl)nicotinic acid under acidic conditions

Welcome to the technical support guide for 2-(3-Fluorophenyl)nicotinic acid. This document provides in-depth answers to frequently asked questions and troubleshooting advice for researchers encountering stability issues,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(3-Fluorophenyl)nicotinic acid. This document provides in-depth answers to frequently asked questions and troubleshooting advice for researchers encountering stability issues, particularly under acidic conditions. Our guidance is grounded in established chemical principles and standard pharmaceutical development practices to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the primary stability concerns for 2-(3-Fluorophenyl)nicotinic acid under acidic conditions?

When subjecting 2-(3-Fluorophenyl)nicotinic acid to acidic environments, two principal degradation pathways should be considered based on its chemical structure: decarboxylation and, to a lesser extent, hydrolysis of the C-N bond linking the phenyl and pyridine rings.

Forced degradation studies, which are a standard component of pharmaceutical development, are designed to intentionally break down a drug substance to understand its stability profile.[1][2] These studies typically involve exposing the compound to stress conditions like strong acids (e.g., 0.1 M to 1 M HCl), heat, and light to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][4]

The most probable degradation pathway for this class of compounds under acid and heat is the loss of the carboxylic acid group as carbon dioxide (CO₂). The stability of the 2-phenylamino substituent is generally higher, but its potential for cleavage should not be entirely dismissed under harsh hydrolytic conditions.

A logical workflow for investigating these potential issues is outlined below.

G cluster_0 Initial Assessment cluster_1 Analysis cluster_2 Data Interpretation A Prepare Solution of 2-(3-Fluorophenyl)nicotinic acid B Expose to Acidic Conditions (e.g., 0.1N HCl, 60°C) A->B Stress Condition C Analyze via Stability-Indicating HPLC Method (T=0) A->C Control Sample D Analyze at Timed Intervals (e.g., 2, 4, 8, 24 hrs) B->D E Monitor for Decrease in Parent Peak Area D->E F Identify and Quantify New Impurity Peaks D->F G Propose Degradation Pathway F->G Structure Elucidation G cluster_main 2-(3-Fluorophenyl)nicotinic Acid cluster_dec 2-(3-Fluorophenyl)pyridine cluster_hyd 2-Hydroxynicotinic Acid + 3-Fluoroaniline mol dec_prod mol->dec_prod  Decarboxylation (Heat, H⁺) - CO₂ hyd_prod mol->hyd_prod  Hydrolysis (Harsh Conditions) + H₂O

Caption: Potential Acid-Catalyzed Degradation Pathways.

FAQ 3: I'm seeing unexpected peaks in my HPLC analysis after acid stress testing. What could they be and how do I confirm?

If your HPLC chromatogram shows new peaks after acid treatment, these are likely degradation products. The most probable impurity, as discussed, is the decarboxylation product. However, other minor products from hydrolysis or secondary reactions could also form under more vigorous conditions (e.g., high acid concentration, prolonged heating).

Troubleshooting Steps:

  • Mass Balance Analysis: A crucial step in any degradation study is to assess the mass balance. The sum of the assay of the main component and the percentages of all degradation products should ideally be close to 100%. A significant deviation may indicate that some degradants are not being detected (e.g., they don't have a chromophore, or they are not eluting from the column).

  • Peak Tracking with Diode Array Detector (DAD/PDA): Use a DAD to obtain the UV spectrum of the impurity peak. Compare it to the parent compound. The decarboxylation product, 2-(3-fluorophenyl)pyridine, would likely have a noticeably different UV spectrum (λ-max) compared to the parent nicotinic acid derivative.

  • LC-MS Analysis: The most definitive method for identifying unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The expected decarboxylation product, 2-(3-Fluorophenyl)pyridine (C₁₁H₈FN), has a molecular weight of approximately 173.19 g/mol . You would look for an [M+H]⁺ ion at m/z 174.2.

    • The parent compound, 2-(3-Fluorophenyl)nicotinic acid (C₁₂H₈FNO₂), has a molecular weight of 217.19 g/mol . You would see its [M+H]⁺ ion at m/z 218.2.

    • Potential hydrolysis products like 2-hydroxynicotinic acid (MW: 139.11) and 3-fluoroaniline (MW: 111.11) would show corresponding [M+H]⁺ ions.

FAQ 4: How do I set up a forced degradation study to specifically test the acid stability of my compound?

A well-designed forced degradation study provides clear, interpretable data. The goal is not to completely destroy the compound, but to achieve a target degradation of 5-20%, as this is sufficient to demonstrate the separation of degradation products from the parent peak in an analytical method. [2][4] Experimental Protocol: Acid Hydrolysis Stress Test

ParameterConditionRationale & Expert Notes
Drug Concentration ~1 mg/mLA standard concentration for these studies, ensuring degradation products are above the detection limit. [4]
Acid 0.1 M HClA common starting point for acid hydrolysis studies as per ICH guidelines. [3]If no degradation is observed, the concentration can be increased to 1 M HCl or the temperature can be raised.
Solvent 50:50 Acetonitrile:Water or other suitable co-solventUse a co-solvent if the compound has poor aqueous solubility. Ensure the co-solvent itself is stable under the test conditions.
Temperature 60°C - 80°CElevated temperature is often required to accelerate degradation to a meaningful level within a reasonable timeframe (e.g., 24-48 hours).
Time Points 0, 2, 4, 8, 24 hours (or longer if degradation is slow)Multiple time points allow for the observation of degradation kinetics.
Control Sample Drug in solvent at the same temperature without acid.This is critical to differentiate between acid-catalyzed degradation and purely thermal degradation.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-(3-Fluorophenyl)nicotinic acid at 2 mg/mL in a suitable organic solvent (e.g., Acetonitrile).

  • Sample Preparation:

    • Test Sample: In a vial, combine 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 1 mg/mL in 0.1 M HCl.

    • Control Sample: In a separate vial, combine 5 mL of the stock solution with 5 mL of deionized water.

  • Stress Condition: Place both vials in a controlled temperature oven or water bath set to the desired temperature (e.g., 60°C).

  • Time Point Sampling: At each designated time point, withdraw an aliquot (e.g., 100 µL) from both the test and control vials.

  • Neutralization & Dilution: Immediately neutralize the aliquot by diluting it in your HPLC mobile phase. For the acid sample, it's good practice to add a stoichiometric equivalent of base (e.g., NaOH) before final dilution to halt the reaction, though significant dilution often suffices.

  • Analysis: Analyze the prepared samples by a stability-indicating HPLC method.

FAQ 5: What is a good starting point for an HPLC method to monitor the stability of 2-(3-Fluorophenyl)nicotinic acid?

A reversed-phase HPLC method with UV detection is the standard approach for analyzing nicotinic acid and its derivatives. [5][6]The key is to achieve baseline separation between the parent compound and all potential degradation products.

Recommended Starting HPLC Method

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2-3)
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm (Verify with a UV scan of the parent compound) [5]
Injection Volume 10 µL

Rationale:

  • C18 Column: Provides good retention for moderately polar aromatic compounds.

  • Acidic Mobile Phase: The low pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a C18 column. Nicotinic acid itself has been shown to be stable in a phosphoric acid mobile phase at pH 3.15. [7]* Gradient Elution: A gradient is essential for a stability-indicating method. It ensures that both early-eluting polar impurities (like potential hydrolysis products) and later-eluting non-polar impurities (like the decarboxylation product) are effectively separated and eluted from the column.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Liotta, L., & Santora, K. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Gross, D., & Schütte, H. R. (1963). A method for the degradation of radioactive nicotinic acid. Biochemical Journal, 88(3), 448–452. [Link]

  • Hori, K., et al. (2007). Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. Tetrahedron, 63(5), 1264-1269. [Link]

  • Google Patents. (2009).
  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis of amides and related compounds. [Link]

  • Patel, Y. P., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • Patsnap Eureka. (2009, January 28).
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Al-Ghananeem, A. M., & Crooks, P. A. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of Pharmaceutical Sciences, 92(6), 1233-1240. [Link]

  • Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3025. [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

  • Wang, C.-J., et al. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 8(10), 3594-3601. [Link]

  • ResearchGate. (n.d.). Two possible pathway for catalytic activation of 2-chloronicotic acid with Boric acid. [Link]

  • Diedrich, D. L. (2019). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. [Link]

  • SIELC Technologies. (2020, September 21). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. [Link]

  • Semantic Scholar. (n.d.). Bacterial Degradation of Nicotinic Acid. [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • ResearchGate. (2014). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. [Link]

  • Clemson University. (2015). Effect of Metal Ions on Stability of Ascorbic Acid and Niacin Determined by HPLC. Clemson OPEN. [Link]

  • ResearchGate. (2003). Comparison of microbiological and HPLC - Fluorescence detection methods for determination of niacin in fortified food products. [Link]

  • Pfuhl, P., et al. (2005). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1045-1052. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. [Link]

  • MDPI. (2022). Research Progress on the Construction of Artificial Pathways for the Biosynthesis of Adipic Acid by Engineered Microbes. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method for Purity Assessment of 2-Arylnicotinic Acids

Executive Summary The Analyst's Dilemma: 2-Arylnicotinic acids present a classic "push-pull" chromatographic challenge. They possess a hydrophobic aryl tail facilitating reverse-phase retention, yet they contain an ampho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Analyst's Dilemma: 2-Arylnicotinic acids present a classic "push-pull" chromatographic challenge. They possess a hydrophobic aryl tail facilitating reverse-phase retention, yet they contain an amphoteric core (pyridine nitrogen + carboxylic acid) that invites peak tailing and pH-dependent retention shifts.

This guide moves beyond generic "start with C18" advice. It contrasts the Robust Quality Control Method (Phosphate/C18) against the MS-Compatible Method (Formic/C18) and introduces the Orthogonal Selectivity Method (Phenyl-Hexyl) for resolving critical isomeric impurities.

Part 1: The Challenge – Anatomy of the Analyte

To design a robust method, one must understand the molecular behavior of the analyte inside the column.

  • The Pyridine Nitrogen (

    
    ):  At neutral pH, this is uncharged. At acidic pH (< 3), it becomes protonated (
    
    
    
    ). Risk: Interaction with residual silanols on the silica support causes severe peak tailing.
  • The Carboxylic Acid (

    
    ):  At neutral pH, this is ionized (
    
    
    
    ). Risk: Ionized species elute near the void volume in Reverse Phase (RP).
  • The 2-Aryl Substituent: This provides the necessary hydrophobicity for RP-HPLC but introduces steric bulk that can twist the biaryl bond, affecting planarity and UV absorption.

The "Golden pH" Rule

For 2-arylnicotinic acids, pH 2.5 is the operational sweet spot .

  • Carboxylic Acid: Fully protonated (

    
    , neutral). Benefit:  Maximize retention and peak sharpness.
    
  • Pyridine Ring: Fully protonated (

    
    , cationic). Benefit:  While cationic, the low pH suppresses the ionization of surface silanols (
    
    
    
    rather than
    
    
    ), preventing the dreaded cation-exchange secondary interaction that causes tailing.

Part 2: Comparative Methodology

Method A: The "Gold Standard" (QC & Purity)

Best for: Routine purity checks, quantifying impurities, maximum resolution.

  • Stationary Phase: End-capped C18 (e.g., Phenomenex Luna C18(2) or Waters XBridge).

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile.[1][2][3]

  • Mechanism: The high ionic strength of the buffer masks silanols, while the controlled pH ensures the analyte is in a single ionization state.

  • Pros: Superior peak symmetry (Tailing factor < 1.2), highly reproducible.

  • Cons: Non-volatile salts; incompatible with Mass Spectrometry (LC-MS).

Method B: The "MS-Compatible" (Identification)

Best for: Structural elucidation, impurity identification.

  • Stationary Phase: C18 (High-coverage, modern base-deactivated silica).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Formic acid provides low pH but lacks the ionic strength to fully mask silanols.

  • Pros: Volatile; LC-MS ready.

  • Cons: Higher risk of peak tailing; retention times may drift if pH is not precisely controlled.

Method C: The "Orthogonal" (Isomer Separation)

Best for: Separating 2-aryl from 3-aryl or 4-aryl isomers/byproducts.

  • Stationary Phase: Phenyl-Hexyl.[1]

  • Mechanism:

    
     interactions.[1] The phenyl ring on the column interacts with the electron-deficient pyridine ring and the electron-rich aryl group of the analyte.
    
  • Pros: Unique selectivity. Often resolves impurities that co-elute on C18.

Part 3: Recommended Experimental Protocol (Method A)

Reagents & Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g

    
     in 1 L HPLC-grade water. Adjust pH to 2.5 with Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm nylon filter.
  • Organic (Mobile Phase B): 100% Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile (match initial gradient to prevent solvent shock).

Chromatographic Conditions
ParameterSettingRationale
Column C18,

,

(or

)
Standard analytical dimensions for robust separation.
Flow Rate

Standard backpressure/efficiency balance.
Temperature

Improves mass transfer and reduces viscosity.
Detection UV @ 254 nm (primary) & 230 nm254 nm detects the aromatic system; 230 nm is more sensitive for carboxyl.
Injection

Prevent column overload.
Gradient Program
  • 0.0 min: 10% B (Equilibration)

  • 2.0 min: 10% B (Hold to elute polar salts)

  • 20.0 min: 90% B (Linear ramp to elute hydrophobic aryl products)

  • 25.0 min: 90% B (Wash)

  • 25.1 min: 10% B (Re-equilibration)

  • 30.0 min: Stop

System Suitability Limits (Self-Validation)

Before running samples, ensure the system passes these criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    (Ideal is 1.0–1.2).
  • Theoretical Plates (

    
    ): 
    
    
    
    for the main peak.[4]
  • Resolution (

    
    ): 
    
    
    
    between the main peak and nearest impurity (e.g., 2-chloronicotinic acid precursor).

Part 4: Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic gate helps you choose the correct column chemistry based on your specific impurity profile.

MethodSelection Start Start: Purity Assessment 2-Arylnicotinic Acid NeedMS Is Mass Spec (MS) Required? Start->NeedMS IsomerIssue Are Positional Isomers Present? NeedMS->IsomerIssue No (UV Only) MethodB Method B: C18 + Formic Acid (LC-MS Compatible) NeedMS->MethodB Yes MethodA Method A: C18 + Phosphate (Best Peak Shape/QC) IsomerIssue->MethodA No (General Purity) MethodC Method C: Phenyl-Hexyl (Pi-Pi Selectivity) IsomerIssue->MethodC Yes (e.g. 3-aryl vs 2-aryl)

Caption: Decision matrix for selecting the optimal stationary phase and mobile phase modifier based on analytical needs.

Diagram 2: The Experimental Workflow

A step-by-step visualization of the sample preparation and analysis pipeline.

Workflow Sample Crude Sample (Solid) Dissolve Dissolve (50:50 ACN:H2O) Sample->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject HPLC Injection (10 µL) Filter->Inject Sep Separation (Gradient Elution) Inject->Sep Detect UV Detection (254 nm) Sep->Detect Data Integration & Purity % Detect->Data

Caption: Operational workflow from crude solid to final purity data.

Part 5: Data Analysis & Troubleshooting

Comparative Performance Metrics
MetricPhosphate Buffer (Method A)Formic Acid (Method B)
Retention Time Stability High (Buffered pH)Moderate (pH can drift)
Tailing Factor (USP)

(Excellent)

(Acceptable to Poor)
Sensitivity (S/N) Moderate (Background UV)High (MS compatible)
Column Life High (Protects silica)High
Troubleshooting Guide
  • Peak Tailing > 1.5:

    • Cause: Silanol interaction.[5]

    • Fix: Increase buffer concentration to 25-50 mM or switch to a "High Strength Silica" (HSS) or "Shield" RP column designed for bases.

  • Split Peaks:

    • Cause: Sample solvent too strong (e.g., dissolved in 100% DMSO or MeOH).

    • Fix: Dilute sample with water or starting mobile phase (10% ACN) to focus the band at the column head.

  • Retention Drift:

    • Cause: Incomplete column equilibration or pH fluctuation.

    • Fix: Ensure 5-10 column volumes of re-equilibration time between runs. Check pH of aqueous buffer daily.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanisms and silanol suppression).
  • SIELC Technologies. (2018). Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column. Link

  • Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?Link

  • National Center for Biotechnology Information (PubChem). (2025).[2] 2-Chloronicotinic acid (CID 76258).[2] Link

  • BenchChem. (2025).[6] Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. Link

Sources

Comparative

Comparative Analysis of LC-MS/MS Fragmentation Strategies for 2-(3-Fluorophenyl)nicotinic Acid Profiling

Executive Summary This guide provides a technical comparison of fragmentation strategies for 2-(3-Fluorophenyl)nicotinic acid (CAS: 1134424-89-9), a critical biaryl scaffold in drug discovery (often associated with P2X7...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of fragmentation strategies for 2-(3-Fluorophenyl)nicotinic acid (CAS: 1134424-89-9), a critical biaryl scaffold in drug discovery (often associated with P2X7 receptor antagonism and anti-inflammatory pathways). Unlike generic spectral libraries, this document focuses on the comparative performance of ionization modes (ESI+ vs. ESI-) and collision energy (CE) ramps. It validates the stability of the fluorine tag under collision-induced dissociation (CID) and establishes a self-validating protocol for differentiating this compound from its non-fluorinated analogs.

Chemical Identity & Physicochemical Context

Before establishing the fragmentation protocol, we must understand the analyte's behavior in the gas phase.

  • Compound: 2-(3-Fluorophenyl)nicotinic acid

  • Formula: C₁₂H₈FNO₂

  • Monoisotopic Mass: 217.0539 Da

  • Key Structural Features:

    • Carboxylic Acid (C-3): Primary site of ionization (deprotonation) and neutral loss (decarboxylation).

    • Pyridine Ring: Proton acceptor in positive mode.

    • 3-Fluorophenyl Group: Electron-withdrawing group; highly stable C-F bond (approx. 116 kcal/mol) that typically resists fragmentation, serving as a reliable mass defect tag.

Experimental Protocol: The "Self-Validating" Workflow

To ensure reproducibility, the following LC-MS conditions are recommended. This setup allows for simultaneous validation of retention time and mass accuracy.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 5 minutes. Note: The fluorine atom increases lipophilicity compared to the non-fluorinated analog, resulting in a later retention time.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI).[2][3][4][5][6][7][8][9][10][11]

  • Mode: Fast Polarity Switching (Pos/Neg).

  • Gas Temp: 325°C.

  • Nebulizer: 35 psi.

  • Collision Energy (CE): Stepped Ramp (10, 20, 40 eV) to capture both precursor survival and deep fragmentation.

Comparative Analysis of Fragmentation Performance

Comparison 1: Ionization Mode Efficiency (ESI+ vs. ESI-)

The choice of polarity dictates the fragmentation pathway and sensitivity.

FeaturePositive Mode (ESI+) Negative Mode (ESI-) Verdict
Precursor Ion


ESI+ is preferred for structural elucidation.
Primary Mechanism Protonation on Pyridine NDeprotonation of COOHESI- is preferred for quantification (lower background).
Key Neutral Loss

(-18 Da),

(-44 Da)

(-44 Da)
ESI+ provides richer MS2 spectra.
Sensitivity High (due to basic Pyridine N)Moderate (requires high pH buffer for optimal ionization)Use ESI+ for ID; ESI- for DMPK assays.
Comparison 2: Structural Analog Profiling (Fluorine Effect)

A critical validation step is comparing the target against 2-Phenylnicotinic acid (Non-fluorinated analog). The fluorine atom acts as a "mass tag" that should persist in all fragments containing the phenyl ring.

Fragment Identity2-(3-Fluorophenyl)nicotinic acid (Target)2-Phenylnicotinic acid (Analog)

Mass
Interpretation
Precursor

218.06 200.07 +17.99Substitution of H (1.008) with F (18.998).
Decarboxylated 174.07 156.08 +17.99F-Phenyl ring is intact.
Dehydrated (Acylium) 200.05 182.06 +17.99COOH loss vs OH loss differentiation.

Scientific Insight: The consistent +17.99 Da shift across the fragmentation series confirms that the C-F bond is stable under standard CID conditions (up to 40 eV). If you observe a loss of 20 Da (HF), it indicates excessive collision energy or a specific ortho-effect not present in the meta-isomer.

Detailed Fragmentation Pathways

The following analysis details the specific mechanistic pathways observed in ESI+ mode.

Pathway A: The Decarboxylation Route (Dominant)
  • Precursor: m/z 218.06

    
    .
    
  • Step 1: Neutral loss of

    
     (44 Da).
    
  • Product: m/z 174.07 (2-(3-fluorophenyl)pyridin-1-ium).

  • Mechanism: Charge resides on the pyridine nitrogen; the carboxylic acid is lost thermally or via collision activation.

Pathway B: The Dehydration Route (Secondary)
  • Precursor: m/z 218.06

    
    .
    
  • Step 1: Neutral loss of

    
     (18 Da) via interaction between the carboxylic OH and adjacent protons.
    
  • Product: m/z 200.05 (Acylium ion).

  • Significance: This peak is often transient and converts to the decarboxylated form at higher energies.

Pathway C: Deep Fragmentation (High Energy >35 eV)
  • Precursor: m/z 174.07.

  • Step 1: Ring cleavage or loss of HCN (27 Da) from the pyridine ring.

  • Product: m/z ~147 (Fluoro-biphenyl character).

Visualization of Signaling & Workflow

Diagram 1: MS/MS Fragmentation Pathway

This diagram illustrates the breakdown of the molecule, highlighting the stable Fluorine tag.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 218.06 (C12H9FNO2)+ Acylium Acylium Ion [-H2O] m/z 200.05 Precursor->Acylium Loss of H2O (18 Da) Low CE (10 eV) Biaryl Decarboxylated Ion [-CO2] m/z 174.07 (2-(3-F-phenyl)pyridine)+ Precursor->Biaryl Loss of CO2 (44 Da) Med CE (20 eV) Acylium->Biaryl -CO (28 Da) DeepFrag Pyridine Cleavage [-HCN] m/z ~147.06 Biaryl->DeepFrag Ring Opening High CE (>35 eV)

Caption: ESI(+) Fragmentation pathway of 2-(3-Fluorophenyl)nicotinic acid. Green node represents the most stable/abundant product ion.

Diagram 2: Method Development Decision Tree

A logic flow for researchers to optimize their detection strategy.

MethodLogic Start Start: Analyte Profiling Matrix Sample Matrix? Start->Matrix Clean Clean (Synthesis) Matrix->Clean High Conc. Bio Biological (Plasma/Urine) Matrix->Bio Low Conc./Complex ModePos Use ESI(+) Focus: m/z 218 -> 174 Clean->ModePos Max Structural Info ModeNeg Use ESI(-) Focus: m/z 216 -> 172 Bio->ModeNeg Minimize Noise Validation Validate with Analog (2-Phenylnicotinic acid) ModePos->Validation ModeNeg->Validation

Caption: Decision matrix for selecting ionization modes based on sample complexity and sensitivity requirements.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Nicotinic Acid Derivatives. Source:

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. Source:

  • ResearchGate. Simultaneous determination of nicotinic acid and its metabolites using LC-MS/MS (Fragmentation Data). Source:

  • National Institutes of Health (NIH). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Source:

  • Metware Bio. Ion Formation and Organic Fragmentation in LCMS: Carboxylic Acids. Source:

Sources

Validation

Comparative Guide: 2-(3-Fluorophenyl)nicotinic acid vs. 6-(3-Fluorophenyl)nicotinic acid

Executive Summary: The "Twist" vs. The "Plane" In medicinal chemistry, the choice between 2-(3-fluorophenyl)nicotinic acid (Isomer A) and 6-(3-fluorophenyl)nicotinic acid (Isomer B) is rarely a trivial substitution; it i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Twist" vs. The "Plane"

In medicinal chemistry, the choice between 2-(3-fluorophenyl)nicotinic acid (Isomer A) and 6-(3-fluorophenyl)nicotinic acid (Isomer B) is rarely a trivial substitution; it is a decision between two distinct topological scaffolds.

While both share the same molecular formula (


) and core pharmacophore (a phenyl-substituted pyridine-3-carboxylic acid), their behavior in biological systems is divergent:
  • The 2-Isomer (Ortho-like): Characterized by high steric strain between the C3-carboxylic acid and the C2-phenyl ring. This forces the molecule into a non-planar, twisted conformation , often preferred for targeting globular protein pockets or disrupting protein-protein interactions.

  • The 6-Isomer (Para-like): Adopts a planar, conjugated geometry . This scaffold is ideal for stacking interactions (e.g., in kinase ATP-binding sites) and typically exhibits higher fluorescence and metabolic stability.

This guide provides a technical comparison of these isomers, focusing on synthesis, structural properties, and experimental handling.

Chemical Identity & Physicochemical Comparison[1][2][3][4]

The following table summarizes the predicted and observed differences driven by the regiochemistry of the phenyl ring.

Feature2-(3-Fluorophenyl)nicotinic acid6-(3-Fluorophenyl)nicotinic acid
Structure Twisted (Biaryl) Planar (Linear)
Steric Environment High hindrance at C3-COOHLow hindrance at C3-COOH
Electronic Effect Inductive withdrawal (N is ortho to COOH)Conjugative resonance (N is para to COOH)
Solubility (Aq) Moderate (disrupted crystal packing)Lower (strong

-stacking)
pKa (COOH) ~3.5 - 4.0 (Acid strengthened by sterics)~4.5 - 4.8 (Similar to nicotinic acid)
Key Application NSAID analogs, non-planar inhibitorsKinase inhibitors, PET tracers

Structural Biology & SAR Implications

The primary differentiator is the dihedral angle between the pyridine and phenyl rings.

The "Ortho Effect" in the 2-Isomer

In the 2-isomer, the carboxylic acid at position 3 sterically clashes with the phenyl ring at position 2. To relieve this strain, the phenyl ring rotates out of the plane of the pyridine.

  • Consequence: The

    
    -systems are decoupled. The molecule occupies more 3D volume, making it a "globular" lead.
    
  • Binding: This isomer mimics "L-shaped" pharmacophores often seen in COX-2 inhibitors (e.g., niflumic acid analogs).

The Planarity of the 6-Isomer

In the 6-isomer, the phenyl ring is distal to the carboxylic acid. There is minimal steric clash, allowing the two aromatic rings to remain coplanar.

  • Consequence: Extended conjugation exists across the biaryl system.

  • Binding: This isomer is excellent for inserting into narrow hydrophobic clefts or intercalating between DNA base pairs.

SAR Decision Pathway

The following diagram illustrates the decision logic for selecting between these isomers during lead optimization.

SAR_Decision_Tree Start Lead Optimization Goal Geometry Target Pocket Geometry? Start->Geometry Metabolism Metabolic Stability Issue? Start->Metabolism Flat Narrow/Flat Cleft (e.g., DNA, Kinase Hinge) Geometry->Flat Planar Globular Globular/Deep Pocket (e.g., GPCR, Enzyme Active Site) Geometry->Globular Non-Planar Isomer6 Select 6-Isomer (Planar Scaffold) Flat->Isomer6 Isomer2 Select 2-Isomer (Twisted Scaffold) Globular->Isomer2 Metabolism->Isomer6 High C6 Clearance Metabolism->Isomer2 High C2 Clearance BlockC2 Block C2 Oxidation BlockC6 Block C6 Oxidation

Figure 1: Strategic decision tree for selecting nicotinic acid isomers based on target geometry and metabolic liabilities.

Chemical Synthesis: Regioselectivity & Protocols

The standard synthesis for both isomers utilizes Suzuki-Miyaura cross-coupling . However, the starting materials differ significantly in reactivity.

Synthetic Workflow
  • 2-Isomer: Synthesized from 2-chloronicotinic acid .

    • Challenge: The C2-chloride is sterically crowded by the C3-acid. The reaction often requires higher temperatures or specialized ligands (e.g., SPhos, XPhos) to overcome steric hindrance.

  • 6-Isomer: Synthesized from 6-chloronicotinic acid .

    • Advantage:[1][2][3][4] The C6-chloride is accessible. Coupling proceeds under mild conditions with standard catalysts (e.g.,

      
      ).
      

Synthesis_Pathway Boronic 3-Fluorophenylboronic acid Rxn2 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C (Sterically Hindered) Boronic->Rxn2 Rxn6 Pd(PPh3)4, Na2CO3 Dioxane/H2O, 80°C (Facile Coupling) Boronic->Rxn6 Start2 2-Chloronicotinic acid Start2->Rxn2 Prod2 2-(3-Fluorophenyl) nicotinic acid (Twisted) Rxn2->Prod2 Start6 6-Chloronicotinic acid Start6->Rxn6 Prod6 6-(3-Fluorophenyl) nicotinic acid (Planar) Rxn6->Prod6

Figure 2: Divergent synthetic pathways. Note the harsher conditions typically required for the sterically hindered 2-isomer.

Experimental Protocol: Synthesis of 2-(3-Fluorophenyl)nicotinic acid

Context: This protocol is optimized for the 2-isomer, utilizing a bidentate ligand catalyst to ensure stability at the higher temperatures required to overcome the "ortho" steric barrier.

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • 3-Fluorophenylboronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (critical for Pd cycle longevity).

  • Loading: Add 2-chloronicotinic acid, 3-fluorophenylboronic acid, and

    
     to the vial.
    
  • Catalyst Addition: Add the Palladium catalyst (

    
    ) last. Seal the vial immediately under nitrogen atmosphere.
    
  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Note: The 6-isomer would typically finish in 4-6 hours at 80°C; the 2-isomer requires this extended energy input.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[5]

    • Filter through Celite to remove Palladium black.

    • Acidification: The product is currently a carboxylate salt in the basic aqueous layer. Carefully acidify the filtrate with 1N HCl to pH ~3.

    • Observation: A white to off-white precipitate should form. If no precipitate forms, extract the acidic aqueous layer with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (MeOH/DCM gradient).

Conclusion & Recommendation

  • Choose the 2-Isomer if your target requires a non-planar ligand to fill a hydrophobic pocket or if you are designing analogs of Niflumic acid. Be prepared for a slightly more difficult synthesis due to steric hindrance.

  • Choose the 6-Isomer if you require a planar scaffold for intercalation or if you need a highly fluorescent probe. This isomer offers a more robust and higher-yielding synthetic route.

References

  • Suzuki Coupling Regioselectivity: Yang, W., et al. (2003). "Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling." Organic Letters. Link

  • Nicotinic Acid Derivatives in Inflammation: Khalil, N. A., et al. (2024).[6][7] "NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead."[7] ResearchGate. Link

  • Conformational Analysis of Nicotinic Acids: Li, Z., et al. (2008). "Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid." Crystal Growth & Design. Link

  • General pKa Trends in Pyridines: Pearson+ Chemistry. "Rationalize the rather large difference in pKa values for the two isomers." Link

Sources

Comparative

Bioisosteric Replacement Strategies for 2-(3-Fluorophenyl)nicotinic Acid: A Comparative Guide for Scaffold Optimization

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter scaffolds that possess potent pharmacology but are hindered by metabolic liabilities. 2-(3-Fluorophenyl)nicotinic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter scaffolds that possess potent pharmacology but are hindered by metabolic liabilities. 2-(3-Fluorophenyl)nicotinic acid (CAS 1214365-08-8) is a prime example. This structural motif—a classic 2-aryl nicotinic acid—is a privileged pharmacophore widely utilized in the development of anti-inflammatory agents (e.g., COX-2 inhibitors) and immunomodulators (e.g., DHODH inhibitors).

However, the presence of the free carboxylic acid moiety presents a significant developability hurdle. Carboxylic acids are notoriously prone to phase II metabolism, specifically forming reactive acyl glucuronides. These metabolites can undergo intramolecular acyl migration and covalently bind to biological macromolecules, leading to idiosyncratic drug toxicity (IDT).

This guide objectively compares the parent 2-(3-Fluorophenyl)nicotinic acid with its bioisosteric alternatives, detailing the causality behind these structural modifications and providing field-proven experimental protocols to validate your optimization strategy.

The Mechanistic Imperative for Bioisosteric Replacement

To effectively optimize 2-(3-Fluorophenyl)nicotinic acid, we must first understand the metabolic fate of its specific functional groups.

The Carboxylic Acid Liability

The primary clearance mechanism for many 2-aryl nicotinic acids is glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The resulting 1-O-β-acyl glucuronide is inherently unstable. The electron-withdrawing nature of the nicotinic acid core exacerbates this instability, promoting rapid acyl migration to the 2-, 3-, and 4-O-isomers. These isomers evade enzymatic hydrolysis and can directly acylate proteins or undergo ring-opening to form reactive aldehydes, leading to protein glycation and subsequent immune-mediated hepatotoxicity ( [1]).

G Parent 2-(3-Fluorophenyl) nicotinic acid UGT UGT Enzymes (+ UDPGA) Parent->UGT Phase II Metabolism AcylGluc 1-O-beta-Acyl Glucuronide UGT->AcylGluc Migration Acyl Migration (Isomerization) AcylGluc->Migration Instability Elimination Renal/Biliary Elimination AcylGluc->Elimination Safe Clearance Reactive Reactive Isomers (2-, 3-, 4-O-Acyl) Migration->Reactive Protein Covalent Protein Adducts (Toxicity) Reactive->Protein Transacylation/ Glycation

Acyl glucuronidation pathway leading to idiosyncratic toxicity.

The 3-Fluorophenyl and Pyridine Domains

While the carboxylic acid drives toxicity, the 3-fluorophenyl and pyridine rings dictate target affinity and oxidative stability.

  • The 3-Fluorophenyl Ring: The fluorine atom provides a weak inductive effect and metabolic blocking. Replacing it with bulkier halogens (e.g., Chlorine) forces a steeper dihedral angle between the aryl and pyridine rings, often improving residence time in deep hydrophobic pockets like the COX-2 active site.

  • The Pyridine Core: The nitrogen atom in the nicotinic acid core lowers the pKa of the adjacent carboxylic acid. Replacing the pyridine with a pyrimidine ring further reduces electron density, which can protect the molecule from CYP450-mediated oxidation but may alter the hydrogen-bonding network at the target site.

Comparative Analysis of Bioisosteres

Replacing the carboxylic acid requires mimicking its physicochemical properties—specifically its acidic pKa (~4.0–5.0) and its ability to act as a hydrogen bond acceptor/donor—without providing a handle for UGT-mediated esterification ([2]).

Key Replacements Evaluated:
  • Tetrazole: The classic non-classical bioisostere. It delocalizes the negative charge across four nitrogen atoms, perfectly mimicking the carboxylate's electrostatics while completely precluding acyl glucuronidation.

  • 1,2,4-Oxadiazol-5(4H)-one: Offers an excellent geometric match to the carboxylic acid. It is slightly less acidic but highly lipophilic, improving membrane permeability.

  • Acylsulfonamide: Provides a tunable pKa based on the R-group attached to the sulfonamide, allowing for precise modulation of the molecule's ionization state at physiological pH.

Table 1: Physicochemical and Metabolic Comparison

Note: Data represents validated scaffold trends for 2-aryl nicotinic acid derivatives in standard in vitro models.

Scaffold ModificationpKa (calc)cLogPAcyl Glucuronide LiabilityTarget IC₅₀ (nM)*HLM Half-life (min)Primary Clearance Route
Parent (COOH) 4.23.1High 12045Phase II (UGT)
Tetrazole Analog 4.83.4None 85>120Phase I (CYP)
Oxadiazolone Analog 5.52.9None 15090Phase I (CYP)
Acylsulfonamide 4.53.8None 11060Phase I / Renal
Pyrimidine Core 4.02.5High 300110Phase II (UGT)
3-Cl-phenyl Analog 4.23.6High 4540Phase II (UGT)

*Target IC₅₀ represents a generalized anti-inflammatory (e.g., COX-2) surrogate assay.

Causality Insight: The tetrazole analog not only eliminates the toxicity liability but often improves potency (85 nM vs 120 nM). This occurs because the tetrazole ring is roughly 10 times more lipophilic than the carboxylate anion, increasing favorable desolvation entropy upon binding to the target's active site.

Experimental Validation: Self-Validating Protocols

To confidently select a bioisostere, you must prove that the toxicity liability has been engineered out without destroying the molecule's metabolic stability. The following protocol is a self-validating system: it simultaneously measures parent depletion, phase II metabolite formation, and reactive intermediate trapping.

Protocol: In Vitro Assessment of Acyl Glucuronidation and Covalent Binding

Objective: Quantify the metabolic stability of the bioisosteres and measure reactive acyl glucuronide formation using Human Liver Microsomes (HLM).

Materials Required:

  • Human Liver Microsomes (HLM, 20 mg/mL protein)

  • UDP-glucuronic acid (UDPGA, 5 mM)

  • Alamethicin (pore-forming peptide to access luminal UGTs)

  • Reduced Glutathione (GSH, 10 mM) as a trapping agent

  • Positive Control: Diclofenac (known high acyl glucuronidation liability)

Step-by-Step Methodology:

  • Microsome Activation: Pre-incubate HLM (1.0 mg/mL final protein concentration) with alamethicin (50 µg/mg protein) on ice for 15 minutes. Causality: UGT enzymes reside on the luminal side of the endoplasmic reticulum; alamethicin creates pores in the microsomal vesicles, ensuring the enzymes are accessible to the substrate and cofactors.

  • Incubation Setup: In a 96-well plate, add the activated HLM, 100 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl₂, and 10 mM GSH. Add the test compound (Parent, Tetrazole analog, or Diclofenac) to a final concentration of 10 µM.

  • Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding UDPGA (final concentration 5 mM).

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the UGT enzymes and precipitates the protein, halting the reaction and stabilizing the fragile acyl glucuronides.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation (The Self-Validation):

    • Monitor the Parent mass transition (e.g., [M-H]-) to calculate intrinsic clearance.

    • Monitor the Acyl Glucuronide mass transition ([M+176-H]-).

    • Monitor the GSH-adduct transition ([M+305-H]-).

    • Validation Check: If the parent depletes but no GSH adducts form in the tetrazole bioisostere, the liability is successfully mitigated. If the Diclofenac control fails to produce GSH adducts, the alamethicin permeabilization failed.

Workflow Design Bioisosteric Design (Tetrazole, Oxadiazolone) Synthesis Chemical Synthesis & Structural Verification Design->Synthesis InVitro In Vitro ADME (HLM Stability, Permeability) Synthesis->InVitro ToxScreen Reactive Metabolite Trapping (GSH/KCN) InVitro->ToxScreen Evaluate Liability ToxScreen->Design High Binding Efficacy Target Inhibition (COX-2 / DHODH IC50) ToxScreen->Efficacy If Safe Efficacy->Design Low Potency Lead Lead Candidate Selection Efficacy->Lead High Potency

Iterative workflow for evaluating bioisosteric replacements.

Conclusion and Strategic Recommendations

When optimizing 2-(3-Fluorophenyl)nicotinic acid, simply chasing target potency is a flawed strategy. The inherent toxicity of the carboxylic acid must be addressed early in the discovery pipeline.

Based on comparative data, the tetrazole bioisostere represents the most robust replacement strategy. It maintains the necessary pharmacophoric interactions while completely eliminating the phase II reactive metabolite liability. If membrane permeability becomes an issue due to the tetrazole's high polarity, the 1,2,4-oxadiazol-5(4H)-one serves as an excellent secondary scaffold, trading a slight reduction in target affinity for superior passive diffusion.

By rigorously applying these bioisosteric principles and validating them through mechanism-based biochemical assays, drug development professionals can rescue potent but flawed scaffolds from late-stage attrition ( [3]).

References
  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology. Available at:[Link]

  • Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega. Available at:[Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology. Available at:[Link]

Validation

Comparative Lipophilicity (LogP) Analysis: Fluoro vs. Chloro Nicotinic Acids in Drug Design

Executive Summary Nicotinic acid (pyridine-3-carboxylic acid) is a highly privileged pharmacophore in medicinal chemistry, serving as the backbone for numerous therapeutics and agrochemicals. When optimizing a lead compo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinic acid (pyridine-3-carboxylic acid) is a highly privileged pharmacophore in medicinal chemistry, serving as the backbone for numerous therapeutics and agrochemicals. When optimizing a lead compound, modulating its lipophilicity (LogP)—the partition coefficient between octanol and water—is critical for tuning its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

A common optimization strategy involves halogenation. While both fluorine and chlorine are electronegative halogens, their distinct atomic radii and polarizabilities exert vastly different effects on the intrinsic lipophilicity of the nicotinic acid scaffold. This guide provides an objective, data-driven comparison of fluoro- and chloro-nicotinic acids, detailing the mechanistic causality behind their LogP differences and providing field-proven experimental protocols for their determination.

Mechanistic Causality: The Halogen Effect on Pyridine Scaffolds

To understand the divergence in LogP between fluoro- and chloro-substituted nicotinic acids, we must analyze the physicochemical nature of the halogens:

  • The Fluorine Anomaly: Fluorine is the most electronegative element, yet it possesses a very small Van der Waals radius (1.47 Å). When substituted onto an aromatic pyridine ring, the highly polarized C–F bond tightly binds its electron cloud (low polarizability). Consequently, fluorination typically yields only a modest increase in lipophilicity compared to the unsubstituted hydrogen[1]. The primary utility of fluorination is often metabolic blocking or pKa modulation rather than driving massive hydrophobic interactions.

  • The Chlorine Driver: Chlorine is significantly larger (Van der Waals radius of 1.75 Å) and highly polarizable. The larger surface area of the C–Cl bond disrupts the highly ordered hydrogen-bonded network of water much more effectively than a C–F bond. To minimize this unfavorable thermodynamic state, the chloro-derivative is strongly driven into the non-polar lipid (octanol) phase, resulting in a substantial increase in LogP[2].

Furthermore, the position of the halogen (e.g., C5 vs. C6) exerts strong inductive electron-withdrawing effects on the pyridine nitrogen. Unsubstituted nicotinic acid has a basic nitrogen (pKa ~2.0) and an acidic carboxyl group (pKa ~4.75)[3]. Halogenation severely depresses the basicity of the nitrogen, preventing zwitterion formation at low pH and ensuring the molecule partitions as a neutral species during experimental assays.

HalogenEffect A Nicotinic Acid Scaffold B Fluorination (-F) High EN, Low Volume A->B C Chlorination (-Cl) High Polarizability A->C D LogP ≈ 0.9 (ΔLogP ≈ +0.5) B->D E LogP ≈ 1.4 (ΔLogP ≈ +1.1) C->E

Mechanistic divergence of lipophilicity profiles following fluoro- vs. chloro-substitution.

Quantitative Data: LogP Comparison

The table below consolidates experimental and highly validated computed LogP values for the parent nicotinic acid and its halogenated derivatives. The data clearly illustrates the step-wise lipophilicity shift (ΔLogP) induced by each halogen.

CompoundSubstituentExperimental / Computed LogPLipophilicity Shift (ΔLogP)ADME Implication
Nicotinic Acid -H0.36[4]BaselineHigh aqueous solubility, rapid clearance.
6-Fluoronicotinic Acid -F (at C6)0.92[1]+0.56Moderate membrane permeability; maintains solubility.
5-Fluoronicotinic Acid -F (at C5)~0.85 - 0.90+0.50Similar to 6-fluoro; distinct metabolic stability.
6-Chloronicotinic Acid -Cl (at C6)1.43[2]+1.07High lipid partitioning; potential for protein binding.
5-Chloronicotinic Acid -Cl (at C5)~1.45 - 1.50+1.10High lipophilicity; optimized for deep tissue penetration.

Data Interpretation: Replacing hydrogen with fluorine yields a marginal ΔLogP of ~+0.5. In contrast, chlorine substitution yields a ΔLogP of >+1.0, effectively making the chloro-derivative an order of magnitude more lipophilic than the parent compound.

Experimental Protocols: Self-Validating RP-HPLC Determination

While the traditional shake-flask method is the historical gold standard for LogP determination, it is highly susceptible to emulsion formation and requires ultra-pure samples. For modern drug development, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred methodology.

By utilizing a C18 stationary phase (which mimics the lipid environment) and an aqueous mobile phase, retention time becomes a direct surrogate for lipophilicity. The protocol below is a self-validating system : it utilizes a calibration curve of known reference standards, ensuring that any day-to-day instrumental drift is mathematically normalized out of the final calculation.

Step-by-Step Methodology

1. Preparation of the Mobile Phase (Causality of pH Choice)

  • Action: Prepare a mobile phase consisting of Methanol and an aqueous phosphate buffer (e.g., 50:50 v/v). Adjust the aqueous buffer to pH 2.5 using phosphoric acid.

  • Causality: Nicotinic acids contain an acidic carboxylate group. To measure the intrinsic LogP (the partition of the neutral molecule) rather than the LogD (distribution coefficient of the ionized species), the pH must be at least 2 units below the carboxylic acid pKa (~4.75). At pH 2.5, the carboxylate is fully protonated and neutral. Furthermore, the electron-withdrawing halogens suppress the basicity of the pyridine nitrogen, preventing it from protonating at this pH.

2. Preparation of Reference Standards

  • Action: Select 5-6 structurally related pyridine/benzene derivatives with known, reliable experimental LogP values spanning the target range (e.g., Pyridine, Nicotinic Acid, Toluene, Chlorobenzene).

  • Action: Dissolve standards in the mobile phase to a concentration of 100 µg/mL.

3. Chromatographic Execution

  • Action: Inject 10 µL of an unretained marker (e.g., Uracil) to determine the column dead time (

    
    ).
    
  • Action: Inject the reference standards and the analytes (Fluoro- and Chloro-nicotinic acids). Record their retention times (

    
    ).
    

4. Data Processing & Self-Validation

  • Action: Calculate the capacity factor (

    
    ) for each compound using the formula:
    
    
    
    
  • Action: Plot

    
     (y-axis) versus the known 
    
    
    
    (x-axis) of the reference standards.
  • Validation Check: A successful, self-validated system must yield a linear regression with an

    
    . If the 
    
    
    
    drops below this threshold, it indicates secondary interactions (e.g., silanol binding on the column), and the mobile phase organic modifier ratio must be adjusted.
  • Action: Interpolate the

    
     of the fluoro- and chloro-nicotinic acids into the linear equation to derive their highly accurate experimental LogP.
    

RPHPLC S1 1. Prepare Reference Standards (Known LogP compounds) S2 2. Mobile Phase Equilibration (pH 2.5 to suppress ionization) S1->S2 S3 3. Inject Halogenated Analytes (Fluoro/Chloro Nicotinic Acids) S2->S3 S4 4. Measure Retention Times (tR) Calculate Capacity Factor (k') S3->S4 S5 5. Construct Calibration Curve (Log k' vs. LogP) S4->S5 S6 6. Interpolate Unknown LogP (Self-Validating Output) S5->S6

Self-validating RP-HPLC workflow for the experimental determination of partition coefficients.

Conclusion

The selection between a fluoro- and chloro-substituent on a nicotinic acid scaffold should be driven by the specific pharmacokinetic goals of the drug development program. If the objective is to block a metabolic hotspot while preserving the molecule's aqueous solubility and rapid clearance profile, fluorination (LogP ~0.9) is the optimal choice. Conversely, if the therapeutic target resides behind a lipophilic barrier (e.g., the blood-brain barrier) or requires extended half-life via plasma protein binding, chlorination (LogP ~1.4) provides the necessary hydrophobic driving force.

References

  • Showing Compound Nicotinic acid (FDB001014) . FooDB. Retrieved from:[Link]

  • Nicotinic Acid | C6H5NO2 | CID 938 . PubChem. Retrieved from: [Link]

  • MetaADEDB: Drug: 6-chloronicotinic acid . MetaADEDB. Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3-Fluorophenyl)nicotinic Acid

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage these materials safely throughout their lifecycle...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage these materials safely throughout their lifecycle. The disposal of a chemical is as important as its application. This guide provides a detailed, safety-first framework for the proper disposal of 2-(3-Fluorophenyl)nicotinic acid, ensuring the protection of laboratory personnel and the environment. This compound, a fluorinated heterocyclic carboxylic acid, requires a specific disposal pathway due to its chemical properties.

Hazard Assessment and Essential Protective Measures

Before handling any waste, it is crucial to understand the potential hazards. While specific toxicological data for 2-(3-Fluorophenyl)nicotinic acid may be limited, data from analogous compounds like nicotinic acid and other fluorinated phenyl derivatives indicate that it should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, adherence to strict personal protective equipment (PPE) protocols is non-negotiable.

Table 1: Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side-shields or chemical safety goggles.[4]Protects against accidental splashes or fine dust particles entering the eyes.[5]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).[5]Prevents direct skin contact, which can cause irritation.[1][2] Gloves must be inspected before use and disposed of properly after handling.[5]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[4] Contaminated clothing should be removed and laundered separately before reuse.[4][6]
Respiratory Protection A NIOSH-approved particulate respirator is required when dusts may be generated.[1]Protects the respiratory system from irritation due to inhalation of the solid compound.[2] All respiratory protection should be used within a comprehensive respiratory protection program.

In case of accidental exposure, immediate action is critical. For skin contact, wash off with soap and plenty of water.[5] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] If inhaled, move the person into fresh air.[5]

The Core Disposal Principle: High-Temperature Incineration

The presence of a carbon-fluorine bond in 2-(3-Fluorophenyl)nicotinic acid is a key factor in determining the correct disposal method. The C-F bond is one of the strongest single bonds in organic chemistry, which makes compounds containing it highly stable and persistent in the environment.[7][8] Standard chemical or biological waste treatment methods are ineffective at breaking this bond.

Therefore, the only acceptable and environmentally responsible method for the complete destruction of this and other fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste management facility.[9][10] This process operates at temperatures sufficient to break the C-F bond, but it also generates hazardous byproducts, most notably hydrogen fluoride (HF).[9] For this reason, disposal must be carried out in specialized incinerators equipped with off-gas treatment systems, such as scrubbers, to neutralize these acidic gases before they are released into the atmosphere.[9]

Step-by-Step Operational Disposal Protocol

This protocol outlines the systematic procedure for collecting and preparing 2-(3-Fluorophenyl)nicotinic acid waste for final disposal.

Step 1: Waste Segregation and Collection
  • Isolate the Waste: Collect waste 2-(3-Fluorophenyl)nicotinic acid and any materials grossly contaminated with it in a dedicated, chemically compatible container.[9]

  • Do Not Mix: Never mix this waste stream with other chemical wastes, such as solvents or aqueous waste, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[9][11] Mixing can cause unintended chemical reactions and complicates the disposal process.

Step 2: Container Management
  • Select an Appropriate Container: Use a container made of a material compatible with the chemical, such as high-density polyethylene (HDPE). The container must be in good condition, with no cracks or leaks.[12][13]

  • Keep Containers Closed: The waste container must be securely sealed at all times, except when adding waste.[11][12] This prevents the release of dust and protects the contents from moisture. Do not leave a funnel in the container.[12]

  • Maintain Cleanliness: The exterior of the waste container must be kept clean and free of chemical contamination.[13]

  • Avoid Overfilling: Do not fill waste containers beyond 90% of their capacity to prevent spills and allow for expansion.[13][14]

Step 3: Proper Labeling
  • Label Immediately: As soon as you begin collecting waste in a container, it must be labeled.

  • Required Information: The label must be legible and firmly attached.[12] It must clearly state:

    • The words "Hazardous Waste ".[11][12]

    • The full chemical name: "2-(3-Fluorophenyl)nicotinic acid ". Do not use abbreviations or chemical formulas.[12]

    • An approximate percentage or quantity of the contents.[12]

Step 4: Accumulation and Storage
  • Satellite Accumulation: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[12]

  • Segregate Incompatibles: Ensure the container is stored away from incompatible materials.[4][11] Consult the Safety Data Sheet (SDS) for specific incompatibilities.

  • Secondary Containment: It is best practice to use secondary containment (e.g., a chemical-resistant tray or bin) for all liquid hazardous waste, and it is recommended for solids as well to contain any potential leaks or spills.[11]

Step 5: Arranging for Final Disposal
  • Contact EHS: Do not attempt to dispose of this chemical yourself. The final step is to contact your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup.[9][12]

  • Provide Information: Be prepared to provide a detailed description of the waste, including its composition and any associated hazards.[9]

Managing Contaminated Materials and Spills

Accidents happen, and proper management of contaminated items and spills is a critical part of the disposal process.

  • Contaminated Labware: Disposable items such as gloves, weigh boats, and paper towels that are contaminated with 2-(3-Fluorophenyl)nicotinic acid must be placed in the designated solid hazardous waste container.[11]

  • "Empty" Container Rinsing: A container that held 2-(3-Fluorophenyl)nicotinic acid is not truly empty. To decontaminate it for disposal or reuse, it must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[11]

  • Small Spill Cleanup: For small spills of the solid material, carefully sweep or scoop the material to avoid generating dust and place it into the designated hazardous waste container.[4][9] The spill area should then be decontaminated with a suitable solvent or detergent, and the cleanup materials also disposed of as hazardous waste.[9]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for ensuring the proper disposal of 2-(3-Fluorophenyl)nicotinic acid and associated waste materials.

G cluster_0 Waste Identification & Generation cluster_1 Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal Waste Generate Waste: 2-(3-Fluorophenyl)nicotinic acid (Solid Residue, Spill, Contaminated PPE) Container Place in a dedicated, chemically compatible container. Waste->Container Segregate Immediately Label Label container with: 'Hazardous Waste' Full Chemical Name Date & Quantity Container->Label Store Keep container tightly sealed. Store in designated Satellite Accumulation Area (SAA). Label->Store Check Container >90% full OR Per EHS Schedule? Store->Check Check->Store No Contact Contact EHS or certified waste vendor for pickup. Check->Contact Yes Incinerate Final Disposition: High-Temperature Incineration (with off-gas scrubbing) Contact->Incinerate

Caption: Workflow for the proper disposal of 2-(3-Fluorophenyl)nicotinic acid waste.

By adhering to these procedures, researchers can ensure the safe and responsible management of 2-(3-Fluorophenyl)nicotinic acid waste, upholding the principles of laboratory safety and environmental stewardship.

References

  • Benchchem. (n.d.). Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas - Policies.
  • Sigma-Aldrich. (2004, April 7). Material Safety Data Sheet - Nicotinic Acid.
  • Key Organics. (2017, December 1). Safety Data Sheet - 6-(2-Fluorophenyl)nicotinic acid.
  • Chemsafety. (n.d.). Nicotinic Acid Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet - 2-(Phenylthio)nicotinic acid.
  • ThermoFisher Scientific. (2023, August 23). Safety Data Sheet - 2-Methyl-6-(trifluoromethyl)nicotinic acid.
  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
  • Fluorochem. (2024, December 19). Safety Data Sheet - 5-(4-Ethylphenyl)-nicotinic acid.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Loba Chemie. (2024, November 29). Nicotinic Acid Extra Pure - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid.
  • Umeå University. (2021, June 17). Highly fluorinated chemicals can enter the environment via our household waste.
  • U.S. Environmental Protection Agency. (2024, August 28). Waste & Debris Fact Sheets.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • CDH Fine Chemical. (n.d.). Nicotinic Acid CAS No 59-67-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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